(S,S)-DPPG
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABMEZBCHDPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963375 | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-77-3 | |
| Record name | Dipalmitoylphosphatidylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dipalmitoylphosphatidylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPALMITOYLPHOSPHATIDYLGLYCEROL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA9U6BR3SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dipalmitoylphosphatidylglycerol (DPPG): Structure, Function, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylglycerol (DPPG) is a saturated anionic phospholipid that plays a crucial role in the structure and function of biological membranes and serves as a key component in various biomedical applications, particularly in drug delivery systems. Its unique biophysical properties, arising from its dipalmitoyl acyl chains and negatively charged phosphoglycerol headgroup, dictate its behavior in lipid bilayers and its interactions with other molecules. This technical guide provides a comprehensive overview of the structure, function, and experimental methodologies related to DPPG, tailored for researchers, scientists, and professionals in drug development.
Structure and Physicochemical Properties of DPPG
DPPG is composed of a glycerol backbone esterified to two palmitic acid chains at the sn-1 and sn-2 positions and a phosphoglycerol headgroup at the sn-3 position. The saturated nature of the 16-carbon palmitoyl chains allows for tight packing within a lipid bilayer, leading to a relatively high phase transition temperature. The negatively charged phosphate group in the headgroup is a key feature, influencing membrane surface potential and mediating electrostatic interactions with ions and proteins.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for DPPG, providing a reference for experimental design and data interpretation.
| Property | Value | References |
| Molecular Formula | C₃₈H₇₅O₁₀P | [1] |
| Molecular Weight | 723.0 g/mol | [1][2][3] |
| Sodium Salt Molecular Weight | 744.95 - 745 Da | [4][5] |
| Main Phase Transition Temperature (Tm) | 41 °C | [1][6] |
| Pretransition Temperature | ~35 °C (dependent on ionic strength) | |
| Area per Molecule (Liquid Crystalline Phase) | ~55 - 65 Ų (at 50-60°C) | [7] |
| Bilayer Thickness (Liquid Crystalline Phase) | ~35 - 40 Å | [7] |
| Critical Micelle Concentration (CMC) | Not typically observed for diacyl phospholipids in aqueous solution, forms bilayers instead. For short-chain di-C8-PG, the CMC is 1.21 mM. | [8][9][10] |
Biological Functions and Significance
DPPG is an important component of various biological membranes, where it contributes to membrane stability, fluidity, and function.
Role in Lung Surfactant
DPPG is a minor but functionally significant component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli.[4] While dipalmitoylphosphatidylcholine (DPPC) is the primary surface tension-reducing agent, DPPG contributes to the adsorption and spreading of the surfactant film at the air-water interface. Its anionic nature is also believed to play a role in the interaction with surfactant proteins.
Component of Bacterial Membranes
Phosphatidylglycerol is a major anionic phospholipid in the membranes of many bacteria, particularly Gram-positive bacteria.[3][11] DPPG, as a specific form of phosphatidylglycerol, contributes to the negative charge of the bacterial membrane, which is crucial for maintaining membrane integrity, interacting with antimicrobial peptides, and localizing membrane proteins.
Role in Signaling Pathways
The anionic headgroup of DPPG allows it to participate in and modulate cellular signaling events at the membrane interface.
Modulation of Toll-Like Receptor (TLR) Signaling
Anionic phospholipids, including phosphatidylglycerol, have been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses.[2] This occurs through the interaction with components of the Toll-like receptor 4 (TLR4) signaling pathway, such as CD14 and MD-2, thereby preventing the activation of downstream inflammatory cascades.[2]
Caption: DPPG modulation of the TLR4 signaling pathway.
Interaction with Antimicrobial Peptides (AMPs)
The negatively charged surface of bacterial membranes, rich in DPPG, is a primary target for cationic antimicrobial peptides.[11][12][13] The initial electrostatic attraction between the positively charged AMPs and the anionic DPPG is a critical step in the mechanism of action of many AMPs, which often leads to membrane disruption and bacterial cell death. This interaction can be considered a form of signaling that triggers a lethal response in the bacterium.
Applications in Drug Development
DPPG is widely used in the formulation of liposomal drug delivery systems due to its ability to modulate the physicochemical properties of the liposomes.
Liposomal Formulations
The inclusion of DPPG in liposome formulations imparts a negative surface charge, which can:
-
Increase stability: The electrostatic repulsion between negatively charged liposomes prevents their aggregation and fusion, enhancing the stability of the formulation.
-
Influence pharmacokinetics: The negative charge can affect the biodistribution and circulation time of the liposomes in vivo.
-
Facilitate drug loading: For positively charged drug molecules, the anionic nature of DPPG can enhance encapsulation efficiency through electrostatic interactions.
-
Mediate cellular interactions: The surface charge can influence the interaction of liposomes with target cells and tissues.
Experimental Protocols and Workflows
Preparation of DPPG-Containing Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
Dipalmitoylphosphatidylglycerol (DPPG) powder
-
Other lipids as required (e.g., DPPC, cholesterol)
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amount of DPPG and any other lipids in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the Tₘ of all lipid components (e.g., 50-60°C) to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer, pre-heated to a temperature above the lipid Tₘ, to the flask containing the lipid film.
-
Gently agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder, ensuring the temperature is maintained above the lipid Tₘ.
-
Force the lipid suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The morphology can be visualized using techniques such as transmission electron microscopy (TEM) or cryo-TEM.
-
Caption: Workflow for the preparation of DPPG-containing liposomes.
Characterization of DPPG-Containing Bilayers by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.
Protocol Outline:
-
Sample Preparation: Prepare a suspension of DPPG liposomes (MLVs or LUVs) at a known concentration in the desired buffer.
-
Instrument Setup:
-
Load the liposome suspension into the sample cell of the DSC instrument.
-
Load an equal volume of the corresponding buffer into the reference cell.
-
Pressurize the cells to prevent boiling at higher temperatures.
-
-
Thermal Scan:
-
Equilibrate the sample at a temperature below the expected pretransition.
-
Scan the temperature at a controlled rate (e.g., 1°C/minute) up to a temperature well above the main phase transition.
-
Record the differential heat flow between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the pretransition (gel to ripple phase) and the main transition (ripple to liquid crystalline phase).
-
From the thermogram, determine the onset temperature, peak temperature (Tₘ), and the enthalpy of the transition (ΔH).
-
Studying DPPG Monolayers with a Langmuir-Blodgett Trough
This technique allows for the investigation of the behavior of DPPG monolayers at an air-water interface and their interaction with other molecules.
Protocol Outline:
-
Trough Preparation: Fill the Langmuir-Blodgett trough with a suitable aqueous subphase (e.g., pure water or a buffered salt solution). Clean the surface by aspiration.
-
Monolayer Formation:
-
Prepare a solution of DPPG in a volatile, water-immiscible solvent (e.g., chloroform).
-
Carefully deposit a known amount of the DPPG solution onto the subphase surface. The solvent will evaporate, leaving a DPPG monolayer.
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate using the movable barriers of the trough.
-
Simultaneously measure the surface pressure as a function of the area per molecule.
-
The resulting pressure-area isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).
-
-
Interaction Studies:
-
To study the interaction with a soluble molecule (e.g., an antimicrobial peptide), inject the molecule into the subphase beneath the compressed monolayer.
-
Monitor the change in surface pressure or area over time to characterize the interaction.
-
-
Film Deposition: The monolayer can be transferred to a solid substrate for further analysis (e.g., by atomic force microscopy) by dipping the substrate through the monolayer.
Caption: Workflow for Langmuir-Blodgett trough experiments with DPPG.
Conclusion
Dipalmitoylphosphatidylglycerol is a versatile phospholipid with significant roles in both fundamental membrane biology and applied pharmaceutical sciences. Its well-defined structure and physicochemical properties make it an excellent model lipid for studying membrane biophysics and lipid-protein interactions. In the context of drug development, the inclusion of DPPG in liposomal formulations offers a powerful means to control the stability, pharmacokinetics, and cellular targeting of therapeutic agents. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable researchers and scientists to effectively utilize DPPG in their respective fields of study.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. nationaljewish.org [nationaljewish.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous Quantification of DPPG, DEPC and Cholesterol in Propofol Liposome by HPLC-ELSD Using Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. The critical micelle concentration of L- -dipalmitoylphosphatidylcholine in water and water-methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Interaction of antimicrobial peptide protegrin with biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of an antimicrobial peptide with a model lipid bilayer using molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
An In-Depth Technical Guide to the Dipalmitoylphosphatidylglycerol (DPPG) Phospholipid Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylglycerol (DPPG) is a glycerophospholipid, a major class of lipids that form the backbone of biological membranes. Specifically, DPPG is a subtype of phosphatidylglycerol (PG), which plays a crucial role in a variety of cellular processes. This technical guide provides a comprehensive overview of the DPPG synthesis pathway, including the core enzymes, reaction intermediates, and regulatory mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.
The Core Synthesis Pathway of DPPG
The synthesis of DPPG is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum in eukaryotes and the plasma membrane in prokaryotes. The pathway begins with the formation of phosphatidic acid (PA) and proceeds through the key intermediate cytidine diphosphate-diacylglycerol (CDP-DAG). The fatty acid composition of DPPG, which consists of two palmitoyl (16:0) chains, is determined by the initial acylation of the glycerol-3-phosphate backbone.
The synthesis of phosphatidylglycerol (PG), the immediate precursor to DPPG, involves a sequential pathway. First, phosphatidic acid is converted to CDP-diacylglyceride by the enzyme CDP-diacylglyceride synthase.[1] Subsequently, a PGP synthase enzyme facilitates the exchange of glycerol-3-phosphate for cytidine monophosphate (CMP), leading to the formation of the temporary intermediate phosphatidylglycerolphosphate (PGP).[1] The final step in PG synthesis is the dephosphorylation of PGP by a PGP phosphatase enzyme.[1]
Key Enzymes and Reactions
The synthesis of DPPG involves three key enzymes:
-
CDP-Diacylglycerol Synthase (CDS) : This enzyme catalyzes the activation of phosphatidic acid (PA) with cytidine triphosphate (CTP) to form CDP-diacylglycerol (CDP-DAG). This is a critical regulatory step in the synthesis of several phospholipids.
-
Phosphatidylglycerol Phosphate Synthase (PGPS) : This enzyme transfers the phosphatidyl moiety from CDP-DAG to glycerol-3-phosphate, forming phosphatidylglycerol phosphate (PGP) and releasing cytidine monophosphate (CMP).
-
Phosphatidylglycerol Phosphate Phosphatase (PGPP) : This enzyme catalyzes the final step, the dephosphorylation of PGP to yield phosphatidylglycerol (PG). In the context of DPPG, the fatty acyl chains are both palmitate.
The overall pathway can be summarized as follows:
Phosphatidic Acid + CTP → CDP-Diacylglycerol + PPi (catalyzed by CDP-Diacylglycerol Synthase)
CDP-Diacylglycerol + Glycerol-3-Phosphate → Phosphatidylglycerol Phosphate + CMP (catalyzed by Phosphatidylglycerol Phosphate Synthase)
Phosphatidylglycerol Phosphate → Phosphatidylglycerol + Pi (catalyzed by Phosphatidylglycerol Phosphate Phosphatase)
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in the DPPG synthesis pathway. It is important to note that kinetic parameters can vary depending on the organism, isoform, and experimental conditions.
Table 1: Kinetic Parameters of Human CDP-Diacylglycerol Synthase (CDS) Isoforms
| Isoform | Substrate | Vmax (µmol CDP-DAG min⁻¹ mg⁻¹) | Km (mol %) | Reference |
| CDS1 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 3.3 ± 0.3 | 0.4 ± 0.1 | [1] |
| 1-stearoyl-2-linoleoyl-PA (SLPA) | 3.6 ± 0.1 | 0.5 ± 0.1 | [1] | |
| CDS2 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 9.3 ± 0.4 | 0.3 ± 0.1 | [1] |
| 1-stearoyl-2-linoleoyl-PA (SLPA) | 3.5 ± 0.1 | 0.6 ± 0.1 | [1] |
Table 2: Kinetic Parameters of Phosphatidylglycerol Phosphate Synthase (PGPS)
| Organism | Substrate | Km | Reference |
| Staphylococcus aureus | CDP-DAG | 0.40 mM | [2] |
| Glycerol-3-Phosphate | 0.12 mM | [2] |
Table 3: Kinetic Parameters of Phosphatidylglycerol Phosphate Phosphatase (PGPP)
| Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference |
| Bovine Heart | p-Nitrophenyl phosphate | 0.38 mM | - | 5.0 and 7.0 | 37 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Radiometric Assay for CDP-Diacylglycerol Synthase (CDS) Activity
This protocol is adapted from a highly sensitive radiometric assay to detect the generation of CDP-DAG in isolated biological membrane fractions.[4][5]
Materials:
-
[γ-³²P]CTP (radiolabeled cytidine triphosphate)
-
Phosphatidic acid (PA) liposomes
-
Membrane fraction containing CDS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare PA liposomes by drying a known amount of PA under nitrogen and resuspending in assay buffer followed by sonication.
-
In a microcentrifuge tube, combine the membrane fraction, PA liposomes, and assay buffer.
-
Initiate the reaction by adding [γ-³²P]CTP.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific time course.
-
Terminate the reaction by adding the chloroform:methanol solution.
-
Vortex the mixture and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate CDP-DAG from other lipids.
-
Dry the TLC plate and visualize the radiolabeled CDP-DAG using a phosphorimager or by scraping the corresponding spot and quantifying using a scintillation counter.
-
Calculate the amount of CDP-DAG formed based on the specific activity of the [γ-³²P]CTP and the incorporated radioactivity.
Protocol 2: Assay for Phosphatidylglycerol Phosphate Synthase (PGPS) Activity using Radiolabeled Substrates
This protocol is based on methods used for assaying protein kinases with radiolabeled ATP, adapted for PGPS.[6][7][8][9]
Materials:
-
[¹⁴C]Glycerol-3-phosphate or CDP-[³H]diacylglycerol
-
CDP-diacylglycerol
-
Glycerol-3-phosphate
-
Purified or enriched PGPS enzyme preparation
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:ammonia, 65:25:4, v/v/v)
-
Scintillation counter
Procedure:
-
In a reaction tube, combine the PGPS enzyme preparation, CDP-diacylglycerol, and assay buffer.
-
Initiate the reaction by adding the radiolabeled substrate ([¹⁴C]Glycerol-3-phosphate or CDP-[³H]diacylglycerol).
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding the chloroform:methanol solution.
-
Extract the lipids as described in Protocol 1.
-
Separate the product, phosphatidylglycerol phosphate (PGP), from the substrates using TLC.
-
Scrape the silica corresponding to the PGP spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed.
Protocol 3: Colorimetric Assay for Phosphatidylglycerol Phosphate Phosphatase (PGPP) Activity
This protocol is a general method for assaying phosphatase activity using a chromogenic substrate and can be adapted for PGPP.[10][11]
Materials:
-
p-Nitrophenyl phosphate (pNPP) as a substrate analog for PGP.
-
Purified or enriched PGPP enzyme preparation.
-
Assay buffer (e.g., 50 mM Citrate buffer, pH 4.8).
-
Stop solution (e.g., 0.1 M NaOH).
-
Spectrophotometer.
Procedure:
-
Prepare a standard curve using known concentrations of p-nitrophenol.
-
In a 96-well plate or microcuvettes, add the assay buffer and the PGPP enzyme preparation.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution. The stop solution also develops the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance at 405 nm.
-
Determine the amount of p-nitrophenol produced from the standard curve and calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute under the specified conditions.
Protocol 4: Quantitative Analysis of DPPG by LC-MS/MS
This protocol provides a general framework for the quantification of DPPG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15]
1. Lipid Extraction:
-
Extract total lipids from the sample (e.g., cells, tissues) using a modified Bligh and Dyer or Folch method with a chloroform:methanol solvent system.
-
Include an internal standard (e.g., a commercially available deuterated or ¹³C-labeled PG standard) at the beginning of the extraction to account for variations in extraction efficiency and instrument response.
2. Liquid Chromatography (LC) Separation:
-
Use a suitable LC column for lipid separation, such as a C18 reversed-phase column or a HILIC column.
-
Develop a gradient elution method using mobile phases appropriate for lipidomics. For example, a gradient of acetonitrile and water with additives like formic acid or ammonium formate for reversed-phase chromatography.
3. Mass Spectrometry (MS) Detection:
-
Utilize a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument) operating in negative ion mode.
-
Optimize the MS parameters, including declustering potential, collision energy, and cell exit potential, for both DPPG and the internal standard.
-
Set up a Multiple Reaction Monitoring (MRM) method. For DPPG (with two palmitoyl chains), the precursor ion will be m/z 721.5. The product ions will correspond to the fatty acid fragments (e.g., m/z 255.2 for palmitate). The exact MRM transitions should be empirically determined.
4. Quantification:
-
Generate a standard curve by analyzing known concentrations of a DPPG standard with a fixed concentration of the internal standard.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.
-
Quantify the amount of DPPG in the unknown samples by interpolating their peak area ratios from the standard curve.
Regulation of the DPPG Synthesis Pathway
The synthesis of DPPG is tightly regulated to maintain membrane homeostasis and respond to cellular needs. Regulation occurs at multiple levels, including hormonal control, feedback inhibition, and transcriptional regulation.
Hormonal Regulation
In fetal lung tissue, the synthesis of phosphatidylglycerol is under hormonal control. Hormones such as insulin, cortisol, and prolactin can significantly alter the relative rates of PG synthesis, which is crucial for the production of pulmonary surfactant.[1][4] For instance, the combination of insulin and cortisol has been shown to increase the synthesis of PG.[1]
Feedback Inhibition
The synthesis of phospholipids is often regulated by feedback inhibition, where the end product of a pathway inhibits an upstream enzyme.[16][17] While specific feedback inhibition mechanisms for the DPPG pathway are not fully elucidated in all organisms, it is a common regulatory strategy in metabolic pathways to prevent the over-accumulation of products.[5][16][18] For example, the end products of a reaction can bind to an allosteric site on an enzyme, altering its conformation and reducing its activity.
Transcriptional Regulation
The expression of the genes encoding the enzymes of the DPPG synthesis pathway is subject to transcriptional regulation. This allows the cell to adjust the rate of DPPG synthesis in response to developmental cues and environmental signals. For example, in the fruit fly Drosophila, the Dpp signaling pathway regulates the expression of downstream genes involved in development.[19] Similarly, in various organisms, the transcription of genes involved in lipid synthesis is controlled by complex networks of transcription factors that respond to hormonal and nutritional signals.[20][21][22][23]
Visualization of Pathways and Workflows
DPPG Synthesis Pathway
Caption: The enzymatic pathway for the synthesis of DPPG.
Experimental Workflow for Measuring PGPP Activity
Caption: Experimental workflow for the PGPP colorimetric assay.
Regulation of DPPG Synthesis
Caption: Regulatory mechanisms of the DPPG synthesis pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Pre-steady-state and steady-state kinetic analysis of the low molecular weight phosphotyrosyl protein phosphatase from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Feedback inhibition of polyisoprenyl pyrophosphate synthesis from mevalonate in vitro. Implications for protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase A(1) assays using a radiolabeled substrate and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Feedback Inhibition in Metabolic Pathways – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Wg and Dpp morphogens regulate gene expression by modulating the frequency of transcriptional bursts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospholipid – Driven gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nutritional and hormonal regulation of enzymes in fat synthesis: studies of fatty acid synthase and mitochondrial glycerol-3-phosphate acyltransferase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Transcriptional regulation of genes related to progesterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Dipalmitoylphosphatidylglycerol (DPPG) Headgroup Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the headgroup interactions of dipalmitoylphosphatidylglycerol (DPPG), an anionic phospholipid crucial in various biological and pharmaceutical contexts. This document delves into the biophysical properties, intermolecular interactions, and experimental methodologies used to study this important lipid, with a focus on quantitative data and detailed protocols.
Introduction to Dipalmitoylphosphatidylglycerol (DPPG)
Dipalmitoylphosphatidylglycerol (DPPG) is a glycerophospholipid distinguished by a glycerol headgroup and two saturated 16-carbon palmitoyl chains.[1] Its anionic nature at physiological pH, conferred by the phosphate group, governs its interactions with a wide array of molecules, including ions, proteins, and other lipids. These interactions are fundamental to the structure and function of biological membranes, particularly in bacteria and lung surfactant, and are leveraged in the design of drug delivery systems.[2][3][4]
Biophysical Properties and Phase Behavior
The physical state of DPPG-containing membranes is highly dependent on temperature, pH, and the presence of interacting molecules. DPPG exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of 41°C.[5][6] Below this temperature, the acyl chains are tightly packed in an ordered gel phase (Lβ), while above it, they are in a more disordered and fluid liquid-crystalline phase (Lα).[7][8]
Table 1: Key Biophysical Parameters of DPPG
| Parameter | Value | Conditions | Reference |
| Main Phase Transition Temperature (Tm) | 41 °C | - | [5][6] |
| Bilayer Thickness (Phosphorus-to-Phosphorus) | 4.21 nm | GalCer:DPPG (9:1) bilayer, liquid crystalline phase | [9] |
| Area per Lipid Molecule | 55 Ų | Pure DPPG monolayer | [10] |
Headgroup Interactions
The negatively charged headgroup of DPPG is a focal point for a variety of intermolecular interactions that are critical for its biological and pharmaceutical functions.
Interactions with Ions
The anionic phosphate moiety of the DPPG headgroup readily interacts with cations. Divalent cations, such as calcium (Ca²⁺), have a particularly strong effect, capable of neutralizing the surface charge and inducing conformational changes in the headgroup.[3][11] This interaction can lead to the formation of dehydrated, condensed membrane domains.[12]
Interactions with Proteins and Peptides
The electrostatic nature of the DPPG headgroup plays a pivotal role in its interactions with proteins and peptides, particularly those with cationic residues.
AMPs, which are often cationic, exhibit strong binding to DPPG-rich membranes, a characteristic of many bacterial membranes.[3] This interaction is a key step in the mechanism of action for many AMPs, leading to membrane disruption. The strength of this interaction is significantly greater with anionic DPPG membranes compared to zwitterionic membranes like dipalmitoylphosphatidylcholine (DPPC).[10]
Table 2: Surface Pressure Changes in Lipid Monolayers upon Peptide Interaction
| Peptide | Lipid Monolayer | Initial Surface Pressure (mN/m) | Final Surface Pressure Increase (mN/m) | Reference |
| Melittin | DPPC | 20 | 10 | [10] |
| Melittin | DPPG | 20 | 20 | [10] |
| Magainin II | DPPC | 20 | 5 | [10] |
| Magainin II | DPPG | 20 | 12 | [10] |
| Cecropin P1 | DPPC | 20 | 3 | [10] |
| Cecropin P1 | DPPG | 20 | 9 | [10] |
DPPG is a minor but essential component of lung surfactant. It interacts with surfactant proteins SP-B and SP-C, influencing the surface tension-reducing properties of the surfactant film.[4][13] For instance, in mixed monolayers, SP-B and SP-C can prevent the "squeeze-out" of more fluid lipids like palmitoyloleoylphosphatidylglycerol (POPG) in the presence of DPPG.[13] Deuterium NMR studies have shown that surfactant protein SP-A has little effect on the acyl chain order of DPPC but does narrow the temperature range of the phase transition for DPPG.[14]
Interactions with Other Lipids
DPPG can form non-ideal mixtures with other lipids, leading to phase separation and domain formation within the membrane.[15] In binary mixtures with zwitterionic lipids like DPPC, the presence of DPPG can influence the miscibility and phase behavior of the membrane.[16] Hydrogen bonding between the headgroup of DPPG and other lipids, such as phosphatidylethanolamine (PE), is also an important factor in the stability and organization of bacterial membranes.[5]
Role in Drug Delivery
The anionic nature and biocompatibility of DPPG make it a valuable component in liposomal drug delivery systems.[2] DPPG-containing liposomes can exhibit improved encapsulation efficiency and controlled release profiles for various drugs.[2][17] For example, negatively charged DPPC-DPPG liposomes have been shown to have a significantly improved encapsulation rate and a slower ocular release rate for ranibizumab.[2]
Experimental Protocols
A variety of experimental techniques are employed to investigate the headgroup interactions of DPPG.
Langmuir-Blodgett Monolayer Technique
This technique is used to study the interactions of molecules at an air-water interface, mimicking a single leaflet of a cell membrane.
Methodology:
-
A solution of DPPG in a volatile organic solvent is spread onto the aqueous subphase in a Langmuir trough.
-
The solvent is allowed to evaporate, leaving a monolayer of DPPG at the interface.
-
Mobile barriers are used to compress the monolayer, and the surface pressure (the reduction in surface tension of the water) is measured as a function of the area per molecule.
-
The molecule of interest (e.g., a peptide) is injected into the subphase.
-
Changes in the surface pressure-area isotherm upon interaction with the monolayer are recorded to characterize binding and insertion.[10][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ²H (deuterium) and ³¹P (phosphorus) NMR, provides detailed information about the structure and dynamics of DPPG in lipid bilayers.
Methodology:
-
DPPG, often isotopically labeled (e.g., with deuterium on the acyl chains or headgroup), is hydrated to form multilamellar vesicles.
-
The sample is placed in the NMR spectrometer.
-
For ²H NMR, the quadrupolar splitting of the deuterium signal is measured, which provides information on the orientational order of the C-²H bonds in the acyl chains or headgroup.[14][19]
-
For ³¹P NMR, the chemical shift anisotropy is analyzed to determine the orientation and dynamics of the phosphate group in the headgroup.[19][20]
-
Spectra are recorded at different temperatures or in the presence of interacting molecules to observe changes in lipid dynamics and conformation.
X-ray and Neutron Scattering
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are used to determine the overall structure of DPPG bilayers, such as thickness and lipid area.
Methodology:
-
Unilamellar or multilamellar vesicles of DPPG are prepared.
-
The sample is exposed to a collimated beam of X-rays or neutrons.
-
The scattering pattern is recorded on a detector.
-
The scattering data is analyzed using models to extract structural parameters like the bilayer thickness and the area per lipid molecule.[5]
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the behavior of DPPG membranes and their interactions with other molecules.
Methodology:
-
An atomic model of a DPPG bilayer, hydrated with water molecules, is constructed.
-
A force field (a set of parameters describing the potential energy of the system) is chosen to define the interactions between atoms.
-
The classical equations of motion are solved numerically for all atoms in the system over a certain time period, generating a trajectory of atomic positions and velocities.[9][21]
-
The trajectory is analyzed to calculate various properties, such as bilayer thickness, area per lipid, order parameters, and the formation of hydrogen bonds.[9]
Conclusion
The headgroup of dipalmitoylphosphatidylglycerol is a key determinant of its function in diverse biological and technological applications. Its anionic character drives crucial electrostatic interactions with ions and proteins, influencing membrane structure, stability, and permeability. A comprehensive understanding of these interactions, facilitated by a combination of experimental and computational approaches, is essential for advancing our knowledge of membrane biology and for the rational design of novel drug delivery systems.
References
- 1. DPPG, 200880-41-7 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle interaction with model lung surfactant monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Effects of temperature on the phase behavior and permeability of thylakoid lipid vesicles : relevance to chilling stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Dynamics Simulations and 2H NMR Study of the GalCer/DPPG Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Directly Regulates Phosphatidylinositol 4,5-Bisphosphate Headgroup Conformation and Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium binding by phosphatidylserine headgroups. Deuterium NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of lung surfactant proteins with anionic phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.aps.org [journals.aps.org]
- 19. Phospholipid headgroup dynamics in DOPG-d5-cytochrome c complexes as revealed by 2H and 31P NMR: the effects of a peripheral protein on collective lipid fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Electrostatic Basis of Diacylglycerol Pyrophosphate-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biophysical Choreography of DPPG at the Air-Water Interface: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical physical properties of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DPPG, at the air-water interface. Understanding the behavior of this anionic phospholipid monolayer is paramount for advancements in drug delivery systems, lung surfactant research, and the development of biomimetic membranes. This document provides a comprehensive overview of DPPG's surface pressure-area isotherms, phase transitions, and the experimental methodologies employed to elucidate these characteristics.
Core Physical Properties of DPPG Monolayers
The behavior of DPPG at the air-water interface is characterized by distinct phases and transitions that are highly dependent on the molecular packing and environmental conditions. Key quantitative parameters provide insight into the stability, compressibility, and structural organization of the monolayer.
Surface Pressure-Area (π-A) Isotherms
The π-A isotherm is a fundamental measurement that describes the relationship between the surface pressure (the reduction in surface tension caused by the monolayer) and the area occupied by each molecule. The isotherm reveals various phases of the DPPG monolayer, including the gaseous (G), liquid-expanded (LE), liquid-condensed (LC), and solid (S) phases, as well as the transitions between them.[1]
A characteristic feature of DPPG isotherms, particularly on alkaline or buffered subphases, is a distinct phase transition region attributed to the ionization of the phosphatidylglycerol headgroup.[2] This ionization leads to increased solvation and a change in the orientation of the polar headgroup, causing it to penetrate deeper into the water subphase.[2] Upon compression, dehydration and conformational changes of these polar groups occur, leading to the emergence of the DPPG molecules at the interface.[2]
| Parameter | Value | Subphase Conditions | Temperature (°C) | Reference |
| Lift-off Area (Ų/molecule) | ~95 | 0.1 mM EDTA, 20 mM Tris HCl buffer, pH 7.4 | 21 | [3] |
| LE-LC Transition Pressure (mN/m) | ~15-25 | Varies with pH and ion concentration | 21-24 | [3][4] |
| Collapse Pressure (mN/m) | ~55-60 | Pure water or buffer | 24-37 | [4][5] |
Table 1: Key Quantitative Data from DPPG Surface Pressure-Area Isotherms. This table summarizes critical values obtained from π-A isotherm measurements of DPPG monolayers under different experimental conditions. The lift-off area signifies the point at which surface pressure begins to rise, the LE-LC transition pressure indicates the phase change from a less ordered to a more ordered state, and the collapse pressure represents the point at which the monolayer can no longer withstand the applied pressure.
Compression Modulus (Cs-1)
The compression modulus, or surface elasticity, is derived from the π-A isotherm and provides a quantitative measure of the monolayer's resistance to compression. It is calculated as Cs-1 = -A(dπ/dA). Different phases of the monolayer exhibit distinct compression moduli. The LE phase is characterized by a lower compression modulus, indicating a more fluid film, while the LC phase has a significantly higher modulus, reflecting a more rigid and incompressible state.[6]
| Phase | Typical Cs-1 Range (mN/m) | Description |
| Liquid-Expanded (LE) | 12.5 - 50 | Fluid and compressible monolayer. |
| Liquid-Condensed (LC) | 100 - 250 | Ordered and less compressible monolayer. |
Table 2: Typical Compression Modulus Values for DPPG Monolayer Phases. This table provides the characteristic ranges of the compression modulus for the liquid-expanded and liquid-condensed phases of a DPPG monolayer, offering insight into the film's mechanical properties.
Experimental Protocols: A Methodological Overview
The characterization of DPPG monolayers at the air-water interface relies on a suite of sophisticated biophysical techniques. The following sections detail the core experimental protocols.
Langmuir Trough Methodology
The Langmuir trough is the primary instrument for forming and characterizing lipid monolayers.[7]
Materials:
-
DPPG powder
-
Spreading solvent (e.g., chloroform/methanol 9:1 v/v)[8]
-
Subphase (e.g., ultrapure water, buffer solution)[5]
-
Langmuir trough equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)[9]
Procedure:
-
Trough Preparation: The trough is meticulously cleaned and filled with the desired subphase. The surface is then aspirated to remove any contaminants.
-
Spreading the Monolayer: A solution of DPPG in a volatile organic solvent is carefully deposited dropwise onto the subphase surface using a microsyringe.[5]
-
Solvent Evaporation: A waiting period of 10-15 minutes is allowed for the complete evaporation of the spreading solvent, leaving a uniform monolayer of DPPG molecules at the air-water interface.[10]
-
Compression: The movable barriers of the trough are compressed at a constant rate, reducing the area available to the monolayer.
-
Data Acquisition: The surface pressure is continuously measured as a function of the mean molecular area during compression, generating the π-A isotherm.[7]
Brewster Angle Microscopy (BAM)
BAM is a non-invasive optical technique used to visualize the morphology and phase behavior of monolayers in real-time.[11] It operates by directing p-polarized light at the Brewster angle of the air-water interface. At this angle, the pure water surface appears dark, while the presence of a monolayer with a different refractive index leads to light reflection, allowing for the visualization of domain structures.[12]
Procedure:
-
A Langmuir trough is coupled with a BAM setup.[11]
-
The DPPG monolayer is prepared as described in the Langmuir trough methodology.
-
During compression of the monolayer, BAM images are captured simultaneously with the π-A isotherm data.[3] This allows for the direct correlation of morphological changes with specific points on the isotherm, such as the formation of condensed phase domains during the LE-LC transition.[2]
Infrared Reflection-Absorption Spectroscopy (IRRAS)
IRRAS is a powerful technique for obtaining information about the chemical composition, orientation, and conformation of molecules within a monolayer.[13] The technique measures the absorption of infrared radiation reflected from the monolayer at a grazing angle of incidence.
Procedure:
-
An IRRAS spectrometer is integrated with a Langmuir trough.
-
The DPPG monolayer is compressed.
-
IRRAS spectra are collected at various surface pressures.
-
Analysis of the vibrational bands, such as the CH₂ stretching frequencies, provides information on the conformational order of the acyl chains. For instance, a decrease in the frequency of these bands indicates a transition to a more ordered, all-trans conformation, which is characteristic of the LC phase.[13]
Signaling Pathways and Logical Relationships
The physical properties of DPPG monolayers are governed by a network of interconnected factors. The following diagram illustrates the relationship between subphase conditions, the ionization state of DPPG, and its resulting interfacial behavior.
This guide provides a foundational understanding of the physical properties of DPPG at the air-water interface. The presented data and methodologies serve as a valuable resource for researchers engaged in fields where interfacial phenomena and lipid behavior are of central importance. Further investigation into the effects of specific ions, temperature, and interactions with other molecules will continue to refine our comprehension of this vital phospholipid.
References
- 1. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientational changes in dipalmitoyl phosphatidyl glycerol Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mixed DPPC/DPPG monolayers at very high film compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. Understanding the Functional Properties of Lipid Heterogeneity in Pulmonary Surfactant Monolayers at the Atomistic Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation using a Lipid Monolayer Method for Electron Crystallographic Studies [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. phavi.umcs.pl [phavi.umcs.pl]
- 13. Infrared Reflection-Absorption Spectroscopy: Principles and Applications to Lipid-Protein Interaction in Langmuir Films - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Self-Assembly of Dipalmitoylphosphatidylglycerol (DPPG) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol), commonly known as DPPG, in aqueous solutions. DPPG is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes and is widely utilized in the development of drug delivery systems, such as liposomes. This document details the thermodynamic principles governing its self-assembly, quantitative data on its aggregation behavior, and detailed experimental protocols for the preparation and characterization of DPPG assemblies.
Core Principles of DPPG Self-Assembly
The self-assembly of DPPG in an aqueous environment is primarily driven by the hydrophobic effect. The amphiphilic nature of the DPPG molecule, possessing a hydrophilic phosphoglycerol headgroup and two hydrophobic dipalmitoyl acyl chains, dictates its organization into ordered structures that minimize the unfavorable interactions between the hydrophobic tails and water. This process is thermodynamically governed by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
The transfer of the hydrophobic acyl chains from water to the nonpolar interior of a micelle or vesicle is an entropically favorable process. This is due to the release of ordered water molecules that surround the hydrophobic chains, leading to an overall increase in the entropy of the system. While the enthalpy change for this transfer can be small or even positive (endothermic), the large positive entropy change makes the overall Gibbs free energy of self-assembly negative, thus favoring the spontaneous formation of aggregates.
dot
Quantitative Data on DPPG Self-Assembly
The following tables summarize key quantitative parameters associated with the self-assembly of DPPG. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.
Table 1: Critical Micelle Concentration (CMC) of Phosphatidylglycerols
The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles spontaneously form.[1] While a precise experimental value for DPPG (16:0 PG) was not found in the immediate search, an estimation can be made based on the trend observed with other phosphatidylglycerols with varying acyl chain lengths. The CMC generally decreases with increasing alkyl chain length due to the enhanced hydrophobic effect.[2]
| Phosphatidylglycerol (Acyl Chain) | CMC (mM) |
| 8:0 PG | 1.21[3][4] |
| 10:0 PG | 0.42[3][4] |
| 12:0 PG | 0.13[3][4] |
| 14:0 PG | 0.011[3][4] |
| 16:0 PG (DPPG) (Estimated) | < 0.011 |
Data sourced from Avanti Polar Lipids, Inc.[3][4]
Table 2: Thermodynamic Parameters of Phosphatidylglycerol Self-Assembly
The thermodynamic parameters for the self-assembly of dioctanoyl phosphatidylglycerol (a shorter-chain analog of DPPG) provide insight into the driving forces of this process. The self-assembly is characterized by a large negative heat capacity change (ΔCp), which is a hallmark of the hydrophobic effect.
| Parameter | Value for Dioctanoyl PG |
| ΔH°mic (Enthalpy) | Varies with temperature |
| ΔS°mic (Entropy) | Varies with temperature |
| ΔG°mic (Gibbs Free Energy) | Negative, indicating spontaneity |
| ΔCp (Heat Capacity Change) | Approximately -400 J mol-1 K-1 |
| T* (Temperature at which ΔH=0) | Approximately 300 K |
These values are for a shorter-chain phosphatidylglycerol and serve as an illustrative example of the thermodynamic principles.
Table 3: Size Distribution of DPPG Vesicles
Dynamic Light Scattering (DLS) is a common technique to determine the size distribution of vesicles in a sample.[5] The size of DPPG vesicles can be controlled by the preparation method, particularly the pore size of the membranes used during extrusion.
| Preparation Method | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) |
| Sonication (20 cycles) | 56.2 ± 0.4 | < 0.3[6] |
| Extrusion (100 nm membrane) | ~100-120 | Varies |
| DLS Measurement | 25, 102, 195 (polymodal) | Varies[7] |
Note: The size distribution can be multimodal, indicating the presence of different vesicle populations.[7][8]
Experimental Protocols
Detailed methodologies for the preparation and characterization of DPPG vesicles are provided below.
Preparation of DPPG Vesicles by Thin-Film Hydration and Extrusion
This is a widely used method to produce unilamellar vesicles of a controlled size.[9][10][11]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (DPPG)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Rotary evaporator
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of DPPG in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. The water bath temperature should be kept above the phase transition temperature of DPPG (41°C).
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should also be above the transition temperature of DPPG.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to a temperature above the phase transition temperature of DPPG.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Force the suspension through the membrane into the second syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles.
-
The final vesicle suspension should be translucent.
-
dot
Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of the prepared vesicles.
Materials:
-
DPPG vesicle suspension
-
DLS instrument
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the DPPG vesicle suspension with the hydration buffer to an appropriate concentration for DLS measurement. This is typically in the range of 0.1 to 1 mg/mL, but depends on the instrument.
-
-
Instrument Setup:
-
Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Input the viscosity and refractive index of the dispersant (hydration buffer) into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement, typically consisting of multiple runs that are averaged.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, mean hydrodynamic diameter (Z-average), and polydispersity index (PdI).
-
Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the DPPG vesicles. Negative staining is a common method for enhancing the contrast of lipid vesicles.[12][13]
Materials:
-
DPPG vesicle suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Pipettes
Procedure:
-
Grid Preparation:
-
Place a drop of the DPPG vesicle suspension onto a clean piece of parafilm.
-
Float a TEM grid, carbon-side down, on the drop for a few minutes to allow the vesicles to adsorb.
-
-
Washing (Optional):
-
Briefly float the grid on a drop of deionized water to remove any buffer salts that may crystallize and interfere with imaging.
-
-
Staining:
-
Wick away the excess liquid from the grid with the edge of a piece of filter paper.
-
Immediately float the grid on a drop of the negative staining solution for 30-60 seconds.
-
-
Drying:
-
Carefully blot away the excess stain with filter paper.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at an appropriate magnification. Vesicles will appear as light, circular structures against a dark background.
-
dot
Conclusion
This technical guide has provided a detailed overview of the self-assembly of DPPG in aqueous solutions, presenting key quantitative data and experimental protocols. The spontaneous formation of micelles and vesicles is a thermodynamically driven process governed by the hydrophobic effect. The ability to control the size and morphology of these assemblies through specific preparation techniques makes DPPG a versatile tool in drug delivery and membrane biophysics research. The provided protocols offer a foundation for the successful preparation and characterization of DPPG-based systems, enabling further advancements in these fields.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. news-medical.net [news-medical.net]
- 6. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Negative Staining | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 13. Negative Staining | Cambridge Advanced Imaging Centre [caic.bio.cam.ac.uk]
An In-depth Technical Guide to the Critical Micelle Concentration of DPPG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), a key parameter for its application in research and pharmaceutical development. This document summarizes available quantitative data, details common experimental protocols for CMC determination, and provides visualizations of relevant experimental workflows.
Introduction to DPPG and its Critical Micelle Concentration
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DPPG, is an anionic phospholipid that plays a significant role in various biological and pharmaceutical applications. A fundamental property of surfactants and amphiphilic molecules like DPPG is the critical micelle concentration (CMC). The CMC is the concentration at which individual lipid molecules (monomers) in a solution begin to self-assemble into larger, organized structures called micelles.[1] Below the CMC, DPPG molecules exist predominantly as monomers. As the concentration increases to and surpasses the CMC, any additional DPPG molecules will preferentially form micelles.[1]
The determination of the CMC is crucial as it dictates the concentration range at which DPPG can be effectively used to form stable micelles for applications such as drug encapsulation and delivery. The value of the CMC is influenced by several factors including temperature, pH, and the ionic strength of the surrounding medium.[1][2]
Quantitative Data on the Critical Micelle Concentration of DPPG
The critical micelle concentration of phospholipids like DPPG is generally very low, often in the nanomolar to micromolar range.[3] Unlike typical detergents that form micelles at millimolar concentrations, lipids such as DPPG have a strong tendency to form bilayers, vesicles, or liposomes rather than micelles.[3] The "CMC" for such lipids often refers to the concentration at which the formation of these larger bilayer structures begins.[3]
Table 1: Experimentally Determined Aggregation Concentrations for Phospholipids (Illustrative)
| Phospholipid | Method | Temperature (°C) | Buffer/Medium | Aggregation Concentration | Reference |
| DPPC | Light Scattering | 25 | Water | ~0.5 nM | Fictional Example |
| DOPG | Fluorescence | 25 | PBS, pH 7.4 | ~1 µM | Fictional Example |
Note: The values in this table are illustrative examples for similar phospholipids to demonstrate the expected range and influencing factors. Specific, citable CMC values for DPPG under varied conditions were not found in the initial literature search and require experimental determination.
Experimental Protocols for Determining the CMC of DPPG
Several biophysical techniques can be employed to determine the concentration at which DPPG self-assembles. The choice of method depends on the specific properties of the lipid and the desired precision.
Fluorescence Spectroscopy using a Hydrophobic Probe
This is a highly sensitive method for determining the CMC of surfactants.[4] It relies on the change in the fluorescence properties of a hydrophobic probe, such as pyrene, when it partitions from an aqueous environment into the hydrophobic core of a micelle.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DPPG in a suitable organic solvent (e.g., chloroform/methanol mixture) and then evaporate the solvent to form a thin lipid film. Hydrate the film with the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to form a stock lipid suspension.
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 1 mM.
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions with increasing concentrations of DPPG.
-
To each DPPG solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid affecting the micellization process. Ensure the final concentration of the organic solvent is negligible.
-
-
Fluorescence Measurement:
-
Incubate the samples at the desired temperature to allow for equilibration.
-
Measure the fluorescence emission spectra of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically set around 335 nm.
-
Record the intensities of the first and third vibronic peaks of the pyrene emission spectrum (I1 at ~373 nm and I3 at ~384 nm).
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third to the first peak (I3/I1).
-
Plot the I3/I1 ratio as a function of the logarithm of the DPPG concentration.
-
The CMC is determined as the concentration at the point of inflection in the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar core.
-
Diagram of Experimental Workflow for Fluorescence Spectroscopy
References
The Influence of Ions on Dipalmitoylphosphatidylglycerol Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylglycerol (DPPG) is a negatively charged phospholipid that is a significant component of certain biological membranes, particularly in bacteria and the pulmonary surfactant of the lungs. The interaction of ions with DPPG membranes is of paramount importance as it governs membrane structure, stability, and function. These interactions play a crucial role in a variety of physiological processes, including membrane fusion, cell signaling, and the action of antimicrobial peptides. For drug development professionals, understanding the intricate dance between ions and DPPG membranes is key to designing effective therapies that target membrane-associated processes. This in-depth technical guide provides a comprehensive overview of the interaction of ions with DPPG membranes, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this critical area of membrane biophysics.
Data Presentation: Quantitative Effects of Ions on DPPG Membrane Properties
The interaction of both monovalent and divalent cations with DPPG membranes leads to significant alterations in their physicochemical properties. These changes, particularly in the phase transition temperature (T_m), provide insights into the extent of ion binding and its effect on membrane order and fluidity.
Monovalent Cation Interactions
Monovalent cations such as sodium (Na⁺) and potassium (K⁺) interact with the negatively charged phosphate group of DPPG, leading to a screening of the electrostatic repulsion between the lipid headgroups. This screening can influence the packing of the lipid molecules and, consequently, the phase transition temperature. Generally, the effect of monovalent cations on the T_m of DPPG is less pronounced compared to divalent cations[1][2].
| Cation | Concentration | Change in Phase Transition Temperature (ΔT_m) of DPPG | Reference |
| Na⁺ | 0.01 - 0.5 M | < +3 °C | [1] |
| K⁺ | Not specified | Lowers the transition temperature | [2] |
| Li⁺ | Not specified | Lowers the transition temperature | [2] |
Table 1: Effect of Monovalent Cations on the Phase Transition Temperature of DPPG Membranes.
Divalent Cation Interactions
Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), have a much more dramatic effect on DPPG membranes due to their ability to form tighter complexes with the phosphate and glycerol moieties of the DPPG headgroup. This binding neutralizes the negative charge more effectively than monovalent cations, leading to a significant increase in the phase transition temperature and a more ordered, rigid membrane structure[1][2]. In fact, at sufficient concentrations, Ca²⁺ can effectively abolish the main phase transition of phosphatidylglycerol membranes within the typical scanning range (0-70 °C), indicating the formation of a highly stable, crystalline-like state[1].
| Cation | Concentration | Change in Phase Transition Temperature (ΔT_m) of DPPG | Reference |
| Ca²⁺ | 1 mM | Abolishes the phase transition in the 0-70 °C range | [1] |
| Mg²⁺ | 5 mM | Broadens and increases the T_m | [1] |
Table 2: Effect of Divalent Cations on the Phase Transition Temperature of DPPG Membranes.
Ion Binding Affinities
The strength of the interaction between ions and the membrane can be quantified by the binding affinity. For phosphatidylglycerol lipids, the binding efficiency of common physiological cations follows the order: Ca²⁺ > Mg²⁺ > Na⁺ > K⁺[3]. The particularly strong binding of Ca²⁺ is primarily due to its very slow dissociation rate from the lipid headgroups[3]. The binding free energy for Ca²⁺ to a POPG bilayer, a close analog of DPPG, has been estimated to be approximately -4.0 kcal/mol[3].
| Ion | Binding Affinity Order | Binding Free Energy (to POPG) | Reference |
| Ca²⁺ | 1 | ~ -4.0 kcal/mol | [3] |
| Mg²⁺ | 2 | Higher than Ca²⁺ | [3] |
| Na⁺ | 3 | Higher than Mg²⁺ | [3] |
| K⁺ | 4 | Higher than Na⁺ | [3] |
Table 3: Relative Binding Affinities of Cations to Phosphatidylglycerol Membranes.
Experimental Protocols
A variety of biophysical techniques are employed to investigate the interaction of ions with DPPG membranes. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with the gel-to-liquid crystalline phase transition (T_m) of the lipid bilayer. Changes in T_m upon the addition of ions provide information about the extent of ion-lipid interactions and their effect on membrane stability.
Protocol for DSC Analysis of Ion-DPPG Liposome Interaction:
-
Liposome Preparation:
-
Dissolve DPPG in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing the desired concentration of the ion of interest. The lipid concentration is typically 1-5 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) or sonication.
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan.
-
Use the same buffer solution without liposomes as the reference.
-
Seal the pans hermetically.
-
Place the sample and reference pans into the calorimeter cell.
-
Equilibrate the system at a starting temperature well below the expected T_m (e.g., 10°C for DPPG).
-
Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a temperature well above the T_m (e.g., 60°C for DPPG).
-
Record the differential heat flow as a function of temperature.
-
Perform multiple heating and cooling scans to check for reversibility.
-
-
Data Analysis:
-
The phase transition temperature (T_m) is determined as the peak temperature of the main endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
Compare the T_m and ΔH of DPPG liposomes in the presence and absence of ions to quantify the effect of the ions on membrane thermodynamics.
-
Langmuir Trough Technique
The Langmuir trough allows for the study of lipid monolayers at an air-water interface, providing a well-controlled system to mimic one leaflet of a biological membrane. By measuring the surface pressure-area (π-A) isotherms, one can deduce information about the packing and compressibility of the lipid molecules in the presence of ions in the subphase.
Protocol for Langmuir Trough Experiments with DPPG and Ions:
-
Trough Preparation:
-
Thoroughly clean the Langmuir trough and barriers with a high-purity solvent (e.g., chloroform, followed by ethanol and then copious rinsing with ultrapure water).
-
Fill the trough with the aqueous subphase (e.g., ultrapure water or a buffer) containing the desired concentration of the ion to be studied.
-
Aspirate the surface of the subphase to remove any contaminants.
-
-
Monolayer Formation:
-
Prepare a solution of DPPG in a volatile, water-immiscible solvent (e.g., chloroform/methanol 9:1 v/v) at a known concentration (e.g., 1 mg/mL).
-
Using a microsyringe, carefully deposit small droplets of the lipid solution onto the air-water interface. Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely.
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate (e.g., 10 cm²/min) using the movable barriers.
-
Simultaneously, measure the surface pressure (π) using a Wilhelmy plate or a Langmuir sensor.
-
Record the surface pressure as a function of the mean molecular area (A).
-
The resulting π-A isotherm provides information on the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the area per lipid molecule.
-
-
Data Analysis:
-
Analyze the π-A isotherms to determine parameters such as the lift-off area (the area at which the surface pressure begins to increase), the collapse pressure (the pressure at which the monolayer collapses), and the compressibility modulus.
-
Compare the isotherms of DPPG on subphases with and without ions to understand how the ions affect lipid packing and monolayer stability.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a surface-sensitive technique that can provide detailed information about the molecular structure and orientation of lipid molecules in a membrane. It is particularly useful for probing the interactions of ions with specific functional groups of the DPPG molecule, such as the phosphate, carbonyl, and acyl chain methylene groups.
Protocol for ATR-FTIR Spectroscopy of Ion-DPPG Interactions:
-
Sample Preparation:
-
Prepare DPPG vesicles as described in the DSC protocol.
-
The ATR crystal (e.g., Germanium or ZnSe) must be scrupulously cleaned.
-
Deposit a small amount of the vesicle suspension onto the surface of the ATR crystal and allow a hydrated lipid multilayer to form. Alternatively, a supported lipid bilayer can be formed on the crystal.
-
-
Spectral Acquisition:
-
Place the ATR crystal in the FTIR spectrometer.
-
Collect a background spectrum of the clean, dry crystal.
-
Introduce the buffer solution (without lipids) containing the ion of interest into the ATR cell and collect a spectrum of the buffer.
-
Introduce the DPPG vesicle suspension (in the same buffer) into the cell.
-
Collect a series of spectra over time to monitor the interaction and equilibration of the lipids with the crystal surface and the ions.
-
Control the temperature of the sample using a thermostatting system to study temperature-dependent effects.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the sample spectrum to obtain the spectrum of the lipid membrane.
-
Analyze the positions and shapes of specific vibrational bands:
-
PO₂⁻ asymmetric and symmetric stretching vibrations (~1220 cm⁻¹ and ~1080 cm⁻¹): Changes in these bands indicate direct interaction of ions with the phosphate group.
-
C=O stretching vibration (~1735 cm⁻¹): Shifts in this band can reveal changes in the hydration and hydrogen bonding of the glycerol backbone region.
-
CH₂ symmetric and asymmetric stretching vibrations (~2850 cm⁻¹ and ~2920 cm⁻¹): The frequency of these bands is sensitive to the conformational order (trans/gauche ratio) of the lipid acyl chains, providing a measure of membrane fluidity.
-
-
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic or coarse-grained view of the dynamic interactions between ions and DPPG membranes. They can reveal detailed information about ion binding sites, the effect of ions on membrane structure and dynamics, and the energetics of these interactions.
Protocol for MD Simulation of a DPPG Membrane with Ions:
-
System Setup:
-
Use a molecular modeling software package (e.g., GROMACS, NAMD, AMBER) to build a hydrated DPPG bilayer. A typical system consists of 128 DPPG molecules (64 per leaflet).
-
Solvate the bilayer with a water model (e.g., TIP3P or SPC/E).
-
Add ions (e.g., Na⁺, Cl⁻, Ca²⁺) to the water phase to achieve the desired concentration and to neutralize the net charge of the system.
-
-
Force Field Selection:
-
Choose a suitable force field for lipids, water, and ions (e.g., CHARMM36, AMBER lipid14, GROMOS).
-
-
Simulation Protocol:
-
Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation (e.g., 1 ns) with position restraints on the lipid heavy atoms to allow the water and ions to equilibrate around the fixed bilayer.
-
Gradually release the restraints on the lipids and equilibrate the system under constant temperature and pressure (NPT ensemble) for a longer period (e.g., 10-50 ns) until properties like the area per lipid, bilayer thickness, and potential energy have converged.
-
-
Production Run: Run the simulation for a long timescale (e.g., 100s of nanoseconds to microseconds) under the NPT ensemble to collect data for analysis.
-
-
Data Analysis:
-
Structural Properties: Calculate the area per lipid, bilayer thickness, and deuterium order parameters of the acyl chains.
-
Ion Distribution: Calculate the number density profiles of the ions along the axis perpendicular to the membrane to identify their location relative to the lipid headgroups.
-
Ion Binding: Analyze the radial distribution functions between the ions and specific atoms of the DPPG headgroup (e.g., phosphate oxygen atoms) to identify binding sites and coordination numbers.
-
Dynamics: Calculate the lateral diffusion coefficients of the lipids and ions.
-
Signaling Pathways and Logical Relationships
The interaction of ions, particularly Ca²⁺, with anionic phospholipids like DPPG is a fundamental aspect of cellular signaling. While phosphatidylinositol-4,5-bisphosphate (PIP₂) is the most well-known phospholipid involved in the canonical phospholipase C (PLC) signaling pathway, the principles of cation-mediated membrane interactions are broadly applicable and crucial for various signaling events.
General Phospholipid-Mediated Signaling
A common signaling cascade initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) involves the activation of PLC. PLC then hydrolyzes PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, in concert with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a cellular response.
The presence and local concentration of anionic lipids like DPPG can significantly influence the localization and activity of signaling proteins at the membrane surface through electrostatic interactions. Divalent cations can modulate these interactions by screening charges or by forming bridges between the membrane and proteins.
Role in Bacterial Membranes
In bacteria, phosphatidylglycerol is a major anionic phospholipid. The interaction of cations with the bacterial membrane is critical for maintaining its integrity and for mediating interactions with the environment. For instance, divalent cations can bridge the negatively charged DPPG molecules, stabilizing the membrane structure. This is also a key factor in the susceptibility of bacteria to certain cationic antimicrobial peptides, which initially bind to the anionic bacterial membrane. Therefore, the interplay between ions and DPPG in bacterial membranes is a critical determinant of bacterial physiology and a potential target for novel antibiotics.
Mandatory Visualizations
Experimental Workflow for Liposome Preparation and Analysis
Caption: Workflow for preparing and analyzing ion-DPPG liposome interactions.
Phospholipase C Signaling Pathway
Caption: The Phospholipase C signaling pathway and the potential role of DPPG.
Conclusion and Future Directions
The interaction of ions with DPPG membranes is a fundamental process with far-reaching implications in biology and medicine. As detailed in this guide, cations, particularly divalent ones, exert a profound influence on the structure and stability of DPPG-containing bilayers. The experimental methodologies outlined provide a robust framework for researchers to probe these interactions in detail.
For drug development professionals, a deep understanding of these ion-lipid interactions is crucial. The bacterial membrane, rich in DPPG, presents a prime target for novel antimicrobial agents. Modulating the ionic environment or designing molecules that specifically interfere with ion-DPPG binding could represent a viable strategy to disrupt bacterial membrane integrity. Furthermore, in the context of pulmonary drug delivery, the interactions of inhaled therapeutics with the DPPG-containing lung surfactant are critical for their efficacy and safety.
Future research should focus on elucidating the specific roles of ion-DPPG interactions in complex biological signaling pathways. The development of more sophisticated in-silico models and advanced spectroscopic techniques will undoubtedly provide a more granular understanding of these processes at the molecular level. This knowledge will be instrumental in the rational design of new therapeutic agents that target membrane-associated pathologies.
References
- 1. Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrostatic effects on lipid phase transitions: membrane structure and ionic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding competition to the POPG lipid bilayer of Ca2+, Mg2+, Na+, and K+ in different ion mixtures and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Dipalmitoylphosphatidylglycerol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipalmitoylphosphatidylglycerol (DPPG) is a saturated anionic phospholipid that plays a crucial, albeit often subtle, role in the biophysical properties and biological functions of cellular membranes and lipid-protein assemblies. From its foundational role in the complex mixture of pulmonary surfactant to its contribution to the structural integrity and charge of bacterial membranes, DPPG has been a subject of significant scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to DPPG, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, detail relevant experimental protocols, and visualize its key biosynthetic and functional pathways.
Discovery and Historical Context
The journey to understanding dipalmitoylphosphatidylglycerol is intertwined with the broader history of phospholipid research. The parent molecule, phosphatidylglycerol (PG), was first isolated and its structure described in 1958 by Benson and colleagues.[1] This discovery laid the groundwork for identifying specific acyl chain variants, such as DPPG.
Initially, much of the research on saturated phospholipids was driven by studies into the composition and function of pulmonary surfactant. It was established that dipalmitoylphosphatidylcholine (DPPC) is the most abundant component of lung surfactant, responsible for reducing surface tension in the alveoli.[2] However, it became apparent that other components were necessary for the proper function and stability of the surfactant film. Phosphatidylglycerol, and specifically the dipalmitoyl variant, was identified as a key anionic phospholipid in this mixture, typically comprising 7-15% of the total phospholipids in lung surfactant.[1][3] Its role was found to be critical for the spreading of the surfactant monolayer and in modulating the interactions with surfactant proteins.[4]
Contemporaneously, the study of bacterial membranes revealed a high abundance of anionic phospholipids, with phosphatidylglycerol being a major constituent in many Gram-positive bacteria.[1] The specific acyl chain composition, including the presence of dipalmitoyl chains, was found to vary between bacterial species and in response to environmental conditions. The presence of DPPG contributes to the net negative charge of the bacterial membrane, influencing its interactions with cations, antimicrobial peptides, and other molecules at the membrane surface.[5]
The historical development of our understanding of DPPG is thus not marked by a single "discovery" event but rather by its gradual recognition as a key player in diverse biological systems, from the mechanics of breathing to the host-pathogen interface.
Physicochemical Properties of DPPG
The biophysical behavior of DPPG is largely dictated by its structure: a glycerol backbone with two saturated 16-carbon palmitoyl chains and a negatively charged phosphoglycerol headgroup. These features give rise to distinct properties that are summarized in the tables below.
Table 1: General and Computed Properties of Dipalmitoylphosphatidylglycerol
| Property | Value | Source |
| Molecular Formula | C38H75O10P | [6] |
| Molecular Weight | 723.0 g/mol | [6] |
| Monoisotopic Mass | 722.50978558 Da | [6] |
| Topological Polar Surface Area | 149 Ų | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 10 | [6] |
| Rotatable Bond Count | 40 | [6] |
| Complexity | 796 | [6] |
Table 2: Thermotropic and Interfacial Properties of Dipalmitoylphosphatidylglycerol
| Property | Value | Conditions | Source |
| Main Phase Transition Temperature (Tm) | ~41 °C | Fully hydrated bilayers | [7][8][9][10][11] |
| Pre-transition Temperature | 33.2 °C | Fully hydrated bilayers | [8] |
| Collapse Pressure (πc) | ~52 mN/m | Monolayer on pure water at 37°C | [12] |
| Phase Progression (Isotherm) | Gas → Liquid-Expanded (LE) → Liquid-Condensed (LC) → Solid (S) | Monolayer on pure water at 37°C | [12] |
Key Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DPPG-containing systems, which are fundamental to its study.
Preparation of DPPG Liposomes by Thin-Film Hydration and Sonication
This protocol describes the formation of small unilamellar vesicles (SUVs) or multilamellar vesicles (MLVs) containing DPPG.
Materials:
-
Dipalmitoylphosphatidylglycerol (DPPG) powder
-
Chloroform or a chloroform:methanol solvent mixture (e.g., 2:1 v/v)
-
Buffer of choice (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Probe-tip sonicator or bath sonicator
-
Nitrogen gas source
-
Vacuum pump
Methodology:
-
Lipid Film Formation:
-
Weigh the desired amount of DPPG powder and dissolve it in the organic solvent in a round-bottom flask. For mixed lipid systems, co-dissolve all lipids at this stage.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tm of all lipid components (e.g., 50-55°C for DPPG) to ensure proper mixing.[13]
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 4 hours.[13]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the Tm of the lipids (e.g., 55°C).
-
Add the warm buffer to the flask containing the dry lipid film. The volume depends on the desired final lipid concentration (e.g., 10 mg/mL).[13]
-
Hydrate the lipid film by gentle agitation or vortexing for an extended period (e.g., 30-60 minutes) at a temperature above the Tm. This process results in the formation of MLVs.[13][14]
-
-
Vesicle Sizing (Sonication):
-
For the formation of SUVs, sonicate the MLV suspension.
-
Probe-tip sonication: Immerse the tip of the sonicator into the lipid suspension. Use a pulsed setting (e.g., 2 seconds on, 2 seconds off) at a specific power level (e.g., 20% duty cycle) to avoid overheating the sample. Sonicate for a total of several minutes in cycles.[14]
-
Bath sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for several minutes until the suspension becomes clear.[13]
-
After sonication, centrifuge the sample at high speed (e.g., 10,000 x g) for a few minutes to pellet any titanium particles from the sonicator tip or larger lipid aggregates.[14] The supernatant contains the SUV suspension.
-
Characterization of DPPG Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat changes associated with the phase transitions of lipid bilayers.
Materials:
-
DPPG liposome suspension (prepared as in 3.1)
-
Differential Scanning Calorimeter
-
Hermetically sealed DSC pans
Methodology:
-
Sample Preparation:
-
Accurately pipette a known volume of the DPPG liposome suspension into a DSC pan.
-
Prepare a reference pan containing the same volume of buffer used for liposome hydration.
-
Seal both pans hermetically to prevent evaporation during the experiment.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected pre-transition temperature (e.g., 10°C).
-
Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the main phase transition (e.g., 60°C).[15][16]
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main gel-to-liquid crystalline phase transition (Tm).
-
The temperature at the peak maximum is taken as the transition temperature.
-
The area under the peak corresponds to the enthalpy change (ΔH) of the transition.
-
Analysis of DPPG Monolayers using a Langmuir-Blodgett Trough
This technique allows for the study of the behavior of DPPG as a monomolecular film at an air-water interface.
Materials:
-
Langmuir-Blodgett trough equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)
-
DPPG solution in a volatile, water-immiscible solvent (e.g., chloroform at 1 mg/mL)
-
High-purity water for the subphase
-
Microsyringe
Methodology:
-
Trough Preparation:
-
Thoroughly clean the trough and barriers to remove any surface-active contaminants.
-
Fill the trough with high-purity water (the subphase). For studies of ionic interactions, salts can be added to the subphase.[17]
-
Allow the subphase to equilibrate to the desired temperature.
-
-
Monolayer Formation:
-
Using a microsyringe, carefully deposit small droplets of the DPPG solution onto the subphase surface. The solvent will evaporate, leaving the DPPG molecules at the air-water interface.[18]
-
Wait for a sufficient time (e.g., 10-15 minutes) to ensure complete solvent evaporation.
-
-
Isotherm Measurement:
-
Compress the monolayer by moving the barriers at a constant rate.
-
Simultaneously, record the surface pressure (π) as a function of the area per molecule (A). The resulting π-A isotherm reveals the different phases of the monolayer.[18]
-
-
Data Interpretation:
-
Different regions of the isotherm correspond to different physical states of the monolayer (gas, liquid-expanded, liquid-condensed, solid).
-
The point of a sharp increase in pressure indicates the transition to a more ordered phase.
-
The pressure at which the monolayer collapses (collapse pressure, πc) can be determined from the isotherm.
-
Biological Pathways and Functions
While DPPG is not typically a direct signaling molecule in the way that phosphoinositides are, its presence and biophysical properties are critical for several biological pathways and processes.
Biosynthesis of Phosphatidylglycerol
The synthesis of PG is a multi-step enzymatic process that occurs in both prokaryotes and eukaryotes. The dipalmitoyl variant, DPPG, is formed when the acyl chains attached to the glycerol backbone are both palmitic acid.
References
- 1. Phosphatidylglycerol | Cyberlipid [cyberlipid.gerli.com]
- 2. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Pulmonary Surfactants in the Treatment of Acute Respiratory Distress Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 5. WO2007063156A1 - Liposome preparation method - Google Patents [patents.google.com]
- 6. Dipalmitoylphosphatidylglycerol | C38H75O10P | CID 65144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Packing behaviour of two predominant anionic phospholipids of bacterial cytoplasmic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. Echogenic Liposome Compositions for Increased Retention of Ultrasound Reflectivity at Physiologic Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General preparation of liposomes using probe-tip sonication [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Langmuir-Blodgett Transfer Technique // University of Oldenburg [uol.de]
The Pivotal Role of Phosphatidylglycerol in Prokaryotic Membranes: A Technical Guide
Abstract
Phosphatidylglycerol (PG) and its dimeric derivative, cardiolipin (CL), are anionic phospholipids that are integral and dynamic components of prokaryotic cell membranes. Far from being passive structural elements, these lipids play critical roles in a multitude of physiological processes essential for bacterial survival, adaptation, and pathogenesis. This technical guide provides an in-depth examination of the biological significance of PG in prokaryotes, covering its biosynthesis, its diverse functions in membrane architecture and protein localization, its involvement in stress response signaling and virulence, and its emerging role as a target in novel antimicrobial strategies. Detailed experimental protocols for the analysis of these key lipids are provided, alongside quantitative data and visual pathways to offer a comprehensive resource for researchers in microbiology and drug development.
Introduction: The Anionic Backbone of the Bacterial Membrane
The prokaryotic cell membrane is a complex and fluid mosaic of lipids and proteins, critical for maintaining cellular integrity, mediating transport, and sensing the external environment. Among the major lipid constituents are the glycerophospholipids, which include the zwitterionic phosphatidylethanolamine (PE) and the anionic phosphatidylglycerol (PG).[1][2] PG is a foundational phospholipid in bacteria, comprising a glycerol backbone linked to two fatty acid chains and a phosphoglycerol headgroup.[3][4]
Its significance extends beyond its structural contribution; PG is the direct precursor to cardiolipin (diphosphatidylglycerol), a unique dimeric phospholipid that accumulates under specific conditions, such as the stationary phase of growth.[5][6][7] Together, PG and CL establish anionic domains within the membrane that are crucial for the proper localization and function of proteins involved in cell division, bioenergetics, and stress responses.[1][8] This guide will elucidate the multifaceted roles of PG, from its synthesis to its function in complex cellular processes.
Biosynthesis of Phosphatidylglycerol and Cardiolipin
The synthesis of PG and CL in prokaryotes follows a conserved pathway, beginning with the central intermediate, CDP-diacylglycerol.
Pathway Description:
-
PGP Synthesis: The pathway initiates with the condensation of CDP-diacylglycerol and glycerol-3-phosphate, a reaction catalyzed by the integral membrane enzyme phosphatidylglycerophosphate (PGP) synthase (PgsA). This produces phosphatidylglycerol phosphate (PGP).[4][9]
-
PG Formation: PGP is rapidly dephosphorylated by one of several PGP phosphatases (e.g., PgpA, PgpB, PgpC in E. coli) to yield phosphatidylglycerol (PG).[2][9]
-
Cardiolipin Synthesis: In the canonical prokaryotic pathway, cardiolipin synthase (Cls), a phospholipase D-type enzyme, catalyzes the condensation of two PG molecules to form cardiolipin (CL) and a molecule of glycerol.[7] This reaction is reversible. Some bacteria, like E. coli, possess multiple cardiolipin synthases (ClsA, ClsB, ClsC) that may have distinct roles or activation conditions.[10]
An alternative, PgsA-independent pathway for PG synthesis has been identified in E. coli, where the cardiolipin synthase ClsB can catalyze a trans-phosphatidylation reaction using phosphatidylethanolamine (PE) and glycerol as substrates to produce PG.[9][10]
Biological Functions of PG and CL
Membrane Structure and Stability
PG and CL are essential for maintaining the structural integrity and fluidity of the bacterial membrane.[3] As anionic lipids, they contribute a net negative charge to the membrane surface, which is critical for electrostatic interactions with proteins and divalent cations like Mg²⁺.[11] Cardiolipin, with its unique conical shape conferred by two phosphate headgroups and four acyl chains, has a propensity to induce negative curvature in membranes. This property is thought to be crucial for the formation of highly curved regions of the membrane, such as the cell poles and the division septum.[12][13]
Protein Localization and Functional Microdomains
There is substantial evidence that PG and CL are not randomly distributed but instead form functional microdomains, analogous to lipid rafts in eukaryotes.[1][2] In rod-shaped bacteria like E. coli and Bacillus subtilis, CL is highly concentrated at the cell poles and the site of cell division.[1][8][12][14] These CL-rich domains act as platforms to recruit and organize specific proteins:
-
Cell Division Proteins: The cell division regulator MinD in E. coli and DivIVA in B. subtilis and Clostridioides difficile colocalize with these anionic domains at the poles and septum, ensuring the correct placement of the division machinery.[12][15][16]
-
Bioenergetic Proteins: Respiratory chain complexes and ATP synthase are often found to be functionally dependent on their interaction with cardiolipin for stability and optimal activity.
-
Osmosensory Proteins: The osmosensory transporter ProP in E. coli localizes to the cell poles in a CL-dependent manner.
Interestingly, when CL is depleted, PG concentration increases at the poles, suggesting that the overall anionic character of these domains is critical and that PG can partially compensate for the absence of CL.[1][8]
Role in Stress Response and Pathogenesis
Bacteria remodel their membrane lipid composition to adapt to environmental stresses.
The Stringent Response
During nutrient limitation, bacteria initiate the stringent response, a global reprogramming of cellular physiology mediated by the alarmones (p)ppGpp.[17][18] This response includes alterations in lipid metabolism. While a direct regulatory link is still being fully elucidated, (p)ppGpp accumulation is known to influence the transcription of genes involved in various metabolic pathways, including those for nucleotide and lipid synthesis.[17][19][20] In Firmicutes, (p)ppGpp indirectly regulates transcription by modulating intracellular GTP levels, which can impact the availability of precursors for lipid synthesis.[20]
Virulence Regulation
The lipid composition of the membrane is a key factor in bacterial pathogenesis. In Staphylococcus aureus, the SaeRS two-component system (TCS) controls the expression of over 20 critical virulence factors. The activity of this system is directly modulated by cardiolipin.[21][22] The sensor kinase SaeS binds directly to both PG and CL, and the presence of CL is required for its full kinase activity, especially during infection.[21] Deletion of the cardiolipin synthase genes in S. aureus leads to reduced virulence and decreased cytotoxicity towards host immune cells.[23][22]
DPPG in Antibiotic Resistance Mechanisms
The bacterial membrane is a primary target for many antibiotics, particularly cationic antimicrobial peptides (CAMPs) and lipopeptides like daptomycin. Bacteria can develop resistance by altering the physicochemical properties of their membrane, and PG plays a central role in this process.
-
Charge Repulsion: One common mechanism is to reduce the net negative charge of the membrane to repel positively charged CAMPs. This is often achieved by enzymatically modifying the headgroup of PG. The MprF protein, for example, uses aminoacyl-tRNAs to transfer lysine or alanine to PG, forming lysyl-PG (L-PG) or alanyl-PG.[5] This modification introduces a positive charge, neutralizing the negative charge of the phosphate and reducing the membrane's affinity for CAMPs.
-
Membrane Stability: An increased concentration of cardiolipin can enhance membrane stability and rigidity, making the bilayer less susceptible to disruption and pore formation by membrane-active antibiotics.[13] Molecular dynamics simulations have shown that CL increases the energy barrier for pore formation in PG-containing membranes.[13]
Quantitative Analysis of PG and CL Content
The relative abundance of PG and CL varies significantly between bacterial species and is dynamically regulated in response to growth phase and environmental conditions. The following table summarizes the typical phospholipid composition in several key prokaryotic species under standard laboratory growth conditions.
| Bacterial Species | Growth Phase | Phosphatidylglycerol (PG) | Cardiolipin (CL) | Other Major Lipids | Reference(s) |
| Escherichia coli | Exponential | ~15-25% | ~5% | PE (~75-80%) | [2][8] |
| Stationary | Decreases | Increases | PE | [24] | |
| Bacillus subtilis | Exponential | ~40% | ~2% | PE (~25%), L-PG (~15%), Glycolipids (~10%) | [22] |
| Stationary | Decreases | Increases | PE, L-PG | [24][25] | |
| Staphylococcus aureus | Exponential | ~50% | ~1-5% | L-PG (~10%), Diacylglycerol (~20%) | [26][27] |
| Stationary | Decreases | Increases significantly | L-PG | [26] | |
| Agrobacterium tumefaciens | Nutrient-rich | ~20-25% (part of PE+PG) | ~15% | PE, PC (~22%), MMPE (~15%) | [12][28] |
| Pseudomonas aeruginosa | Planktonic | Major Component | Minor Component | PE (Most abundant) | [3] |
Values are approximate percentages of total phospholipids and can vary based on specific strain and culture conditions. PE: Phosphatidylethanolamine; L-PG: Lysyl-PG; PC: Phosphatidylcholine; MMPE: Monomethyl-PE.
Conclusion for Drug Development Professionals
Phosphatidylglycerol and its derivative cardiolipin are not merely structural lipids but are central hubs in the regulation of bacterial physiology. Their roles in cell division, virulence signaling (e.g., SaeRS), and antibiotic resistance make their biosynthetic and regulatory pathways attractive targets for novel antimicrobial therapies. Targeting cardiolipin synthase, for instance, could disrupt membrane microdomain formation and sensitize pathogens to other antibiotics or host immune effectors. Furthermore, understanding the mechanisms of PG modification, such as lysinylation by MprF, offers opportunities to develop inhibitors that can restore bacterial susceptibility to cationic antimicrobial peptides. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers aiming to exploit these fundamental aspects of bacterial biology for therapeutic benefit.
Appendix: Detailed Experimental Protocols
A general workflow for the extraction and analysis of bacterial phospholipids is depicted below.
A.1. Protocol for Total Lipid Extraction (Bligh-Dyer Method)
This protocol is adapted from the method of Bligh and Dyer and is suitable for extracting total lipids from a bacterial pellet.[28]
Materials:
-
Bacterial cell pellet
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Deionized water (H₂O)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Separatory funnel (optional)
-
Nitrogen gas stream or vacuum concentrator (SpeedVac)
Procedure:
-
Cell Lysis and Initial Extraction:
-
To a pre-weighed cell pellet in a glass tube, add 1 mL of H₂O. Resuspend thoroughly.
-
Add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH.
-
Vortex vigorously for 1-2 minutes to create a single-phase mixture and lyse the cells. Incubate at room temperature for 1-2 hours with shaking for thorough extraction.[28]
-
-
Phase Separation:
-
Add an additional 1.25 mL of CHCl₃ to the tube. Vortex for 30 seconds.
-
Add 1.25 mL of H₂O to the tube. Vortex again for 30 seconds. The final ratio of CHCl₃:MeOH:H₂O will be approximately 2:2:1.8, which induces phase separation.
-
Centrifuge the tube at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate the separation of the two phases.
-
-
Collection of Lipid Phase:
-
Two distinct layers will form: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.
-
Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. Avoid disturbing the protein interface between the layers.
-
-
Drying:
-
Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid film at -20°C or -80°C under an inert atmosphere until further analysis.
-
A.2. Protocol for Thin-Layer Chromatography (TLC) of Bacterial Lipids
This protocol provides a general method for the one-dimensional separation of major bacterial phospholipid classes.
Materials:
-
Silica gel 60 TLC plates
-
TLC developing chamber with lid
-
Solvent system (e.g., Chloroform:Methanol:Water 65:25:4, v/v/v for polar lipids)
-
Dried lipid extract reconstituted in a small volume of chloroform:methanol (2:1, v/v)
-
Phospholipid standards (PG, CL, PE)
-
Visualization reagent (e.g., iodine vapor, molybdenum blue spray for phospholipids)
-
Drying oven
Procedure:
-
Plate Activation: Activate the silica TLC plate by baking it in an oven at 110-120°C for 1-2 hours to remove adsorbed water. Let it cool in a desiccator.
-
Chamber Equilibration: Pour the chosen solvent system into the TLC chamber to a depth of about 1 cm. Place a piece of filter paper (wick) inside to saturate the chamber atmosphere with solvent vapor. Close the lid and allow it to equilibrate for at least 30 minutes.
-
Sample Application:
-
Using a pencil, lightly draw an origin line about 1.5-2 cm from the bottom of the plate.
-
Using a capillary tube or a microliter syringe, carefully spot a small volume (5-10 µL) of the reconstituted lipid extract onto the origin line. Keep the spot as small as possible.
-
Spot phospholipid standards in adjacent lanes for comparison.
-
-
Plate Development:
-
Place the spotted TLC plate vertically into the equilibrated chamber, ensuring the origin line is above the solvent level.
-
Close the lid and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely in a fume hood.
-
Place the dried plate in a sealed chamber containing a few iodine crystals. Lipids will appear as yellow-brown spots.
-
Alternatively, for specific detection of phospholipids, spray the plate with molybdenum blue reagent and heat gently. Phospholipids will appear as blue spots.
-
Circle the spots with a pencil and calculate the Retention factor (Rf) values (Rf = distance traveled by spot / distance traveled by solvent front) for identification against standards.
-
A.3. Protocol for LC-MS/MS Quantification of PG and CL
This protocol outlines a method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry for the sensitive quantification of PG and CL species.[24]
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
HILIC column (e.g., Silica-based)
-
Internal standards (e.g., deuterated or odd-chain PG and CL standards)
-
Mobile Phase A: Acetonitrile-based
-
Mobile Phase B: Water/Ammonium formate-based
-
Dried lipid extract
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a known volume of a suitable injection solvent (e.g., a mixture of Mobile Phase A and B).
-
Prior to reconstitution, spike the sample with a known amount of the internal standard mixture. This corrects for variations in extraction efficiency and instrument response.
-
-
Chromatographic Separation (HILIC):
-
Equilibrate the HILIC column with the initial mobile phase conditions (typically high organic content).
-
Inject the sample.
-
Run a gradient elution by increasing the proportion of the aqueous Mobile Phase B. This will elute lipids based on the polarity of their headgroups, with more polar lipids eluting later. HILIC is effective at separating phospholipid classes.
-
-
Mass Spectrometry Detection (MS/MS):
-
Operate the mass spectrometer in negative ion mode (ESI-), as PG and CL readily form [M-H]⁻ ions.
-
For quantification, use the Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions for PG: Monitor the neutral loss of 172 Da (glycerol phosphate headgroup) or 189 Da (glycerol phosphate + H₂O) from the precursor ion.
-
MRM Transitions for CL: Monitor precursor-to-product transitions corresponding to the fragmentation of the CL molecule into its constituent fatty acyl chains or lysocardiolipin fragments.
-
-
Data Analysis:
-
Integrate the peak areas for each specific lipid species (analyte) and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of each lipid species in the original sample by comparing this ratio to a standard curve generated with known concentrations of each lipid.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Three Phosphatidylglycerol-phosphate Phosphatases in the Inner Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Membrane Lipidome Changes in Pseudomonas aeruginosa during Biofilm Growth on Glass Wool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylglycerol Supplementation Alters Mitochondrial Morphology and Cardiolipin Composition [mdpi.com]
- 5. Lipid composition of Staphylococcus aureus and its derived L-forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localization of Anionic Phospholipids in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane lipids in Agrobacterium tumefaciens: biosynthetic pathways and importance for pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiolipin Domains in Bacillus subtilis Marburg Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. repository.ias.ac.in [repository.ias.ac.in]
- 15. Membrane lipid renovation in Pseudomonas aeruginosa ‐ implications for phage therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipid Compositions in Escherichia coli and Bacillus subtilis During Growth as Determined by MALDI-TOF and TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Membrane composition and organization of Bacillus subtilis 168 and its genome‐reduced derivative miniBacillus PG10 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effect of changes in the composition of cellular fatty acids on membrane fluidity of Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of Membrane Lipidome Changes in Pseudomonas aeruginosa during Biofilm Growth on Glass Wool | PLOS One [journals.plos.org]
- 24. Membrane phospholipid composition of Pseudomonas aeruginosa grown in a cystic fibrosis mucus-mimicking medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cardiolipin-Deficiency in Rhodobacter sphaeroides Alters the Lipid Profile of Membranes and of Crystallized Cytochrome Oxidase, but Structure and Function are Maintained - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rhodopseudomonas sphaeroides membranes: alterations in phospholipid composition in aerobically and phototrophically grown cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
The Anionic Heart of the Matter: A Technical Guide to Dipalmitoylphosphatidylglycerol's Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core anionic properties of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as Dipalmitoylphosphatidylglycerol (DPPG). As a key component in both biological and model membranes, understanding the electrostatic characteristics of DPPG is paramount for advancements in drug delivery, biomembrane research, and the development of antimicrobial agents. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of DPPG's behavior and its implications in various scientific disciplines.
Core Anionic Properties of DPPG
DPPG is an anionic phospholipid distinguished by its glycerol headgroup and two saturated 16-carbon palmitoyl chains.[1] The negative charge at physiological pH is conferred by the phosphate group, making it a crucial element in electrostatic interactions within and between membranes, as well as with surrounding molecules.
Physicochemical Characteristics
The fundamental anionic character of DPPG is defined by the ionization state of its phosphate headgroup. This property, along with its molecular structure, dictates its behavior in aqueous environments and its interactions with ions and other molecules.
Table 1: Physicochemical Properties of Dipalmitoylphosphatidylglycerol (DPPG)
| Property | Value/Description | Source(s) |
| Molecular Formula | C₃₈H₇₄NaO₁₀P | [2] |
| Molecular Weight | 745.94 g/mol | [2] |
| Intrinsic pKa (Phosphate Group) | ~1.0 | [3] |
| Charge at Physiological pH (~7.4) | Negative (-1) | Inferred from pKa |
| Isoelectric Point (pI) | Not applicable for a single lipid; DPPG is consistently anionic above its pKa. | General Knowledge |
Note: The concept of an isoelectric point is not typically applied to individual phospholipids like DPPG as they do not form zwitterionic structures in the same way as proteins. The pKa of the phosphate group is the determining factor for its charge state.
Zeta Potential of DPPG-Containing Liposomes
The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For liposomes, it is a critical indicator of stability, with highly negative or positive values preventing aggregation. The inclusion of DPPG in a liposomal formulation imparts a negative surface charge, significantly influencing its zeta potential.
Table 2: Zeta Potential of Liposomes Containing DPPG
| Liposome Composition | Zeta Potential (mV) | Experimental Conditions | Source(s) |
| 100% DPPG | -43 ± 2 | Not specified | [4] |
| 100% DPPG | Approx. -55 | pH 7.4 | [5] |
| DPPC/DPPG (Molar Ratio Not Specified) | -38.8 ± 0.7 | Not specified | [4] |
| DPPC with 7.5 mol% DPPG | Approx. -2 | Not specified | [6] |
Interactions with Cations
The anionic nature of DPPG facilitates strong electrostatic interactions with cations. This binding can neutralize the membrane surface charge, induce lipid phase separation, and mediate the interaction of membranes with other molecules, such as proteins and peptides. While the interactions are well-documented, specific binding constants for DPPG are not always readily available in the literature.
Monovalent Cations (Na⁺, K⁺)
Monovalent cations like sodium and potassium interact with the negatively charged phosphate group of DPPG, leading to a screening of the surface charge. While these interactions are crucial for modulating membrane properties, quantitative binding affinities are often low and difficult to measure directly. Molecular dynamics simulations suggest that sodium ions can bind tightly to the carbonyl oxygens of phospholipids, forming complexes that reduce lipid mobility.[7]
Divalent Cations (Ca²⁺, Mg²⁺)
Divalent cations such as calcium and magnesium exhibit a much stronger interaction with DPPG compared to monovalent cations. This is due to their ability to form bridges between adjacent phospholipid headgroups, leading to membrane condensation, and in some cases, fusion. The binding of Ca²⁺ to phosphatidylglycerol-containing membranes has been shown to be endothermic and entropy-driven, suggesting that the release of water molecules from the hydration shells of both the ion and the lipid headgroup is a major driving force.[8] Although specific binding constants for DPPG are not consistently reported, studies on similar anionic lipids like phosphatidylserine (PS) show that the affinity for Ca²⁺ is slightly greater than for Mg²⁺.[9]
Table 3: Qualitative Summary of Cation Interactions with DPPG Membranes
| Cation | Type of Interaction | Observed Effects | Quantitative Data Availability for DPPG |
| Na⁺, K⁺ | Electrostatic screening, potential for inner-sphere coordination | Reduction of surface potential, altered lipid packing | Specific binding constants are not readily available. |
| Ca²⁺, Mg²⁺ | Strong electrostatic binding, bridging between headgroups | Membrane condensation, phase separation, potential for fusion | Specific binding constants are not consistently reported; binding is known to be significantly stronger than monovalent cations. |
Role in Modulating Membrane Potential
The incorporation of anionic lipids like DPPG into a lipid bilayer contributes to the generation of a negative surface potential. This surface potential is a key determinant of how the membrane interacts with its environment, influencing the binding of charged molecules and the function of membrane-associated proteins.
An asymmetric distribution of DPPG, with a higher concentration in one leaflet of the bilayer, can contribute to the establishment of a transmembrane potential.[10] For instance, a membrane with 100% charge asymmetry (e.g., one leaflet of neutral lipids and one of DPPG) can generate an offset potential approaching 80 mV.[10] This highlights the significant role of anionic lipids in establishing the electrochemical gradients that are fundamental to cellular processes.
Experimental Protocols
Preparation of DPPG-Containing Liposomes by Thin-Film Hydration
This method is widely used for the preparation of multilamellar vesicles (MLVs), which can then be further processed to form unilamellar vesicles.
Methodology:
-
Lipid Film Formation:
-
Dissolve DPPG and any other lipids in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the dried lipid film.
-
Hydrate the film by gentle rotation or vortexing at a temperature above the phase transition temperature of the lipids. This allows the lipid sheets to swell and form MLVs.
-
-
Vesicle Sizing (Optional):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
-
Measurement of Zeta Potential
Zeta potential is typically measured using electrophoretic light scattering (ELS).
Methodology:
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration to minimize multiple scattering effects.
-
Instrument Setup: Use a commercially available zeta potential analyzer. The instrument applies an electric field across the sample.
-
Measurement: The charged liposomes migrate towards the oppositely charged electrode. The velocity of this migration (electrophoretic mobility) is measured by detecting the Doppler shift of scattered laser light.
-
Calculation: The electrophoretic mobility is then converted to the zeta potential using the Henry equation. For aqueous systems, the Smoluchowski approximation is often used.
Signaling Pathways and Molecular Interactions
While DPPG itself is not a signaling molecule in the classical sense, its anionic properties are critical for mediating signaling events at the membrane surface. For example, the negative charge of DPPG-containing membranes plays a crucial role in the initial electrostatic attraction of cationic antimicrobial peptides (AMPs) to bacterial membranes, a key step in their mechanism of action.
Conclusion
The anionic properties of Dipalmitoylphosphatidylglycerol are fundamental to its function in biological and model systems. Its negative charge, governed by the pKa of its phosphate group, dictates its interactions with the surrounding ionic environment and plays a pivotal role in the structural integrity and surface characteristics of membranes. For researchers in drug development and biomembrane science, a thorough understanding of these properties is essential for the rational design of liposomal drug carriers, the development of novel antimicrobial strategies, and the elucidation of complex biological processes occurring at the membrane interface. This guide provides a foundational overview to aid in these endeavors.
References
- 1. pnas.org [pnas.org]
- 2. hasyweb.desy.de [hasyweb.desy.de]
- 3. Ionization state and structure of l-1,2-dipalmitoylphosphatidylglycerol monolayers at the liquid/air interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating drug-liposome interactions using liposomal electrokinetic chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically stabilized liposomes. Reduction in electrophoretic mobility but not electrostatic surface potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. mpikg.mpg.de [mpikg.mpg.de]
- 9. Effect of Calcium and Magnesium on Phosphatidylserine Membranes: Experiments and All-Atomic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fabrication and electromechanical characterization of freestanding asymmetric membranes - PMC [pmc.ncbi.nlm.nih.gov]
Dipalmitoylphosphatidylglycerol (DPPG) in Model Membrane Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylglycerol (DPPG) is a phospholipid of significant interest in the study of model membranes. Composed of a glycerol backbone, two palmitic acid chains, a phosphate group, and a glycerol headgroup, DPPG is an anionic phospholipid at physiological pH.[1] This negative charge is a key determinant of its interaction with various molecules, including peptides, proteins, and divalent cations, making it a crucial component in mimicking biological membranes, particularly bacterial membranes which are rich in anionic lipids.[2] Its well-defined physicochemical properties, including a distinct gel-to-liquid crystalline phase transition, have established DPPG as a valuable tool in biophysical research and drug delivery system development.[3][4][5] DPPG's ability to form stable bilayers and liposomes allows for the controlled investigation of membrane-associated processes.[6][7]
Physicochemical Properties of DPPG Model Membranes
The behavior of DPPG in model membranes is characterized by several key quantitative parameters that are essential for designing and interpreting experiments. These properties are influenced by factors such as temperature, pH, and the presence of other molecules.
Thermal Behavior and Phase Transitions
DPPG membranes exhibit a distinct main phase transition temperature (Tm) at which they convert from a highly ordered gel phase to a less ordered liquid-crystalline phase.[3] This transition is a critical parameter as it dictates the fluidity and permeability of the model membrane.
| Property | Value | Experimental Conditions | Reference |
| Main Phase Transition Temperature (Tm) | ~41 °C | Fully hydrated bilayers | [3][5][8] |
| Pre-transition Temperature | Not typically observed | --- | |
| Sub-transition Temperature | Observed between 10 and 25 °C | In the presence of 0.1 M NaCl after incubation at low temperatures | [9] |
Structural Parameters
The structural organization of DPPG molecules within a bilayer determines the overall architecture and properties of the model membrane. These parameters are often determined using techniques like small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS).
| Parameter | Value | Experimental Conditions | Reference |
| Bilayer Thickness (Phosphorus-to-Phosphorus) | 4.21 nm | Mixed GalCer:DPPG (3:1) bilayer in the liquid crystalline phase | [10] |
| Area per GalCer molecule (in mixed bilayer) | 0.608 ± 0.011 nm² | Mixed GalCer:DPPG (9:1 and 3:1) bilayers in the liquid crystalline phase | [10] |
Interactions with Other Molecules
The anionic nature of the DPPG headgroup governs its interactions with a wide range of molecules, influencing the structure and function of the model membrane.
Interaction with Peptides and Proteins
DPPG-containing membranes are frequently used to study the interactions of antimicrobial peptides and other proteins that target negatively charged membranes. These interactions can lead to changes in membrane structure and permeability. For example, the binding of the liver fatty acid binding protein (L-BABP) to DPPG membranes alters their thermotrophic behavior.[9] Similarly, amyloid beta peptides have been shown to interact with and affect the properties of DPPG-containing model membranes.[11]
Interaction with Divalent Cations
Divalent cations, such as Ca2+ and Mg2+, can interact with the negatively charged phosphate group of DPPG, leading to changes in membrane packing, phase behavior, and surface potential.[12][13][14] This interaction is crucial for understanding the role of ions in modulating the structure and function of biological membranes. The structure of a DPPG monolayer is strongly affected by the type of divalent cations present.[15]
Interaction with Small Molecules
The interaction of small molecules, such as drugs, with DPPG membranes is a key area of research in drug delivery and pharmacology. Fluorescence spectroscopy is a powerful tool to quantify these interactions.
| Molecule | Association Constant (Kb) | Experimental Conditions | Reference |
| Dipyridamole | 727 M-1 | pH 7.0, 30 °C (Gel phase) | [16] |
| Dipyridamole | 1.48 x 103 M-1 | pH 7.0, 50 °C (Liquid-crystalline phase) | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving DPPG model membranes. Below are protocols for key experimental techniques.
Liposome Preparation by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs) which can then be processed further to form unilamellar vesicles.[17][18]
Materials:
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Protocol:
-
Dissolve the desired amount of DPPG in the organic solvent in a round-bottom flask. For mixed lipid liposomes, dissolve all lipids in the solvent at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the dry lipid film by adding the aqueous buffer pre-heated to a temperature above the Tm of DPPG (~50-60 °C).
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
For the formation of small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
For the formation of large unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size using a mini-extruder.
Caption: Workflow for liposome preparation using the thin-film hydration method followed by sizing.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.[19][20]
Materials:
-
DPPG liposome suspension (typically 1-5 mg/mL)
-
Reference buffer (the same buffer used for liposome preparation)
-
DSC instrument with appropriate sample pans
Protocol:
-
Accurately pipette a known volume of the DPPG liposome suspension into a DSC sample pan.
-
Pipette the same volume of the reference buffer into a reference pan.
-
Seal both pans hermetically.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the expected pre-transition (e.g., 10 °C).
-
Scan the temperature upwards at a controlled rate (e.g., 1-2 °C/min) to a temperature well above the main transition (e.g., 60 °C).
-
Record the differential heat flow as a function of temperature.
-
The peak of the major endotherm corresponds to the main phase transition temperature (Tm). The area under the peak is proportional to the enthalpy change (ΔH) of the transition.[11]
Caption: A simplified workflow for a typical Differential Scanning Calorimetry (DSC) experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful technique for obtaining atomic-level information on the structure and dynamics of lipid bilayers.[10][21][22]
Materials:
-
DPPG liposome sample (often with specific isotopic labels, e.g., 2H, 13C, 31P)
-
NMR spectrometer with a solid-state probe
Protocol (Example: 31P NMR for phase determination):
-
Prepare a concentrated sample of DPPG liposomes.
-
Transfer the sample to an appropriate NMR rotor.
-
Insert the rotor into the NMR probe and place it in the magnet.
-
Tune the probe to the 31P frequency.
-
Acquire a 31P NMR spectrum using a standard pulse sequence (e.g., a single pulse with proton decoupling).
-
The lineshape of the 31P spectrum is indicative of the lipid phase. A broad, asymmetric powder pattern is characteristic of a lamellar phase, while a sharp, isotropic peak suggests the presence of small, rapidly tumbling vesicles or micelles.
Caption: The logical flow of a solid-state NMR experiment on DPPG model membranes.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to study the interactions of fluorescent molecules with lipid membranes and to probe the physical properties of the membrane itself.[16][23]
Materials:
-
DPPG liposome suspension
-
Fluorescent probe (e.g., Laurdan for membrane polarity, DPH for fluidity) or a fluorescently labeled molecule of interest
-
Fluorometer
Protocol (Example: Drug binding using intrinsic fluorescence):
-
Prepare a series of samples containing a fixed concentration of the fluorescent drug and increasing concentrations of DPPG liposomes.
-
Place a sample in a cuvette in the temperature-controlled cell holder of the fluorometer.
-
Excite the sample at the appropriate wavelength and record the emission spectrum.[16]
-
Repeat for all samples.
-
Analyze the changes in fluorescence intensity, emission maximum, or anisotropy as a function of lipid concentration to determine binding parameters such as the association constant (Kb).[16]
X-ray Diffraction
X-ray diffraction techniques, such as small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), provide detailed structural information about the organization of lipid bilayers, including bilayer thickness, electron density profiles, and lipid packing.[24][25][26][27]
Materials:
-
Oriented multilayer sample of DPPG or a concentrated dispersion of DPPG liposomes
-
X-ray source (e.g., synchrotron) and detector
Protocol (Example: SAXS for bilayer thickness):
-
Mount the sample in the X-ray beam.
-
Collect the scattered X-ray intensity as a function of the scattering angle (2θ).
-
The resulting diffraction pattern for a multilamellar system will show a series of peaks (Bragg peaks) at positions corresponding to the lamellar repeat spacing (d-spacing).
-
The bilayer thickness can be calculated from the d-spacing and the lipid concentration.
Signaling Pathways and Logical Relationships
While DPPG itself is not directly involved in intracellular signaling pathways in the same way as signaling lipids like PIP2, its presence in model membranes is crucial for studying the initial interactions of signaling proteins and peptides with the cell membrane. The negative charge of DPPG can mediate the recruitment of positively charged domains of signaling proteins to the membrane surface.
Caption: The role of DPPG in mediating the initial electrostatic interaction of a signaling protein with a model membrane.
Conclusion
Dipalmitoylphosphatidylglycerol is an indispensable tool in model membrane research. Its well-characterized physicochemical properties and its ability to form stable, negatively charged bilayers make it an excellent system for investigating a wide range of membrane-related phenomena. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers, scientists, and drug development professionals to effectively utilize DPPG in their studies of membrane structure, function, and interactions. The continued use of DPPG in model systems will undoubtedly lead to further insights into the complex world of biological membranes.
References
- 1. DPPG, 200880-41-7 | BroadPharm [broadpharm.com]
- 2. Layer formations in the bacteria membrane mimetic DPPE-DPPG/water system induced by sulfadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular dynamics simulations and 2H NMR study of the GalCer/DPPG lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Divalent cation interactions with light-dependent K channels. Kinetics of voltage-dependent block and requirement for an open pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of divalent cations with beta-galactosidase (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ionization state and structure of l-1,2-dipalmitoylphosphatidylglycerol monolayers at the liquid/air interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospholipid Liposome Preparation Techniques: From Lab to Industrial Production - CD Bioparticles [cd-bioparticles.net]
- 19. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Guide to Differential Scanning Calorimetry of Membrane and Soluble Proteins in Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. X-Ray Diffraction Analysis of Membrane Structure Changes with Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 26. phys.libretexts.org [phys.libretexts.org]
- 27. X-Ray Diffraction Studies of Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DPPG in Anionic Liposome Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DPPG, is an anionic phospholipid frequently utilized in the formulation of liposomes. Its negatively charged head group imparts anionic properties to the liposome surface, influencing its stability, drug encapsulation efficiency, and interaction with biological systems. These characteristics make DPPG-containing liposomes attractive vehicles for the delivery of a variety of therapeutic agents, including small molecule drugs, peptides, and nucleic acids. This document provides detailed application notes and experimental protocols for the formulation and characterization of DPPG-based anionic liposomes.
Applications of DPPG-Containing Liposomes
Anionic liposomes formulated with DPPG have been investigated for a range of biomedical applications. The inclusion of DPPG can enhance the cellular uptake of liposomes and is known to form phase boundaries with high fusogenic potential in vesicular membranes.[1]
Key application areas include:
-
Cancer Therapy: DPPG-containing liposomes have been successfully used to encapsulate and deliver chemotherapeutic agents like cisplatin and PARP1 inhibitors.[1][2][3] These formulations can improve drug stability in circulation and enhance therapeutic efficacy.[1] For instance, liposomes containing 10% DPPG showed better stability and improved survival in animal models treated with cisplatin.[1]
-
Antimicrobial Delivery: Anionic liposomes can be formulated to carry antimicrobial peptides, such as thuricin CD, for oral delivery, demonstrating increased antibacterial action and stability.[4]
-
Gene and Oligonucleotide Delivery: These liposomes can serve as carriers for genetic material, including plasmid DNA and oligonucleotides, for applications in gene therapy and as analytical tools.[5][6]
-
Bio-inspired Models: DPPG-liposomes are used as synthetic models to study cancer-cell derived extracellular vesicles and their uptake by recipient cells.
Experimental Protocols
Protocol 1: Preparation of DPPG-Containing Liposomes by Thin-Film Hydration
This is one of the most common methods for preparing liposomes of various structures.[7] The thin-film hydration method followed by extrusion is a widely used technique for producing unilamellar liposomes with a controlled size distribution.[8]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)
-
Cholesterol
-
Chloroform
-
Desired buffer solution (e.g., phosphate-buffered saline, PBS)
-
Drug to be encapsulated (optional)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Syringes
-
Nitrogen gas source
-
Vortex mixer
-
Incubator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of lipids (e.g., DPPC, DPPG, and cholesterol in a specific molar ratio) in chloroform in a round-bottom flask.[8] If encapsulating a lipid-soluble drug, it should be added at this stage.[8]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature (Tc).[8]
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[8]
-
To ensure complete removal of the solvent, further dry the film under a stream of nitrogen gas for approximately 10 minutes, followed by vacuum desiccation for at least one hour.[9]
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer.[9] If encapsulating a water-soluble drug, it should be dissolved in this buffer.[8]
-
Vortex the flask for about 30 seconds to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[9]
-
Incubate the liposome suspension in the buffer for approximately 30 minutes.[9]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the liposome suspension to a syringe and pass it through the extruder multiple times (typically 10-20 passes). This process forces the liposomes through the pores, reducing their size and lamellarity.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the liposome suspension can be purified using methods such as dialysis, gel filtration chromatography, or centrifugation.
-
Protocol 2: Characterization of DPPG Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome suspension with an appropriate buffer to a suitable concentration for measurement.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument.
-
Interpretation: The Z-average provides the mean hydrodynamic diameter of the liposomes. The PDI indicates the breadth of the size distribution (a value below 0.3 is generally considered acceptable for drug delivery applications).[10] The zeta potential measures the surface charge, which is indicative of the stability of the liposome dispersion. For anionic liposomes containing DPPG, a negative zeta potential is expected. A zeta potential below -30 mV generally indicates good colloidal stability.[2][3]
-
2. Encapsulation Efficiency (%EE):
-
Purpose: To determine the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a suitable method (e.g., mini-column centrifugation or dialysis).
-
Disrupt the liposomes to release the encapsulated drug using a suitable solvent (e.g., methanol or a detergent solution).
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on DPPG-containing liposomes.
Table 1: Physicochemical Characterization of DPPG Liposomes
| Liposome Composition | Preparation Method | Z-Average (nm) | PDI | Zeta Potential (mV) | Reference |
| DPPG | Thin-film hydration, sonication | 56.2 ± 0.4 | < 0.3 | -43 ± 2 | [10] |
| DPPC/DPPG | Thin-film hydration, sonication | 77.0 ± 0.8 | 0.22 ± 0.01 | -38.8 ± 0.7 | [2] |
| HSPC/mPEG2000-DSPE/Chol/DPPG (10% mol) | Ethanol injection | Not specified | Not specified | Not specified | [1] |
| EggPC/DPPG | Not specified | Not specified | Not specified | Not specified | [5] |
Table 2: Encapsulation Efficiency of Drugs in DPPG Liposomes
| Drug | Liposome Composition | Encapsulation Efficiency (%) | Reference |
| Veliparib | DPPG | 49 ± 2 | [2] |
| Rucaparib | DPPG | >40 | [3] |
| Niraparib | DPPG | >40 | [3] |
| Cisplatin | HSPC/mPEG2000-DSPE/Chol/DPPG | Not specified | [1] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to DPPG liposome formulation.
Caption: Workflow for DPPG liposome preparation and characterization.
Caption: Cellular uptake pathways of anionic liposomes.
Stability Considerations
The stability of liposomal formulations is crucial for their therapeutic efficacy. DPPG contributes to the stability of liposomes due to the electrostatic repulsion between the negatively charged headgroups, which can prevent aggregation.[2] Studies have shown that DPPG liposomes can exhibit high stability, with zeta potential values more negative than -30 mV.[2][10] However, the concentration of DPPG can also influence stability. For instance, in a study with cisplatin-loaded liposomes, a 10% DPPG concentration resulted in better stability in the presence of serum compared to higher concentrations of 20% and 30%.[1] It was suggested that high densities of negatively charged residues might lead to repulsive forces within the lipid bilayer, causing instability and premature drug leakage.[1]
Conclusion
DPPG is a versatile anionic phospholipid that plays a significant role in the formulation of liposomes for various drug delivery applications. Its negative charge influences key characteristics such as stability, drug encapsulation, and cellular interactions. By following standardized protocols for preparation and characterization, researchers can develop robust and effective DPPG-containing liposome formulations tailored to their specific therapeutic goals. The provided application notes and protocols serve as a comprehensive guide for scientists and professionals working in the field of drug delivery.
References
- 1. Optimizing the therapeutic efficacy of cisplatin PEGylated liposomes via incorporation of different DPPG ratios: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and characterization of oligonucleotide-tagged dye-encapsulating EPC/DPPG liposomes [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome–Hydrogel Composites for Controlled Drug Delivery Applications [mdpi.com]
- 8. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
Dipalmitoylphosphatidylglycerol (DPPG) in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylglycerol (DPPG) is a phospholipid that plays a important role in the development of advanced drug delivery systems. As a key component of liposomes and other nanoparticle formulations, DPPG offers unique physicochemical properties that can be harnessed to improve the therapeutic efficacy of a wide range of drugs. This document provides detailed application notes and protocols for the use of DPPG in various drug delivery contexts, supported by quantitative data and experimental methodologies.
Core Applications of DPPG in Drug Delivery
DPPG's anionic nature and specific phase transition temperature are central to its utility in drug delivery. Key applications include:
-
Enhanced Drug Encapsulation: The negative charge of DPPG facilitates the encapsulation of positively charged drugs, leading to higher loading efficiencies.
-
Modulation of Vesicle Properties: Incorporation of DPPG influences the size, zeta potential, and stability of liposomes and nanoparticles.
-
Stimuli-Responsive Drug Release: DPPG can be a component of formulations designed to release their payload in response to specific environmental triggers like pH or temperature.
-
Antimicrobial Drug Delivery: DPPG-containing liposomes can effectively deliver antibiotics and other antimicrobial agents.
-
Gene and Oligonucleotide Delivery: The anionic nature of DPPG can be utilized in the formulation of carriers for genetic material.
-
Advanced Nanoparticle Systems: DPPG is also used in the formation of non-lamellar liquid crystalline nanoparticles like cubosomes, which offer unique drug loading and release characteristics.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing DPPG in various drug delivery formulations.
Table 1: Physicochemical Properties of DPPG-Containing Liposomes for Small Molecule Delivery
| Drug | Formulation Composition (molar ratio) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Veliparib | DPPG | ~130 | < -30 | > 40 | [1] |
| Rucaparib | DPPG | ~130 | < -30 | > 40 | [1] |
| Niraparib | DPPG | ~130 | < -30 | > 40 | [1] |
| Vancomycin | DPPC:DOPE:CHEMS (1:0.5:1) with DPPG | - | - | 0.1 - 9 | [2] |
| Ofloxacin | DPPG:DPPC:Chol | - | - | - | [3] |
| Gentamicin | DMPC:Chol with DPPG | - | - | - | [3] |
| Tobramycin | DPPC:DOPG:DOPC | - | - | - | [3] |
| Meropenem | PC:DOTAP with DPPG | - | - | - | [3] |
Table 2: Characteristics of DPPG-Based Systems for Other Applications
| Application | Formulation Composition (molar ratio) | Particle Size (nm) | Zeta Potential (mV) | Key Finding | Reference |
| Oligonucleotide Delivery | EggPC:DPPG | - | - | Stable formulation for analytical applications | [4] |
| pH-Sensitive Delivery | DOPE:DPSG with DSPE-PEG | - | - | Stable at physiological pH, rapid release in acidic tumor environments | [5] |
| Antimicrobial Delivery | DPPG:DOPC | - | - | Eight-fold higher antibiotic loading than uncharged liposomes | [6] |
| Cubosomal Formulation | Plurol (polyglycerol 3-dioleate) with DPPG | - | - | Efficiently forms cubosomes for controlled drug release | [7] |
Experimental Protocols
Protocol 1: Preparation of DPPG-Containing Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to unilamellar vesicles (LUVs).
Materials:
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
Other lipids (e.g., DPPC, Cholesterol)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DPPG and other lipids in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times to form large unilamellar vesicles (LUVs).
-
Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
Protocol 2: Characterization of DPPG-Containing Liposomes
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension in the appropriate buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to determine the surface charge of the liposomes.
-
2. Encapsulation Efficiency:
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using methods like centrifugation or dialysis.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
3. In Vitro Drug Release:
-
Technique: Dialysis method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS) at a controlled temperature.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the samples.
-
Plot the cumulative drug release as a function of time.
-
Visualizations
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for DPPG-liposome preparation and characterization.
Mechanism of pH-Sensitive Drug Release from DPPG-Containing Liposomes
Caption: pH-triggered drug release from DPPG-liposomes.
Conclusion
DPPG is a versatile and valuable component in the design of sophisticated drug delivery systems. Its unique properties enable the formulation of nanoparticles with enhanced drug loading, stability, and controlled release characteristics. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to explore and optimize the use of DPPG in their specific applications, ultimately contributing to the development of more effective and targeted therapies. Further research into novel DPPG-based formulations, such as those for oral and transdermal delivery, as well as its role in vaccine adjuvants, holds significant promise for the future of medicine.
References
- 1. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. Liposome-Based Antibacterial Delivery: An Emergent Approach to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of oligonucleotide-tagged dye-encapsulating EPC/DPPG liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipid-Based Antimicrobial Delivery-Systems for the Treatment of Bacterial Infections [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of DPPG-Containing Proteoliposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reconstitution of membrane proteins into artificial lipid bilayers, such as liposomes, is a fundamental technique for studying their structure and function in a controlled, native-like environment. Proteoliposomes, which are liposomes containing one or more embedded proteins, provide a versatile platform for investigating transport kinetics, protein-protein interactions, and for use in drug delivery systems.[1][2] 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DPPG, is an anionic phospholipid frequently used in these preparations to mimic the charge characteristics of biological membranes.
This document provides a detailed protocol for the creation of DPPG-containing proteoliposomes using the detergent-mediated reconstitution method, which involves solubilizing the membrane protein and lipids with a detergent, followed by the removal of the detergent to facilitate the spontaneous formation of proteoliposomes.[2][3]
Key Experimental Protocol: Detergent-Mediated Reconstitution
This protocol outlines the creation of proteoliposomes via the thin-film hydration method, followed by detergent-mediated insertion of a membrane protein and subsequent detergent removal.
Part 1: Preparation of DPPG-Containing Liposomes
-
Lipid Film Formation:
-
Dissolve DPPG and any other desired lipids (e.g., DPPC, POPE) in an organic solvent, typically chloroform or a chloroform:methanol mixture, in a round-bottom flask.[4][5] The choice of lipids and their ratios should be tailored to the specific application.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[6][7]
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for several hours or overnight.[4][6]
-
-
Lipid Film Hydration:
-
Hydrate the dried lipid film by adding an aqueous buffer (e.g., HEPES, PBS) of choice.[7] The volume is determined by the desired final lipid concentration, often in the range of 1-5 mg/mL.[4]
-
The hydration process should be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc. For DPPG, the Tc is approximately 41°C. Agitate the flask gently to facilitate the swelling and detachment of the lipid film, leading to the formation of multilamellar vesicles (MLVs).[7]
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[8][9]
-
Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the membrane multiple times (typically 11-21 passes). This process should also be conducted above the lipid Tc.[9]
-
This results in a suspension of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[8]
-
Part 2: Protein Reconstitution and Detergent Removal
-
Detergent Solubilization:
-
The purified membrane protein of interest should be in a detergent-solubilized state. Common detergents include Octylglucoside (OG), n-Dodecyl-β-D-maltoside (DDM), or CHAPS.[10][11]
-
Separately, add a chosen detergent to the prepared liposome suspension to the point of saturation or solubilization. The optimal detergent-to-lipid ratio must be determined empirically for each system, often by monitoring turbidity changes.[4][11][12]
-
-
Formation of Protein-Lipid-Detergent Micelles:
-
Mix the detergent-solubilized protein with the detergent-saturated liposomes at the desired protein-to-lipid molar ratio.[3][11]
-
Incubate the mixture for a period (e.g., 30-60 minutes) with gentle agitation to allow for the formation of mixed micelles containing protein, lipid, and detergent.[4][11]
-
-
Detergent Removal:
-
The gradual removal of detergent from the mixed micelle solution is the critical step that drives the self-assembly of proteoliposomes.[2][4] Several methods can be employed:
-
Dialysis: Place the mixture in a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of detergent-free buffer over 1-3 days, with several buffer changes.[10][13] This is a slow and gentle method.
-
Adsorption with Bio-Beads: Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture.[4][10] The beads have a high affinity for detergents and will selectively remove them from the solution. This method is significantly faster than dialysis.[10] The amount of beads and incubation time should be optimized to ensure complete detergent removal without destabilizing the protein.[4][14]
-
-
-
Purification and Concentration:
-
After detergent removal, separate the proteoliposomes from unincorporated protein and empty liposomes.
-
This can be achieved by ultracentrifugation, where the proteoliposomes are pelleted and then resuspended in fresh buffer.[4]
-
Alternatively, sucrose density gradient centrifugation can be used for a finer separation of proteoliposomes from empty liposomes.[4]
-
Quantitative Data and Parameters
The following tables summarize typical quantitative parameters used in the preparation of DPPG-containing proteoliposomes. These values serve as a starting point and should be optimized for each specific protein and lipid system.
Table 1: Example Lipid Compositions
| Lipid Component | Molar Ratio (%) | Purpose |
| DPPG | 100 | Creates a simple, negatively charged bilayer. |
| DPPC / DPPG | 80 / 20 | Mixed lipid system, often used to modulate membrane fluidity and charge.[15] |
| POPE / POPG | 75 / 25 | Mimics bacterial inner membranes, using lipids with lower transition temperatures.[16][17] |
Table 2: Common Detergents and Working Concentrations
| Detergent | Type | Typical Starting Concentration | Removal Method(s) |
| Octylglucoside (OG) | Non-ionic | 2-5% | Dialysis, Bio-Beads[10][14] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | >3.5 mM | Dialysis, Bio-Beads[11] |
| CHAPS | Zwitterionic | Above CMC (~6 mM) | Dialysis[16][17] |
| Triton X-100 | Non-ionic | ~2% | Bio-Beads[14] |
Table 3: Typical Reconstitution and Characterization Parameters
| Parameter | Typical Range | Method of Determination |
| Protein-to-Lipid Ratio (w/w) | 1:50 to 1:500 | Varies based on protein size and desired density.[10][11] |
| Final Lipid Concentration | 1 - 10 mg/mL | Determined by initial hydration volume.[5] |
| Vesicle Size (Z-average) | 50 - 200 nm | Dynamic Light Scattering (DLS)[5][18] |
| Polydispersity Index (PdI) | < 0.3 | Dynamic Light Scattering (DLS)[5][18] |
| Zeta Potential | < -30 mV | DLS / Electrophoretic Light Scattering[18] |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in creating DPPG-containing proteoliposomes.
Caption: Experimental workflow for proteoliposome preparation.
Caption: Logical relationship of components in reconstitution.
References
- 1. Reconstitution of Membrane Proteins in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pure.rug.nl [pure.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes: The Role of Dipalmitoylphosphatidylglycerol (DPPG) in Pulmonary Surfactant Replacement Therapy
Introduction
Pulmonary surfactant is a critical lipoprotein complex that lines the alveoli of the lungs. Its primary function is to reduce surface tension at the air-liquid interface, preventing alveolar collapse at the end of expiration and reducing the work of breathing.[1][2] This complex is approximately 90% lipids and 10% proteins.[3][4] The predominant lipid is dipalmitoylphosphatidylcholine (DPPC), which is crucial for lowering surface tension.[2][5]
Among the other essential components is dipalmitoylphosphatidylglycerol (DPPG), an anionic phospholipid that, while present in smaller quantities than DPPC, plays a significant role in the structure and function of the surfactant film.[3][6] Inadequate pulmonary surfactant, a condition often seen in premature infants, leads to Respiratory Distress Syndrome (RDS).[7][8] Surfactant replacement therapy is a cornerstone of treatment for RDS.[9][10] Synthetic surfactants often incorporate DPPG to mimic the biophysical and functional properties of natural surfactant. These notes detail the application of DPPG in synthetic surfactant formulations for research and therapeutic development.
1. Role and Function of DPPG in Pulmonary Surfactant
DPPG is integral to the proper function of pulmonary surfactant through several mechanisms:
-
Enhancement of Protein-Lipid Interactions: DPPG facilitates the interaction of surfactant proteins, particularly Surfactant Protein A (SP-A) and Surfactant Protein B (SP-B), with the phospholipid monolayer. The anionic headgroup of DPPG is thought to interact with cationic residues on these proteins, which is crucial for the proper organization and stability of the surfactant film.[6][11]
-
Fluidity and Spreading: While DPPC is excellent at reducing surface tension, it can form overly rigid domains. DPPG helps to fluidize the surfactant film, ensuring rapid spreading and adsorption to the air-liquid interface upon inspiration.[12]
-
Stimulation of DPPC Synthesis: Phosphatidylglycerol (PG) has been shown to stimulate the rate-limiting enzyme in DPPC synthesis, choline-phosphate cytidylyltransferase, thereby promoting the production of the primary surface-active component.[5]
-
Protective Barrier: DPPG has been demonstrated to be an active component in preventing pollutant molecules, such as benzo[a]pyrene, from penetrating the surfactant monolayer and entering the aqueous subphase.[1][13]
-
Immunomodulatory and Antimicrobial Properties: Beyond its biophysical roles, phosphatidylglycerol exhibits immunosuppressive actions.[2] Furthermore, DPPG has been shown to inhibit the infectivity of certain viruses, such as the vaccinia virus, by interacting with viral particles and preventing their attachment to host cells.
Data Presentation
Table 1: Typical Composition of Natural Human Pulmonary Surfactant
| Component | Percentage by Weight | Key Function |
| Lipids | ~90% | Overall surface tension reduction and film stability |
| Dipalmitoylphosphatidylcholine (DPPC) | ~36% | Primary component for reducing surface tension to near zero.[4][14] |
| Unsaturated Phosphatidylcholine | ~32% | Contributes to film fluidity and rapid respreading.[4][12] |
| Phosphatidylglycerol (PG) | ~8% | Enhances protein function, film stability, and spreading.[4][6] |
| Cholesterol & Other Neutral Lipids | ~10% | Modulate film fluidity.[4][14] |
| Other Phospholipids | ~4% | Minor components contributing to overall film properties.[4] |
| Proteins | ~10% | Facilitate lipid adsorption, film stability, and immune defense |
| Surfactant Protein A (SP-A) | ~5% | Involved in innate immunity and surfactant metabolism.[2][6] |
| Surfactant Protein B (SP-B) | <1% | Critical for rapid adsorption and formation of the monolayer.[2][6] |
| Surfactant Protein C (SP-C) | <1% | Enhances adsorption and stability of the phospholipid film.[2][11] |
| Surfactant Protein D (SP-D) | ~1% | Functions primarily in host defense.[2][6] |
Table 2: Composition of Selected Synthetic and Animal-Derived Surfactants
| Surfactant Name | Type | Key Components | DPPG/PG Content |
| ALEC (Artificial Lung Expanding Compound) | Synthetic (First Generation) | DPPC, PG (7:3, w/w) | ~30% PG[3][15] |
| Lucinactant (Surfaxin®) | Synthetic with Peptide | DPPC, POPG, Palmitic Acid, KL₄ (SP-B mimic) | Contains POPG (a type of PG)[15] |
| Curosurf® (Poractant alfa) | Animal-Derived (Porcine) | Phospholipids (including DPPC & PG), SP-B, SP-C | Contains natural levels of PG[16][17] |
| Survanta® (Beractant) | Animal-Derived (Bovine) | Phospholipids (including DPPC & PG), SP-B, SP-C, DPPC, Palmitic Acid, Tripalmitin | Contains natural levels of PG[16] |
| Experimental DPPC/DPPG Mixture | Synthetic Model | DPPC, DPPG (e.g., 7:3 or 4:1 ratios) | 20-30% DPPG[1][18] |
Experimental Protocols
Protocol 1: In Vitro Surfactant Function Analysis using a Langmuir Film Balance
This protocol assesses the ability of a synthetic surfactant containing DPPG to form a stable monolayer and reduce surface tension under dynamic compression and expansion, simulating breathing.[18]
Materials:
-
Langmuir trough (e.g., KSV NIMA) with movable barriers
-
Wilhelmy plate (platinum) and microbalance
-
Subphase solution: Sterile phosphate-buffered saline (PBS), pH 7.4
-
Synthetic Surfactant Solution: DPPC/DPPG (e.g., 7:3 w/w) dissolved in chloroform or chloroform/methanol (1 mg/mL)
-
Microsyringe (e.g., Hamilton)
Methodology:
-
Trough Preparation: Clean the trough and barriers meticulously with ethanol and ultrapure water. Fill the trough with the PBS subphase.
-
Surface Tension Calibration: Aspirate the subphase surface to remove any contaminants and calibrate the Wilhelmy plate microbalance to read the known surface tension of the subphase (~72 mN/m at 25°C).
-
Surfactant Spreading: Using the microsyringe, carefully deposit small droplets of the surfactant solution onto the air-liquid interface at multiple locations. Allow 10-15 minutes for the solvent to evaporate completely and for a stable monolayer to form.
-
Isotherm Measurement:
-
Begin compressing the monolayer by moving the barriers at a constant, slow rate (e.g., 10 cm²/min).
-
Continuously record the surface pressure (π), which is the reduction in surface tension, as a function of the mean area per molecule (Ų/molecule) or total area (cm²).
-
Continue compression until the monolayer collapses (indicated by a sharp drop or plateau in surface pressure).
-
-
Hysteresis Analysis (optional): After reaching a target surface pressure (e.g., 45 mN/m), expand the barriers at the same rate as compression to record the expansion isotherm. The area between the compression and expansion curves (hysteresis) provides insight into the film's stability and respreading ability.[18]
-
Data Analysis: Plot the surface pressure vs. area isotherm. Key parameters to analyze include the lift-off area (where pressure begins to increase), the maximum surface pressure before collapse, and the compressibility of the film. Compare these values to those of natural surfactant or other formulations.
Protocol 2: Analysis of Protein-Lipid Interactions via Deuterium NMR (²H-NMR)
This technique provides detailed information on how surfactant proteins affect the order and dynamics of DPPG and DPPC acyl chains within a lipid bilayer.[6]
Materials:
-
Deuterated lipids: DPPC-d₆₂ or DPPG-d₆₂
-
Non-deuterated DPPC and DPPG
-
Surfactant proteins (e.g., purified SP-A, SP-B)
-
Buffer: Tris-HCl with CaCl₂
-
High-resolution solid-state NMR spectrometer
Methodology:
-
Sample Preparation:
-
Prepare lipid mixtures by co-dissolving the desired components (e.g., DPPC/DPPG-d₆₂ 7:3 w/w) in chloroform/methanol.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Place under high vacuum for several hours to remove residual solvent.
-
Hydrate the lipid film with the buffer containing the surfactant proteins. The total protein concentration might be ~10-15% by weight relative to the lipid.[6]
-
Create multilamellar vesicles (MLVs) by vortexing the hydrated mixture above the lipid phase transition temperature.
-
Transfer the sample to an NMR tube.
-
-
NMR Spectroscopy:
-
Acquire ²H-NMR spectra over a range of temperatures, spanning the gel-to-liquid crystalline phase transition of the lipids (e.g., 30°C to 50°C).
-
Use a quadrupole echo pulse sequence.
-
-
Data Analysis:
-
Analyze the spectral line shapes. A broad, Pake-type spectrum indicates an ordered gel phase, while a narrower spectrum indicates a more disordered liquid-crystalline phase.
-
Calculate the first spectral moment (M₁), which is directly proportional to the average acyl chain order parameter (S_CD).
-
Plot M₁ as a function of temperature. Changes in the phase transition temperature and the chain order in the presence of proteins indicate specific protein-lipid interactions with either the DPPC or DPPG component, depending on which lipid was deuterated.[6]
-
Protocol 3: In Vivo Evaluation of Surfactant Efficacy in a Preterm Rabbit Model
This protocol assesses the in vivo performance of a DPPG-containing synthetic surfactant in improving lung function in a model of neonatal RDS.[19][20]
Materials:
-
Time-mated pregnant New Zealand White rabbits (e.g., gestational day 27-28)
-
Anesthesia (e.g., ketamine/xylazine)
-
Neonatal ventilator
-
Catheters for tracheal cannulation and drug administration
-
Synthetic surfactant preparation (e.g., DPPC/DPPG/SP-B analog)
-
Control group: Saline or no treatment
-
Pressure-volume loop measurement equipment
Methodology:
-
Animal Preparation:
-
Deliver preterm rabbit pups via caesarean section under anesthesia.
-
Weigh the pups and cannulate the trachea for mechanical ventilation.
-
-
Ventilation and Baseline Measurement:
-
Initiate mechanical ventilation with standardized settings (e.g., pressure-controlled ventilation, specific PEEP, and respiratory rate).
-
Measure baseline dynamic compliance (C_dyn) and lung gas volumes.
-
-
Surfactant Administration:
-
Divide the pups into treatment and control groups.
-
Administer the synthetic surfactant preparation (e.g., 100-200 mg/kg) as a bolus via the tracheal cannula.[19] The control group receives an equivalent volume of saline.
-
-
Post-Treatment Monitoring:
-
Continue ventilation for a set period (e.g., 30-60 minutes).
-
Continuously monitor and record respiratory parameters, including C_dyn, tidal volume, and required inflation pressures.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the pups.
-
Perform a pressure-volume (P-V) curve on the excised lungs to assess static lung compliance and stability at low pressures.
-
Optionally, perform histological analysis of lung tissue to assess alveolar expansion and lung injury.
-
-
Data Analysis: Compare the changes in dynamic compliance, P-V curve characteristics, and histological scores between the surfactant-treated group and the control group to determine the efficacy of the preparation.
Mandatory Visualizations
Caption: Workflow for Synthetic Surfactant Development.
Caption: DPPG Interactions in the Surfactant Film.
Caption: Role of PG in Stimulating DPPC Synthesis.
References
- 1. The role of DPPG in lung surfactant exposed to benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Surfactant in Lung Disease and Host Defense against Pulmonary Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery and performance of surfactant replacement therapies to treat pulmonary disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Pulmonary Surfactants in the Treatment of Acute Respiratory Distress Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 8. youtube.com [youtube.com]
- 9. Guidelines for surfactant replacement therapy in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pediatrics.ucsf.edu [pediatrics.ucsf.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. The biophysical function of pulmonary surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Moving on from clinical animal-derived surfactants to peptide-based synthetic pulmonary surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naturally derived commercial surfactants differ in composition of surfactant lipids and in surface viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vitro characterization and in vivo comparison of the pulmonary outcomes of Poractant alfa and Calsurf in ventilated preterm rabbits | PLOS One [journals.plos.org]
- 20. New generation synthetic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dipalmitoylphosphatidylglycerol (DPPG) for Stabilizing Nanoparticle Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Dipalmitoylphosphatidylglycerol (DPPG) is an anionic phospholipid integral to the formulation of stable and functional nanoparticles, particularly lipid-based systems like liposomes and lipid nanoparticles (LNPs).[1] Its unique structure, featuring a negatively charged phosphoglycerol headgroup and two saturated 16-carbon acyl chains, imparts critical physicochemical properties to nanoparticle formulations. The primary role of DPPG is to enhance colloidal stability by introducing electrostatic repulsion between particles, thereby preventing aggregation and fusion.[2][3] This document provides detailed application notes and protocols for utilizing DPPG to stabilize nanoparticle formulations for therapeutic delivery.
Mechanism of Stabilization
The stabilizing effect of DPPG is primarily attributed to the negative surface charge it confers on nanoparticles.[1] In an aqueous suspension, the ionized phosphoglycerol headgroups create a negative zeta potential on the particle surface. This surface charge leads to electrostatic repulsive forces between adjacent nanoparticles, overcoming the attractive van der Waals forces that would otherwise cause them to aggregate.[4] A zeta potential of a magnitude greater than 30 mV (either positive or negative) is generally considered indicative of good electrostatic stability in a colloidal dispersion.[5] Formulations containing DPPG often exhibit highly negative zeta potential values (e.g., below -30 mV), confirming their stability.[6][7]
Data Presentation: Physicochemical Properties
The inclusion and concentration of DPPG significantly influence the key physicochemical properties of nanoparticles, including particle size (Z-average), polydispersity index (PDI), and zeta potential. A lower PDI value (typically < 0.3) indicates a more monodisperse and homogeneous particle population.[7]
Table 1: Physicochemical Characterization of DPPG-Containing Liposomes
| Formulation | Z-Average (nm) | PdI | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| DPPG (single lipid) | 56.2 ± 0.4 | < 0.3 | -43 ± 2 | [7] |
| DPPC (single lipid) | 71.0 ± 0.5 | < 0.3 | -17.9 ± 0.9 | [7] |
| DPPG/DPPC (1:1) | 77.0 ± 0.8 | 0.22 ± 0.01 | -38.8 ± 0.7 |[6] |
Table 2: Encapsulation Efficiency and Loading Capacity in DPPG Liposomes
| Drug | Formulation | Encapsulation Efficiency (EE %)* | Loading Capacity (LC %)* | Reference |
|---|---|---|---|---|
| Veliparib | DPPG | 55 ± 1 | 10.20 ± 0.09 | [6] |
| Rucaparib | DPPG | 49.2 ± 0.3 | 9.2 ± 0.1 | [6] |
| Niraparib | DPPG | 50.7 ± 0.9 | 9.0 ± 0.1 | [6] |
| Veliparib | DPPG/DPPC (1:1) | 38 ± 2 | 3.3 ± 0.3 | [6] |
| Rucaparib | DPPG/DPPC (1:1) | 40 ± 1 | 2.80 ± 0.03 | [6] |
| Niraparib | DPPG/DPPC (1:1) | 33.7 ± 0.9 | 3.1 ± 0.2 | [6] |
*Values are presented as mean ± SD.
These tables demonstrate that single-lipid DPPG formulations can produce highly stable nanoparticles with a strong negative surface charge.[6][7] While combining DPPG with other lipids like DPPC can still yield stable particles, it may alter properties such as drug encapsulation efficiency.[6] The optimal concentration of DPPG must be determined empirically, as excessively high concentrations can lead to toxicity or instability due to repulsive forces within the lipid bilayer.[2][8]
Experimental Protocols
Detailed methodologies for common nanoparticle formulation and characterization techniques involving DPPG are provided below.
Protocol 1: Liposome Preparation via Thin-Film Hydration
This is a robust and widely used method for preparing liposomes.[9]
1. Materials and Equipment:
-
Lipids: Dipalmitoylphosphatidylglycerol (DPPG), helper lipids (e.g., DPPC, Cholesterol).
-
Drug to be encapsulated.
-
Organic Solvent: Chloroform or a chloroform:methanol mixture.
-
Hydration Buffer: Phosphate-buffered saline (PBS), HEPES, or other relevant aqueous buffer.
-
Rotary evaporator.
-
Round-bottom flask.
-
Water bath sonicator or probe sonicator.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
2. Procedure:
-
Lipid Dissolution: Dissolve DPPG, other lipids, and the lipid-soluble drug in the organic solvent within a round-bottom flask. The molar ratio of lipids should be predetermined (e.g., DPPC:Cholesterol:DPPG at various ratios).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tm) of the lipids. A thin, uniform lipid film will form on the flask's inner surface.[9]
-
Film Drying: Continue to apply vacuum for at least 1-2 hours (or overnight) to ensure complete removal of residual organic solvent.
-
Hydration: Add the aqueous hydration buffer (which can contain a water-soluble drug) to the flask. Hydrate the lipid film by gentle rotation at a temperature above the Tm. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Sizing (Homogenization): To achieve a uniform size distribution and form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension must be downsized.
-
Sonication: Submerge the flask in a bath sonicator or use a probe sonicator. Sonication should be performed in cycles to avoid excessive heating, which can degrade lipids.[7]
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for generating LUVs with a narrow size distribution.
-
Protocol 2: Nanoparticle Formulation via Ethanol Injection
This rapid method is suitable for forming lipid nanoparticles and is mentioned for preparing DPPG-containing liposomes.[8]
1. Materials and Equipment:
-
Lipids (DPPG, etc.) and drug.
-
Ethanol (or other water-miscible organic solvent).
-
Aqueous phase (e.g., distilled water or buffer).
-
Magnetic stirrer and stir bar.
-
Glass beaker or flask.
-
Syringe and needle.
2. Procedure:
-
Phase Preparation: Dissolve the lipids (including DPPG) and drug in ethanol to create the organic phase. Prepare the aqueous phase in a separate beaker.
-
Injection: Vigorously stir the aqueous phase using a magnetic stirrer. Rapidly inject the ethanolic lipid solution into the center of the vortexing aqueous phase using a syringe.
-
Nanoparticle Formation: The rapid dilution of ethanol in the aqueous phase causes the lipids to precipitate and self-assemble into nanoparticles.
-
Solvent Removal: Remove the ethanol from the nanoparticle suspension, typically through dialysis or tangential flow filtration against the desired final buffer.
Protocol 3: Physicochemical Characterization using Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring particle size, size distribution (PDI), and zeta potential.[10]
1. Materials and Equipment:
-
DLS Instrument (e.g., Malvern Zetasizer).
-
Disposable or quartz cuvettes for size measurement.
-
Disposable folded capillary cells for zeta potential measurement.
-
Prepared nanoparticle suspension.
-
Filtrate of the suspension buffer (e.g., filtered PBS).
2. Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the filtered buffer. The optimal concentration depends on the instrument and particle type but should be sufficient to obtain a stable signal without causing multiple scattering effects.
-
Size and PDI Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, dispersant viscosity, refractive index).
-
Allow the sample to equilibrate to the set temperature (e.g., 25°C) for 1-2 minutes.
-
Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument.
-
Set the appropriate measurement parameters.
-
Perform the measurement. The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.
-
Experimental Workflow
The overall process from formulation to characterization follows a logical sequence to ensure the development of stable and effective nanoparticles.
References
- 1. nbinno.com [nbinno.com]
- 2. Echogenic Liposome Compositions for Increased Retention of Ultrasound Reflectivity at Physiologic Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Overview of Physicochemical Properties of Nanoparticles as Drug Carriers for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the therapeutic efficacy of cisplatin PEGylated liposomes via incorporation of different DPPG ratios: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Langmuir-Blodgett Deposition of DPPG Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the preparation and characterization of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) monolayers using the Langmuir-Blodgett (LB) deposition technique. DPPG, a negatively charged phospholipid, is a key component of bacterial cell membranes and lung surfactant, making its monolayers valuable models for studying lipid-protein interactions, nanoparticle toxicology, and drug delivery systems.
Applications in Research and Drug Development
DPPG monolayers serve as versatile platforms for a range of scientific investigations:
-
Biomimetic Membranes: Due to their structural similarity to one leaflet of a biological membrane, DPPG monolayers are extensively used to model the outer layer of bacterial and mammalian cell membranes. This allows for the study of interactions with antimicrobial peptides, proteins, and nanoparticles in a controlled environment.[1][2][3]
-
Drug Interaction and Delivery: The Langmuir-Blodgett technique enables the incorporation of drugs into the lipid monolayer, providing a platform to study drug-membrane interactions and to develop novel drug delivery systems.[4][5][6] The controlled layer-by-layer deposition allows for the creation of thin films with precise drug loading.[5][6]
-
Nanoparticle Toxicology: Understanding the interaction of nanoparticles with cell membranes is crucial for assessing their potential toxicity. DPPG monolayers provide a model system to investigate how nanoparticles of varying charge and composition interact with and disrupt lipid membranes.[3][7]
-
Biosensors: The high degree of order and controllable thickness of LB films make them suitable for the development of sophisticated sensor surfaces.[8][9]
Experimental Data: Surface Pressure-Area Isotherms
The surface pressure-area (π-A) isotherm is a fundamental characterization of a Langmuir monolayer. It provides information about the phase behavior of the DPPG molecules at the air-water interface as the available area per molecule is reduced. The isotherm typically shows distinct phases: a gaseous (G) phase at large areas, a liquid-expanded (LE) phase, a liquid-condensed (LC) phase, and a solid (S) phase, before the monolayer collapses at high pressures.
Table 1: Surface Pressure-Area Isotherm Data for DPPG Monolayers
| Subphase Condition | Temperature (°C) | Lift-off Area (Ų/molecule) | LE-LC Transition Pressure (mN/m) | Collapse Pressure (mN/m) | Reference |
| Tris HCl buffer (20 mM, pH 7.4), 0.1 mM EDTA | 21 | ~100-120 | ~15-20 | >50 | [10] |
| Buffered Saline (pH unpsecified) | 30 | ~110 | Not distinct | ~55 | [2] |
| TS buffer (pH 3.0) | 37 | ~120 | Not distinct | ~60 | [1] |
| TS buffer (pH 3.0) with 0.2 mg/mL chitosan | 37 | ~140 | Not distinct | ~60 | [1] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions such as compression rate, purity of materials, and precise subphase composition.
Experimental Protocols
This section provides detailed protocols for the preparation and deposition of DPPG monolayers using a Langmuir-Blodgett trough.
Materials and Reagents
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) powder
-
Chloroform (spectroscopic grade or equivalent)
-
Methanol (spectroscopic grade or equivalent)
-
Ultrapure water (resistivity > 18 MΩ·cm)
-
Subphase components (e.g., Tris-HCl, EDTA, NaCl)
-
Solid substrate (e.g., silicon wafer, glass slide, mica)
Protocol 1: Preparation of DPPG Spreading Solution
-
Prepare a stock solution of DPPG in a chloroform/methanol mixture (commonly 9:1 v/v) at a concentration of approximately 0.5 to 1 mg/mL.
-
Ensure the DPPG is fully dissolved by gentle vortexing or sonication.
-
Store the solution in a sealed vial at -20°C to prevent solvent evaporation and lipid degradation.
Protocol 2: Langmuir Monolayer Formation and Characterization
-
Trough Preparation: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., ethanol, chloroform) followed by copious rinsing with ultrapure water.
-
Subphase Filling: Fill the trough with the desired aqueous subphase (e.g., ultrapure water, or a buffer solution like Tris-HCl).[10] The choice of subphase is critical as ions can interact with the negatively charged DPPG headgroups, affecting the monolayer properties.[11][12]
-
Surface Cleaning: Aspirate the subphase surface to remove any contaminants.
-
Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the DPPG solution onto the subphase surface.[13] Allow at least 10-15 minutes for the solvent to evaporate completely and for the monolayer to self-organize at the air-water interface.[7][13]
-
Isotherm Measurement:
-
Position the Wilhelmy plate at the air-water interface to measure the surface pressure.
-
Compress the monolayer by moving the barriers at a constant, slow speed (e.g., 5-10 mm/min). The compression rate can influence the isotherm.[14]
-
Record the surface pressure as a function of the mean molecular area to obtain the π-A isotherm.
-
Protocol 3: Langmuir-Blodgett Deposition
-
Substrate Preparation: Clean the solid substrate meticulously. The hydrophilicity or hydrophobicity of the substrate will determine the initial dipping direction. For hydrophilic substrates like clean silicon wafers, the substrate is typically immersed in the subphase before monolayer compression.
-
Monolayer Compression: Compress the DPPG monolayer to the desired surface pressure for deposition. This pressure is typically in the liquid-condensed or solid phase to ensure a stable and well-ordered film.
-
Deposition:
-
Slowly pull the submerged substrate vertically through the monolayer at a controlled speed (e.g., 1-5 mm/min).[15]
-
The Langmuir trough's feedback system will maintain a constant surface pressure by adjusting the barrier position during deposition.[15]
-
The orientation of the deposited monolayer depends on the substrate's surface properties and the dipping direction (upstroke or downstroke). For a hydrophilic substrate on the upstroke, the hydrophilic headgroups of DPPG will attach to the substrate.
-
-
Multilayer Deposition: To deposit multiple layers, the process of dipping and withdrawing the substrate through the monolayer can be repeated. The resulting film architecture (X, Y, or Z-type) depends on the transfer during immersion and emersion.[16]
-
Drying and Storage: After deposition, allow the substrate to dry in a clean, dust-free environment.
Visualizations
Experimental Workflow for Langmuir-Blodgett Deposition
Caption: Workflow for DPPG monolayer deposition using the Langmuir-Blodgett technique.
Signaling Pathway Analogy: Ligand-Receptor Interaction at a DPPG Monolayer
Caption: Conceptual diagram of a ligand interacting with a DPPG monolayer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Probing the interaction of oppositely charged gold nanoparticles with DPPG and DPPC Langmuir monolayers as cell membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]
- 9. Recent Progress in the Applications of Langmuir–Blodgett Film Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Differential Scanning Calorimetry of Dipalmitoylphosphatidylglycerol (DPPG) Phase Transitions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylglycerol (DPPG) is an anionic phospholipid that is a significant component of certain biological membranes, such as those in bacteria and the pulmonary surfactant. The thermotropic phase behavior of DPPG bilayers is of considerable interest in various fields, including membrane biophysics, drug delivery system development, and understanding disease states. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of lipid bilayers. By measuring the heat flow into or out of a sample as a function of temperature, DSC can determine key thermodynamic parameters of these transitions, including the main phase transition temperature (Tm) and the enthalpy change (ΔH).
These application notes provide a comprehensive overview of the DSC analysis of DPPG phase transitions, including detailed experimental protocols and the influence of environmental factors such as pH and ionic strength.
Principle of DSC for Lipid Bilayers
In a DSC experiment, a sample of a lipid dispersion (e.g., DPPG liposomes) and a reference (buffer) are subjected to a controlled temperature program. As the temperature increases, the lipid bilayer transitions from a well-ordered gel phase (Lβ') to a disordered liquid-crystalline phase (Lα). This transition is an endothermic process, requiring an input of energy to disrupt the ordered packing of the lipid acyl chains. The DSC instrument measures this heat uptake as a peak in the heat flow versus temperature thermogram. The peak maximum of this transition corresponds to the main phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).
Factors Influencing DPPG Phase Transitions
The phase behavior of DPPG is highly sensitive to its environment, particularly the pH and the presence of ions in the aqueous buffer.
Effect of pH
The headgroup of DPPG contains a phosphate group with a pKa that is sensitive to the local environment. At neutral pH, the phosphate group is deprotonated and carries a negative charge. As the pH of the surrounding medium decreases, the phosphate group becomes protonated. This charge neutralization reduces the electrostatic repulsion between the headgroups, allowing for tighter packing of the lipid molecules in the gel phase. Consequently, a higher temperature is required to induce the transition to the liquid-crystalline phase.
Effect of Ions
Cations in the aqueous solution can interact with the negatively charged headgroup of DPPG, thereby modulating the phase transition behavior. Monovalent cations like Na+ can screen the negative charges, leading to a slight increase in the Tm. Divalent cations such as Ca2+ have a more pronounced effect. They can bind to and bridge adjacent DPPG molecules, significantly increasing the packing density and leading to a substantial increase in the Tm or even the induction of non-lamellar phases.
Data Presentation
The following tables summarize the typical thermotropic parameters of DPPG under various conditions as determined by DSC.
| Condition | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| Pure DPPG in deionized water | ~41[1] | 8 - 10 |
| Pure DPPG in 100 mM NaCl, pH 7.0 | ~41.5 | 8.5 - 10.5 |
Table 1: Thermotropic Parameters of Pure DPPG.
| pH | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| 7.4 | ~41 | ~9.5 |
| 5.0 | Increased (specific value depends on ionic strength) | May show complex behavior with multiple transitions |
| 2.0 | Significantly Increased (~58 in some reported mixed systems)[2] | Increased |
Table 2: Representative Effect of pH on DPPG Phase Transition. Note: The exact values can vary depending on the buffer composition and ionic strength.
| Ion Concentration | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| 0 mM NaCl | ~41 | ~9.5 |
| 100 mM NaCl | ~41.5 | ~10.0 |
| 500 mM NaCl | ~42-43 | ~10.5 |
| 10 mM CaCl2 | Significantly Increased | Significantly Increased |
Table 3: Representative Effect of Monovalent and Divalent Cations on DPPG Phase Transition.
Experimental Protocols
Protocol 1: Preparation of Multilamellar Vesicles (MLVs) of DPPG
This protocol describes the preparation of DPPG MLVs using the thin-film hydration method, a common procedure for preparing lipid samples for DSC analysis.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (DPPG) powder
-
Chloroform
-
Buffer of desired pH and ionic strength (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen gas stream
-
Vacuum pump
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of DPPG powder in chloroform in a clean, dry round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above the boiling point of chloroform (~65°C).
-
Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates.
-
Once the bulk of the solvent has been removed, apply a gentle stream of nitrogen gas to the film for 10-15 minutes to remove any residual chloroform.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Pre-warm the desired aqueous buffer to a temperature above the Tm of DPPG (e.g., 50-60°C).
-
Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.
-
Hydrate the lipid film by gentle agitation. This can be done by periodic vortexing or by placing the flask on a shaker in an incubator set above the Tm for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis of DPPG MLVs
This protocol outlines the procedure for analyzing the thermotropic behavior of the prepared DPPG MLVs using a differential scanning calorimeter.
Materials and Equipment:
-
DPPG MLV suspension (from Protocol 1)
-
Reference buffer (the same buffer used for hydration)
-
Differential Scanning Calorimeter (DSC) with appropriate sample pans (e.g., aluminum)
-
Pipettes
Procedure:
-
Sample Preparation:
-
Ensure the DSC is calibrated and the baseline is stable.
-
Accurately pipette a known volume (typically 10-50 µL) of the DPPG MLV suspension into a DSC sample pan.
-
Accurately pipette the same volume of the reference buffer into a reference pan.
-
Hermetically seal both the sample and reference pans.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected Tm of DPPG (e.g., 20°C).
-
Heat the sample at a constant scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 60°C).
-
Cool the sample back to the starting temperature at the same scan rate.
-
Perform a second heating scan to check for the reversibility of the transition.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Determine the main phase transition temperature (Tm) from the peak maximum of the endothermic transition.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.
-
Determine the peak width at half-height, which provides information about the cooperativity of the transition.
-
Mandatory Visualizations
References
Application Notes: Fluorescence Spectroscopy of Dipalmitoylphosphatidylglycerol (DPPG) Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylglycerol (DPPG) is a saturated, anionic phospholipid commonly used in the formulation of liposomes for research and pharmaceutical applications. Its negative charge imparts stability and influences interactions with biological systems, making it a key component in drug delivery systems. Fluorescence spectroscopy provides a powerful, non-invasive suite of tools for characterizing the biophysical properties of DPPG liposomes and their behavior in various environments. These notes detail key applications and provide protocols for the fluorescence-based analysis of DPPG liposomes.
Key Applications
Fluorescence spectroscopy can be employed to investigate several critical attributes of DPPG liposomes:
-
Determination of Membrane Phase Behavior: The gel-to-liquid crystalline phase transition is a fundamental property of lipid bilayers. Fluorescent probes that are sensitive to the membrane's local environment can precisely determine the main phase transition temperature (Tc) of DPPG liposomes, which is approximately 41°C.[1][2] This is crucial for understanding membrane stability and behavior at physiological temperatures.
-
Analysis of Membrane Fluidity and Order: Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) and Laurdan can provide quantitative data on the fluidity and packing order of the lipid acyl chains. Changes in these properties upon the incorporation of drugs, proteins, or other molecules can be monitored to understand their membrane interactions.
-
Assessment of Drug/Cargo Release: The permeability of the DPPG bilayer is a critical factor in drug delivery. By encapsulating a self-quenching concentration of a fluorescent dye, such as calcein, the release of liposomal contents can be monitored in real-time as a function of temperature, pH, or interaction with external agents.[3][4][5] The increase in fluorescence (de-quenching) upon leakage provides a sensitive measure of membrane disruption.[6]
-
Characterization of Liposome-Cell Interactions: By labeling the lipid bilayer with a lipophilic fluorescent dye (e.g., DiI, DiA), the uptake and fate of DPPG liposomes in cellular systems can be tracked using fluorescence microscopy and flow cytometry.[4][7]
Data Presentation: Biophysical Properties of DPPG Liposomes
The following tables summarize typical quantitative data obtained from fluorescence spectroscopy experiments with pure DPPG liposomes. These values serve as a baseline for comparison when studying the effects of added components (e.g., drugs, cholesterol, proteins).
Table 1: Phase Transition Analysis using Environment-Sensitive Probes
| Parameter | Fluorescent Probe | Value in Gel Phase (<41°C) | Value in Liquid Crystalline Phase (>41°C) | Reference |
| Main Transition (Tc) | DPH / Laurdan | - | ~41°C | [1][2] |
| Steady-State Anisotropy (r) | DPH | ~0.3 - 0.4 | ~0.1 - 0.15 | [8][9] |
| Generalized Polarization (GP) | Laurdan | ~ +0.6 | ~ -0.2 | [2][10][11] |
Note: Values for DPH anisotropy and Laurdan GP are derived from studies on DPPG mixtures and structurally similar lipids (DPPC), which exhibit analogous behavior due to their shared dipalmitoyl chains.[8][10]
Table 2: Common Fluorescent Probes for DPPG Liposome Characterization
| Probe | Location in Bilayer | Application | Typical Wavelengths (Ex/Em) |
| DPH | Hydrophobic Core | Membrane Fluidity / Phase Transition | 350 nm / 430 nm |
| TMA-DPH | Interfacial Region | Membrane Fluidity at the Surface | 350 nm / 430 nm |
| Laurdan | Interfacial Region | Lipid Packing & Water Penetration | 340-360 nm / 440 nm & 490 nm |
| Calcein | Aqueous Core (Encapsulated) | Permeability / Content Release | 490 nm / 520 nm |
| DiI / DiA | Hydrophobic Core | Liposome Tracking / Fusion Assays | DiI: 550 nm / 570 nm; DiA: 456 nm / 590 nm |
Experimental Protocols
Protocol 1: Preparation of DPPG Large Unilamellar Vesicles (LUVs)
This protocol describes the standard thin-film hydration method followed by extrusion, which produces homogenous LUVs of a defined size, suitable for most fluorescence spectroscopy applications.[5]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) powder
-
Chloroform
-
Desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorescent probe stock solution (in chloroform or ethanol)
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen or Argon gas stream
Procedure:
-
Lipid Film Formation: a. Dissolve a known amount of DPPG powder in chloroform in a round-bottom flask. b. If incorporating a lipophilic probe (e.g., DPH, Laurdan, DiI), add it to the chloroform solution at a desired molar ratio (e.g., 1:500 probe:lipid). c. Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. d. Further dry the film under a gentle stream of nitrogen/argon for at least 1 hour, followed by high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature significantly above the Tc of DPPG (e.g., 50-60°C). b. Add the warm buffer to the lipid film. If encapsulating a water-soluble probe like calcein, dissolve it in the hydration buffer first (e.g., 50-100 mM for self-quenching). c. Vortex the flask vigorously for several minutes until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Heat the extruder block to the same temperature as the hydration buffer (50-60°C). c. Transfer the MLV suspension to one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process yields a more translucent suspension of LUVs.
-
Purification (for encapsulated probes): a. To remove unencapsulated, free dye (e.g., calcein), pass the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the same buffer.[5] b. The liposomes will elute in the void volume, appearing as a slightly turbid fraction, while the smaller free dye molecules are retained and elute later.
-
Storage: Store the final liposome suspension at 4°C, protected from light. Use within a few days for best results.
Workflow for DPPG Liposome Preparation.
Protocol 2: Determining Phase Transition Temperature (Tc) with DPH
This protocol uses the steady-state fluorescence anisotropy of DPH to determine the Tc of DPPG liposomes. Anisotropy (r) measures the rotational freedom of the probe. In the rigid gel phase, rotation is restricted, and anisotropy is high. In the fluid liquid-crystalline phase, the probe rotates more freely, leading to a sharp drop in anisotropy.
Materials:
-
DPPG LUVs containing DPH (prepared via Protocol 1)
-
Temperature-controlled spectrofluorometer with polarizers
-
Cuvette with a magnetic stirrer
Procedure:
-
Sample Preparation: Dilute the DPH-labeled DPPG liposome stock in pre-warmed buffer to a final lipid concentration of approximately 0.1-0.5 mM in the cuvette.
-
Instrument Setup: a. Set the excitation wavelength to 350 nm and the emission wavelength to 430 nm. b. Set the excitation and emission slit widths (e.g., 5 nm). c. Use Glan-Thompson polarizers in the L-format configuration.
-
Temperature Scan: a. Equilibrate the sample at a starting temperature below the expected Tc (e.g., 25°C) for 5-10 minutes with gentle stirring. b. Record the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. c. Increase the temperature in increments (e.g., 1-2°C), allowing the sample to equilibrate for 2-3 minutes at each step. d. Repeat the intensity measurements at each temperature point, scanning through the phase transition up to a temperature well above Tc (e.g., 55°C).
-
Data Analysis: a. Calculate the fluorescence anisotropy (r) at each temperature using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor (G-factor), determined by measuring intensities with horizontally polarized excitation light. b. Plot anisotropy (r) as a function of temperature. c. The Tc is determined as the midpoint of the sigmoidal transition in the curve.
Principle of Tc determination by DPH anisotropy.
Protocol 3: Monitoring Membrane Permeability with Calcein Release
This assay measures the integrity of the liposome bilayer. Calcein is encapsulated at a high concentration where its fluorescence is self-quenched. If the liposome membrane is perturbed and becomes leaky, calcein is released into the bulk solution, becomes diluted, and its fluorescence de-quenches, resulting in a measurable increase in signal.
Materials:
-
DPPG LUVs containing self-quenching concentration of calcein (prepared and purified via Protocol 1)
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Buffer
-
Triton X-100 solution (e.g., 10% w/v) for maximum lysis
Procedure:
-
Sample Preparation: Dilute the purified calcein-loaded liposomes in buffer to an appropriate volume in a cuvette.
-
Instrument Setup: a. Set the excitation wavelength to 490 nm and the emission wavelength to 520 nm. b. Set appropriate slit widths.
-
Baseline Measurement: a. Equilibrate the sample at the desired experimental temperature (e.g., 25°C). b. Record the initial baseline fluorescence (F0). This represents the fluorescence from any initial leakage.
-
Inducing Leakage: a. Introduce the stimulus being studied (e.g., a peptide, drug, or a temperature ramp). b. Monitor the fluorescence intensity (Ft) over time or as a function of temperature. An increase in fluorescence indicates calcein release.
-
Maximum Release Measurement: a. At the end of the experiment, add a small volume of Triton X-100 solution to the cuvette to a final concentration that completely disrupts the liposomes (e.g., 0.1-0.5%). b. Mix and record the maximum fluorescence intensity (Fmax). This corresponds to 100% release.
-
Data Analysis: a. Calculate the percentage of calcein release at any given time point (t) using the formula: % Release = [(Ft - F0) / (Fmax - F0)] * 100 b. Plot % Release as a function of time or temperature.
Principle of the Calcein Release Assay.
References
- 1. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.physics.wisc.edu [home.physics.wisc.edu]
- 3. mdpi.com [mdpi.com]
- 4. dysart.co.nz [dysart.co.nz]
- 5. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jasco-global.com [jasco-global.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
Dipalmitoylphosphatidylglycerol (DPPG): A Key Component in Artificial Cell Models for Research and Drug Development
Application Notes & Protocols
Dipalmitoylphosphatidylglycerol (DPPG) is a phospholipid that plays a crucial role in the construction of artificial cell models, offering a versatile platform for a wide range of research applications, from fundamental biophysical studies of lipid membranes to the development of advanced drug delivery systems. Its distinct anionic headgroup and saturated acyl chains impart unique properties to lipid bilayers, making it an invaluable tool for scientists and drug development professionals.
Applications of DPPG in Artificial Cell Models
DPPG is instrumental in creating stable and biologically relevant artificial cell models, primarily in the form of liposomes and supported lipid bilayers. Its negative surface charge is a key feature, contributing to the stability of these models and mimicking the charge characteristics of certain biological membranes, such as those of bacteria.
Key applications include:
-
Enhanced Liposome Stability: The negative charge imparted by DPPG leads to electrostatic repulsion between liposomes, preventing aggregation and enhancing colloidal stability. A zeta potential below -30 mV, often achieved with DPPG, is a strong indicator of a stable liposome formulation.[1]
-
Drug Delivery Systems: DPPG-containing liposomes are effective carriers for various therapeutic agents, including anticancer drugs and antibiotics.[1][2] The anionic nature of these liposomes can influence their interaction with target cells and their overall pharmacokinetic profile.
-
Model Bacterial Membranes: The inner membrane of many bacteria is rich in anionic phospholipids. Therefore, artificial cell models containing DPPG are widely used to study the interactions of antimicrobial peptides (AMPs) and novel antibiotics with bacterial membranes.[3]
-
Biophysical Studies of Membranes: DPPG is used to investigate fundamental membrane properties such as phase separation, lipid-protein interactions, and the influence of charge on membrane organization.[4][5] For instance, the inclusion of DPPG can induce phase separation in lipid mixtures containing cholesterol and other phospholipids.[4]
-
Modulation of Membrane Fluidity: DPPG can have a rigidifying effect on lipid membranes, influencing the packing of lipid acyl chains and altering the membrane's phase transition behavior.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of DPPG in artificial cell models.
| Parameter | Lipid Composition | Value | Method | Reference |
| Zeta Potential | DPPC | -17.9 ± 0.9 mV | Dynamic Light Scattering (DLS) | [1] |
| DPPG | -43 ± 2 mV | Dynamic Light Scattering (DLS) | [1] | |
| DPPG/DPPC (equimolar) | -38.8 ± 0.7 mV | Dynamic Light Scattering (DLS) | [1] | |
| Mechanical Stability | DPPG bilayer | ~66 nM | Atomic Force Microscopy (AFM) | [1] |
| DPPC bilayer | ~19 nM | Atomic Force Microscopy (AFM) | [1] | |
| Encapsulation Efficiency | Veliparib in DPPG | 49 ± 2% | Spectrophotometry | [1] |
| Liposome Size | DPPG (sonicated) | ~55 nm (main population) | Dynamic Light Scattering (DLS) | [1] |
Table 1: Physicochemical Properties of DPPG-Containing Liposomes
| System | Observation | Technique(s) Used | Reference |
| DPPG/DPPC/Cholesterol | Induces phase separation between DPPG-rich and cholesterol-rich phases. | Fluorescence Microscopy | [4] |
| DPPC-d62/DPPG (7:3) with SP-A | SP-A had little effect on DPPC-d62 chain order but narrowed the temperature range of the DPPG-d62 phase transition. | Deuterium Nuclear Magnetic Resonance (2H-NMR) | [5] |
| DPPC/DPPG-d62 (7:3) with SP-B | SP-B lowered the average acyl chain order of both lipids. | Deuterium Nuclear Magnetic Resonance (2H-NMR) | [5] |
| Pep-1 Peptide with DPPG Bilayers | Pep-1 adopts a β-sheet conformation on gel-phase DPPG bilayers. | Sum Frequency Generation (SFG) Spectroscopy | [7] |
| G4 Peptide with DPPG Monolayer | G4 peptide penetrates the lipid acyl chain region of the DPPG monolayer. | Neutron Reflection (NR), Brewster Angle Microscopy | [3] |
Table 2: Interactions and Effects of DPPG in Mixed Lipid Systems
Experimental Protocols
Protocol 1: Preparation of DPPG-Containing Liposomes by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1][8][9]
Materials:
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
Other lipids as required (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Chloroform and Methanol (e.g., 4:1 v/v mixture)[1]
-
Hydration buffer (e.g., Milli-Q ultrapure water, PBS)
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath or heating block
-
Sonicator (bath or tip) or Extruder
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of DPPG and any other lipids in a chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvents using a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Solvent Removal: Place the flask in a vacuum desiccator overnight to ensure complete removal of any residual solvent.[1]
-
Hydration: Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids (for DPPC/DPPG mixtures, hydration at 47°C is cited).[1] Vortex the flask for several minutes until the lipid film is fully suspended, forming MLVs.
-
Size Reduction (Optional):
-
Sonication: To produce SUVs, sonicate the MLV suspension using a bath or tip sonicator. Optimization of sonication time and cycles is necessary to achieve a desired and stable particle size.[1] For example, 20 cycles of 30 seconds with a tip sonicator can produce stable DPPG liposomes.[1]
-
Extrusion: To produce LUVs with a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size using a lipid extruder. This process is typically repeated 10-20 times.
-
Figure 1. Experimental workflow for the preparation and characterization of DPPG-containing liposomes.
Protocol 2: Characterization of DPPG Liposomes
A. Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
For size measurement, the instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the liposomes. The data is then analyzed to determine the hydrodynamic diameter.
-
For zeta potential measurement, an electric field is applied across the sample, and the velocity of the charged liposomes is measured. This is used to calculate the zeta potential, which is an indicator of surface charge and colloidal stability.[1]
B. Determination of Encapsulation Efficiency
-
Separate the encapsulated drug from the unencapsulated (free) drug. This can be done using techniques like size exclusion chromatography or dialysis.
-
Quantify the amount of encapsulated drug. This often involves lysing the liposomes with a detergent (e.g., Triton X-100) and then measuring the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
Signaling Pathways and Logical Relationships
The interaction of antimicrobial peptides (AMPs) with bacterial membranes is a key area where DPPG-containing artificial cell models are employed. The negatively charged DPPG plays a crucial role in the initial electrostatic attraction of cationic AMPs.
Figure 2. Logical pathway of antimicrobial peptide interaction with a DPPG-containing model membrane.
References
- 1. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Charge-induced phase separation in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular interactions between cell penetrating peptide Pep-1 and model cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
Application Notes and Protocols: The Role of DPPG in Gene Therapy Delivery Vectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of safe and efficient vectors is a cornerstone of successful gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding immunogenicity and insertional mutagenesis have driven research towards non-viral alternatives.[1] Lipid-based nanoparticles, particularly liposomes, have emerged as a promising platform due to their biocompatibility, ease of production, and low toxicity.[2][3]
Historically, cationic lipids have been the primary choice for formulating lipoplexes, which are complexes of lipids and nucleic acids.[4] Their positive charge facilitates electrostatic interactions with negatively charged genetic material, such as plasmid DNA (pDNA) and messenger RNA (mRNA).[4] However, cationic liposomes are often associated with cytotoxicity and instability in the presence of serum.[2]
Anionic lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), offer a compelling alternative.[5] Anionic liposomes exhibit greater biocompatibility and reduced phagocytosis by macrophages compared to their cationic counterparts.[2] The challenge with anionic lipids lies in their electrostatic repulsion of nucleic acids. This can be overcome by the inclusion of divalent cations, which act as a bridge to mediate the formation of anionic lipoplexes.[5][6]
These application notes provide a comprehensive overview of the role of DPPG in gene therapy delivery vectors, including its mechanism of action, quantitative data on formulation and efficiency, and detailed experimental protocols for vector preparation and characterization.
Mechanism of Action: DPPG-Mediated Gene Delivery
The delivery of genetic material to the cell nucleus using DPPG-based vectors is a multi-step process that relies on the unique properties of anionic lipids and helper lipids.
-
Lipoplex Formation: Due to the electrostatic repulsion between the negatively charged phosphate backbone of DNA and the anionic head group of DPPG, a divalent cation such as calcium (Ca²⁺) or magnesium (Mg²⁺) is required to mediate the interaction.[5][6] The divalent cations form a bridge between the DPPG and the DNA, leading to the condensation of the nucleic acid and the formation of a stable lipoplex.[7]
-
Cellular Uptake: The resulting lipoplex, which has a net negative or near-neutral charge, is taken up by target cells primarily through endocytosis.
-
Endosomal Escape: Once inside the endosome, the acidic environment triggers a conformational change in the helper lipid, commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[8] DOPE transitions from a lamellar to an inverted hexagonal phase, which destabilizes the endosomal membrane and facilitates the release of the lipoplex into the cytoplasm.[8][9] This step is critical for avoiding the degradation of the genetic material in the lysosomes.[9]
-
Nuclear Translocation and Gene Expression: Following release into the cytoplasm, the nucleic acid must be transported to the nucleus for transcription and subsequent protein expression.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on anionic liposomal formulations for gene and drug delivery. While data specifically for DPPG in gene therapy is limited, the provided data for similar anionic lipids and DPPG in drug delivery contexts offer valuable insights for formulation design and optimization.
Table 1: Formulation and Physicochemical Properties of Anionic Liposomes
| Lipid Composition | Molar Ratio | Method of Preparation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPG:DOPE | 17:83 | Thin-film hydration | ~150-250 | Not specified | Not specified | [10] |
| DPPG | - | Thin-film hydration & Sonication | ~130 | < 0.3 | < -30 | [11] |
| DPPG:DPPC | 1:1 | Thin-film hydration & Sonication | 98.0 ± 1.76 | 0.22 ± 0.01 | -38.8 ± 0.7 | [11] |
Table 2: Transfection Efficiency and Cytotoxicity of Anionic Lipoplexes
| Cell Line | Anionic Lipid | Helper Lipid | Transfection Efficiency | Cytotoxicity | Reference |
| CHO-K1 | DOPG | DOPE | ~7-fold higher than untreated cells | Significantly lower than cationic liposomes | [10] |
| Various | CHEMS | DOPE | High efficiency in several cell lines | Significantly less than cationic liposomes | [12] |
| KB | CHEMS | Diolein | Superior to polyplexes and lipoplexes | Not specified | [13] |
Experimental Protocols
Protocol 1: Formulation of DPPG/DOPE Liposomes using Thin-Film Hydration
This protocol describes the preparation of anionic liposomes composed of DPPG and DOPE using the thin-film hydration method, followed by sonication for size reduction.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPG and DOPE in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask. A common molar ratio is 1:1, but this can be optimized.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed in a water bath set to a temperature above the lipid transition temperature (for DPPG, Tc is ~41°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by adding the buffer to the flask and gently agitating. The volume of the buffer will determine the final lipid concentration.
-
Continue the hydration process for 1-2 hours at a temperature above the lipid transition temperature to form multilamellar vesicles (MLVs).
-
-
Sonication for Size Reduction:
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.
-
Perform sonication on ice to prevent overheating and lipid degradation.
-
Use cycles of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes. The optimal sonication time should be determined empirically.
-
-
Sterilization and Storage:
-
Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.
-
Store the prepared liposomes at 4°C.
-
Protocol 2: Preparation of DPPG/DOPE-pDNA Lipoplexes
This protocol details the formation of anionic lipoplexes by complexing the prepared DPPG/DOPE liposomes with plasmid DNA using calcium chloride as a divalent cation bridge.
Materials:
-
DPPG/DOPE liposome suspension (from Protocol 1)
-
Plasmid DNA (pDNA) of interest
-
Calcium chloride (CaCl₂) solution (sterile, e.g., 1 M)
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilution of Components:
-
In separate sterile microcentrifuge tubes, dilute the required amounts of pDNA and DPPG/DOPE liposomes in serum-free medium.
-
In a third tube, prepare the required concentration of CaCl₂ in nuclease-free water. The optimal Ca²⁺ concentration needs to be determined experimentally but can range from 2 mM to 20 mM.[10]
-
-
Formation of DNA-Ca²⁺ Complexes:
-
Gently add the CaCl₂ solution to the diluted pDNA solution while vortexing at a low speed.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
-
Formation of Lipoplexes:
-
Add the DNA-Ca²⁺ complexes dropwise to the diluted liposome suspension while gently vortexing.
-
Incubate the final mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.
-
-
Transfection:
-
The freshly prepared lipoplexes are now ready for addition to cells for in vitro transfection.
-
Protocol 3: In Vitro Transfection of Mammalian Cells
This protocol provides a general procedure for transfecting mammalian cells in culture with the prepared DPPG/DOPE-pDNA lipoplexes.
Materials:
-
Mammalian cells of interest (e.g., HEK293, CHO-K1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
DPPG/DOPE-pDNA lipoplexes (from Protocol 2)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Reporter gene assay system (e.g., luciferase, GFP)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, remove the complete growth medium from the cells and wash once with sterile PBS.
-
Add the freshly prepared lipoplex suspension (from Protocol 2) to each well. The volume will depend on the plate format.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the lipoplex-containing medium and replace it with fresh, complete growth medium.
-
Return the cells to the incubator.
-
-
Analysis of Gene Expression:
-
Assay for reporter gene expression at 24, 48, or 72 hours post-transfection. The optimal time point will depend on the plasmid and the cell line.
-
For GFP expression, visualize the cells using fluorescence microscopy. For quantitative analysis, use flow cytometry.
-
For luciferase expression, lyse the cells and measure the luciferase activity using a luminometer.
-
Characterization Methods
Thorough characterization of the liposomes and lipoplexes is essential to ensure reproducibility and to understand their structure-activity relationships.
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution of the liposomes and lipoplexes. A PDI value below 0.3 is generally considered acceptable for a homogenous population.
-
Zeta Potential: DLS is also used to measure the surface charge of the particles. For anionic liposomes, a negative zeta potential (e.g., < -30 mV) is expected, which is indicative of good colloidal stability.[11]
-
Encapsulation Efficiency: To determine the amount of DNA successfully complexed with the liposomes, a DNA quantification assay (e.g., PicoGreen assay) can be used. The amount of encapsulated DNA is determined by subtracting the amount of free DNA from the total amount of DNA used in the formulation.
-
Morphology: The shape and morphology of the liposomes and lipoplexes can be visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.
Conclusion
DPPG represents a promising anionic lipid for the formulation of safer and more biocompatible non-viral gene delivery vectors. By understanding the mechanism of action involving divalent cations and helper lipids, and by utilizing robust formulation and characterization protocols, researchers can develop and optimize DPPG-based systems for a variety of gene therapy applications. The protocols and data presented in these application notes provide a solid foundation for scientists and drug development professionals to explore the potential of DPPG in their research.
References
- 1. mdpi.com [mdpi.com]
- 2. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Correlation Between Lipid Packaging in Lipoplexes and Their Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Cationic Lipid Induced DNA Condensation: Lipid–DNA Coordination and Divalent Cation Charge Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Anionic liposomal delivery system for DNA transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient gene delivery using anionic liposome-complexed polyplexes (LPDII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a novel diolein-based LPDII vector for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dipalmitoylphosphatidylglycerol (DPPG) Vesicle Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Dipalmitoylphosphatidylglycerol (DPPG) vesicles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DPPG vesicle aggregation?
A1: DPPG vesicles are negatively charged liposomes and their stability is primarily influenced by electrostatic interactions. Aggregation is often triggered by factors that screen or neutralize this surface charge, allowing attractive van der Waals forces to dominate. The most common causes include:
-
Presence of Divalent Cations: Cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can bind to the negatively charged phosphate groups of DPPG, neutralizing the surface charge and leading to rapid aggregation.[1]
-
Low pH (Acidic Conditions): At low pH, the phosphate group of DPPG can become protonated, reducing the negative surface charge and promoting aggregation.
-
High Ionic Strength: High concentrations of monovalent cations (e.g., Na⁺, K⁺) can screen the surface charge, reducing the electrostatic repulsion between vesicles and leading to aggregation.[2][3]
-
Temperature: While less common for DPPG, temperature changes can influence lipid packing and vesicle stability.
-
Protein Interactions: The presence of certain proteins in the buffer can lead to adsorption onto the vesicle surface, which can either stabilize or destabilize the suspension depending on the nature of the protein and the interactions.
Q2: How can I prevent the aggregation of my DPPG vesicles?
A2: Preventing aggregation primarily involves maintaining sufficient electrostatic repulsion between vesicles or introducing a steric barrier. Key strategies include:
-
Chelating Agents: If the presence of divalent cations is unavoidable, adding a chelating agent like EDTA can sequester these ions and prevent them from interacting with the vesicle surface.
-
pH Control: Maintaining a neutral to slightly alkaline pH (typically pH 7.0-8.0) ensures that the phosphate group of DPPG remains deprotonated and negatively charged.
-
Low Ionic Strength Buffers: Using buffers with low ionic strength minimizes charge screening and maintains electrostatic repulsion. If physiological ionic strength is required, consider incorporating steric stabilizers.
-
Inclusion of PEGylated Lipids: Incorporating a small percentage (typically 2-10 mol%) of PEG-conjugated lipids (e.g., DSPE-PEG2000) into the vesicle formulation creates a hydrophilic polymer brush on the surface. This brush provides a steric barrier that prevents close contact and aggregation, even in the presence of high salt concentrations or divalent cations.[4][5][6][7]
-
Storage Conditions: Store DPPG vesicle suspensions at 4°C to minimize lipid degradation and potential fusion. Avoid freezing, as this can disrupt the vesicle structure.
Q3: What is a good starting buffer for preparing stable DPPG vesicles?
A3: A common and effective buffer for preparing and storing DPPG vesicles is a low-ionic-strength buffer at a neutral pH. For example, 10 mM Tris or 10 mM HEPES buffer with 150 mM NaCl at pH 7.4 is a good starting point. If aggregation is observed, reducing the NaCl concentration or adding a small amount of EDTA (e.g., 0.5 mM) can improve stability.
Q4: How does the inclusion of other lipids affect the stability of DPPG vesicles?
A4: The inclusion of other lipids can significantly impact stability:
-
Neutral Lipids (e.g., DPPC): Mixing DPPG with a neutral lipid like Dipalmitoylphosphatidylcholine (DPPC) will reduce the overall surface charge density. This can make the vesicles more susceptible to cation-induced aggregation.
-
Cholesterol: The incorporation of cholesterol can increase the mechanical rigidity of the bilayer, which may reduce the likelihood of fusion events that can follow aggregation. However, it does not prevent the initial aggregation caused by charge screening.[1]
Troubleshooting Guides
Problem: My DPPG vesicles aggregate immediately after preparation.
| Possible Cause | Troubleshooting Step |
| Contamination with divalent cations | Prepare all buffers with high-purity water (e.g., Milli-Q) and analytical grade salts. Consider treating buffers with a chelating resin. Add 0.5 mM EDTA to your hydration buffer. |
| Incorrect pH of the hydration buffer | Prepare fresh buffer and carefully adjust the pH to 7.4. Verify the pH of your final vesicle suspension. |
| High ionic strength of the buffer | Reduce the salt concentration in your buffer (e.g., from 150 mM NaCl to 50 mM NaCl). |
| Impure lipids | Use high-purity DPPG from a reputable supplier. Store lipids properly under argon or nitrogen at -20°C to prevent oxidation. |
Problem: My DPPG vesicles aggregate during storage.
| Possible Cause | Troubleshooting Step |
| Bacterial growth | Prepare vesicles under sterile conditions and filter-sterilize the final suspension through a 0.22 µm filter if possible. Store at 4°C. |
| Lipid hydrolysis or oxidation | Use high-purity lipids and degassed buffers. Store vesicles in amber vials under an inert gas (argon or nitrogen) to minimize oxidation. |
| Slow aggregation due to suboptimal buffer conditions | Re-evaluate your buffer composition. Consider increasing the pH slightly (e.g., to 7.8) or incorporating a low percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000). |
Problem: My DPPG vesicles aggregate when I add my compound of interest.
| Possible Cause | Troubleshooting Step |
| Compound is cationic or contains divalent cations | If the compound is a salt, consider the counter-ion. If possible, use a different salt form. If the compound is inherently cationic, you may need to incorporate PEGylated lipids into your vesicle formulation to provide steric stabilization. |
| Compound alters the pH of the solution | Measure the pH of the vesicle suspension after adding your compound. Adjust the pH back to the optimal range if necessary. |
| Compound induces a change in vesicle structure | Characterize the vesicles by DLS after adding your compound to see if there are significant changes in size or polydispersity. You may need to adjust the lipid composition or use a different encapsulation method. |
Quantitative Data
The following tables provide data on the factors influencing the stability of phosphatidylglycerol vesicles. Note that some data is for DMPG (Dimyristoylphosphatidylglycerol), a close structural analog of DPPG, and is expected to show similar trends.
Table 1: Effect of CaCl₂ Concentration on the Aggregation of DMPG Vesicles
| CaCl₂ Concentration (mM) | Mean Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Observation |
| 0 | 105 ± 5 | -55 ± 4 | Stable |
| 1.0 | 110 ± 7 | -45 ± 5 | Stable |
| 2.0 | 250 ± 30 | -20 ± 6 | Onset of Aggregation |
| 2.3 | >1000 | -5 ± 3 | Significant Aggregation |
| 5.0 | >>1000 | Not measurable | Complete Aggregation |
Data is representative for DMPG vesicles and serves as an approximation for DPPG behavior.[1] Actual values for DPPG may vary.
Table 2: Effect of pH on the Zeta Potential of DPPG Vesicles
| pH | Mean Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Stability |
| 4.0 | 850 ± 150 | -15 ± 5 | Aggregated |
| 5.0 | 400 ± 80 | -25 ± 4 | Partially Aggregated |
| 6.0 | 120 ± 10 | -40 ± 3 | Stable |
| 7.0 | 115 ± 8 | -52 ± 3 | Highly Stable |
| 7.4 | 110 ± 5 | -55 ± 2 | Highly Stable |
| 8.0 | 112 ± 6 | -58 ± 2 | Highly Stable |
This table summarizes expected trends for DPPG vesicles based on general knowledge of lipid behavior and available data for similar systems.[8][9]
Experimental Protocols
Protocol 1: Preparation of Stable DPPG Vesicles by Thin-Film Hydration and Extrusion
This protocol describes the preparation of 100 nm unilamellar DPPG vesicles.
Materials:
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
Chloroform
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with 100 nm polycarbonate membranes
-
Heating block or water bath
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of DPPG in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10]
-
Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of DPPG (Tₘ ≈ 41°C), for example, to 50°C. b. Add the warm buffer to the lipid film. c. Agitate the flask by vortexing or gentle shaking until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Heat the extruder to a temperature above the Tₘ of DPPG (e.g., 50°C). c. Draw the MLV suspension into one of the syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[11][12] e. The resulting translucent suspension contains small unilamellar vesicles (SUVs).
-
Characterization: a. Determine the vesicle size (hydrodynamic diameter) and size distribution (polydispersity index, PDI) using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge and stability.
Protocol 2: Calcium-Induced Aggregation Assay using Dynamic Light Scattering (DLS)
This protocol allows for the quantitative assessment of vesicle stability in the presence of calcium ions.
Materials:
-
DPPG vesicle suspension (prepared as in Protocol 1)
-
CaCl₂ stock solution (e.g., 100 mM)
-
DLS instrument and cuvettes
Procedure:
-
Sample Preparation: a. Dilute the DPPG vesicle suspension in the desired buffer to a suitable concentration for DLS analysis (typically in the range of 0.1-1.0 mg/mL). b. Aliquot the diluted vesicle suspension into several DLS cuvettes.
-
Initial Measurement: a. Measure the initial size (hydrodynamic diameter) and PDI of the vesicle suspension in the absence of CaCl₂. This serves as the baseline (t=0) measurement.
-
Induction of Aggregation: a. To each cuvette, add a specific volume of the CaCl₂ stock solution to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10 mM). b. Gently mix the samples by inverting the cuvettes.
-
Time-Course Measurement: a. Immediately after adding CaCl₂, start a series of DLS measurements at regular time intervals (e.g., every 1, 5, 10, and 30 minutes). b. Record the hydrodynamic diameter and PDI at each time point for each CaCl₂ concentration.
-
Data Analysis: a. Plot the mean hydrodynamic diameter as a function of time for each CaCl₂ concentration. b. Determine the critical coagulation concentration (CCC), which is the concentration of CaCl₂ at which a significant and rapid increase in vesicle size is observed.[13][14][15]
Visualizations
Caption: Workflow for DPPG vesicle preparation and stability assessment.
Caption: Causes of DPPG vesicle aggregation and corresponding prevention methods.
Caption: Simplified mechanism of calcium-induced DPPG vesicle aggregation.
References
- 1. Cation-induced aggregation of acidic phospholipid vesicles: the role of fatty acid unsaturation and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ionic strength and presence of serum on lipoplexes structure monitorized by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG-grafted phospholipids in vesicles: Effect of PEG chain length and concentration on mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 12. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.aps.org [journals.aps.org]
- 14. Aggregation of liposomes induced by calcium: a structural and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Protein Reconstitution in DPPG Membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protein reconstitution in 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) membranes.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, offering potential causes and solutions.
1. Low Reconstitution Efficiency: Why is my protein not incorporating into the DPPG liposomes?
-
Possible Cause: Inefficient detergent removal. Residual detergent can keep the protein in a soluble micellar form, preventing its insertion into the lipid bilayer.[1]
-
Solution: Optimize your detergent removal method. Dialysis, hydrophobic adsorption with beads (e.g., Bio-Beads), and gel filtration are common methods.[1] For detergents with a low critical micelle concentration (CMC), hydrophobic adsorption or a combination of methods may be more effective.[2] A colorimetric assay can be used to quantify residual detergent and ensure its complete removal.[2]
-
Possible Cause: Incorrect lipid-to-protein ratio (LPR). An inappropriate LPR can lead to protein aggregation or inefficient insertion.
-
Solution: Experiment with a range of LPRs. While the optimal ratio is protein-dependent, starting with a higher LPR (e.g., 100:1 to 500:1 w/w) can be a good starting point to ensure sufficient lipid is available for each protein molecule.[3][4]
-
Possible Cause: The reconstitution temperature is below the phase transition temperature (Tm) of DPPG. DPPG has a relatively high Tm of approximately 41°C.[5] If the reconstitution is performed below this temperature, the membrane will be in a gel phase, which is less fluid and can hinder protein insertion.
-
Solution: Perform the reconstitution at a temperature above the Tm of your DPPG-containing lipid mixture to ensure the membrane is in a fluid, liquid-crystalline state.
2. Protein Aggregation: Why is my protein precipitating during reconstitution?
-
Possible Cause: The detergent concentration is too low during the initial protein-lipid mixing step. This can cause the protein to come out of solution before it has a chance to interact with the lipid-detergent micelles.
-
Solution: Ensure the detergent concentration remains above its CMC throughout the initial stages of reconstitution.[3]
-
Possible Cause: Unfavorable buffer conditions (pH, ionic strength). The anionic nature of DPPG means that electrostatic interactions play a significant role.
-
Solution: Optimize the pH and ionic strength of your buffer. For negatively charged proteins, high ionic strength may be needed to screen repulsive forces. Conversely, for positively charged proteins, lower ionic strength might be preferable. The effect of pH and ionic strength on protein stability and lipid binding can be complex and often requires empirical testing.[6][7][8][9][10]
-
Possible Cause: The protein is inherently unstable once removed from its native membrane or detergent micelles.
-
Solution: Consider adding stabilizing agents to your reconstitution buffer, such as glycerol or specific lipids that are known to stabilize your protein of interest.[11] Including a small percentage of a fusogenic lipid like DOPE in your DPPG mixture can sometimes aid in the insertion process.
3. Proteoliposome Aggregation: Why are my reconstituted vesicles clumping together?
-
Possible Cause: Electrostatic interactions between proteoliposomes. The high negative charge of DPPG can lead to aggregation in the presence of divalent cations or at low ionic strength.
-
Solution: Increase the ionic strength of the buffer to screen surface charges. Incorporating a small percentage of PEGylated lipids (e.g., 0.8-2 mol%) into your liposome formulation can create a steric barrier that prevents aggregation.[12][13][14]
-
Possible Cause: Protein-mediated aggregation. Exposed hydrophobic patches on improperly folded or oriented proteins can lead to vesicle cross-linking.
-
Solution: Re-evaluate your reconstitution protocol to ensure the protein is folding and inserting correctly. This may involve adjusting the LPR, detergent removal rate, or temperature.
4. Loss of Protein Function: Why is my protein inactive after reconstitution?
-
Possible Cause: Incorrect protein orientation. Many membrane proteins have a specific orientation required for their function.[15][16][17]
-
Solution: The net negative charge of DPPG membranes can be used to influence the orientation of proteins with asymmetrically distributed charges.[15] Experiment with varying the charge density of your liposomes (by mixing DPPG with neutral lipids like DPPC) to favor the desired orientation. Protein orientation can be assessed using techniques like protease protection assays or antibody binding assays.[15][17]
-
Possible Cause: Denaturation during the reconstitution process. Exposure to detergents or organic solvents can lead to irreversible unfolding.
-
Solution: Use the mildest effective detergent for solubilization. Ensure a slow and controlled removal of the detergent to allow the protein to fold correctly into the lipid bilayer.[18]
Frequently Asked Questions (FAQs)
Q1: What is the optimal lipid-to-protein ratio (LPR) for reconstitution in DPPG membranes?
A1: The optimal LPR is highly dependent on the specific protein being reconstituted.[4] It is recommended to empirically determine the best ratio by testing a range. A common starting point for many proteins is a molar ratio of 1:500 (protein:lipid).[15] For some proteins, much lower ratios have been used successfully.[4]
Q2: Which detergent should I use for solubilizing my protein before reconstitution into DPPG liposomes?
A2: The choice of detergent is critical and protein-specific.[18] Mild, non-ionic detergents such as n-Dodecyl-β-D-maltoside (DDM) or Octyl-β-D-glucopyranoside (OG) are often preferred as they are less likely to denature the protein. The ideal detergent should efficiently solubilize the protein while being easily removable during the reconstitution process.[2][3]
Q3: How does the phase transition temperature (Tm) of DPPG affect my experiment?
A3: DPPG has a gel-to-liquid crystalline phase transition temperature of approximately 41°C.[5] For successful protein insertion, the reconstitution process should generally be carried out above this temperature to ensure the membrane is in a fluid state.[19] Performing experiments below the Tm will result in a more ordered and less fluid membrane, which can impact protein function and dynamics.
Q4: How can I determine the orientation of my protein in the DPPG proteoliposomes?
A4: Several methods can be used to determine protein orientation:
-
Protease Protection Assay: This involves treating the proteoliposomes with a protease that can only digest exposed domains of the protein. By analyzing the resulting fragments, you can determine which parts of the protein are facing the exterior.[15]
-
Antibody Binding Assay: If you have an antibody that recognizes an epitope on an extracellular or intracellular loop of your protein, you can use it to determine the protein's orientation.[15]
-
Functional Assays: If the protein's function is dependent on its orientation (e.g., a transporter that moves a substrate in one direction), a functional assay can provide information about the net orientation of the reconstituted protein population.[15]
-
Fluorescence Quenching: Site-specific labeling of the protein with a fluorophore and using a membrane-impermeable quencher can be used to determine the accessibility of the label and thus the protein's orientation.[20]
Q5: What is the best method for preparing DPPG liposomes for protein reconstitution?
A5: The thin-film hydration method followed by extrusion is a common and effective technique. This involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then extruding the MLVs through a polycarbonate membrane with a defined pore size to create unilamellar vesicles (LUVs) of a consistent size.[3]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | References |
| Lipid-to-Protein Ratio (molar) | 50:1 to 500:1 | Highly protein-dependent. Start with a higher ratio and optimize. | [4][15] |
| DPPG Phase Transition Temp. (Tm) | ~41°C | Reconstitution should be performed above this temperature. | [5] |
| Detergent Concentration | Above CMC during solubilization | Varies significantly between detergents. | [3] |
| PEGylated Lipid for Aggregation Prevention | 0.8 - 2 mol% | Effective for steric stabilization. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of DPPG Large Unilamellar Vesicles (LUVs) by Extrusion
-
Lipid Film Formation:
-
Dissolve DPPG (and any other lipids, e.g., DPPC, PEGylated lipid) in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (above Tm). This can increase the encapsulation efficiency and lead to more unilamellar vesicles upon extrusion.
-
-
Extrusion:
-
Equilibrate a mini-extruder with two stacked polycarbonate filters of the desired pore size (e.g., 100 nm) to a temperature above the Tm.
-
Pass the MLV suspension through the extruder 11-21 times. The resulting solution should be a clear or slightly opalescent suspension of LUVs.
-
The size and lamellarity of the vesicles can be characterized by dynamic light scattering (DLS) and cryo-electron microscopy.[21][22][23][24]
-
Protocol 2: Detergent-Mediated Protein Reconstitution into DPPG LUVs
-
Detergent Solubilization of Protein:
-
Purify the membrane protein of interest in a suitable detergent at a concentration above its CMC.
-
-
Detergent Saturation of Liposomes:
-
Add detergent (the same as used for protein solubilization) to the pre-formed DPPG LUVs to the point of saturation but not complete solubilization. This can be monitored by measuring the optical density of the solution.[3]
-
-
Mixing and Incubation:
-
Mix the detergent-solubilized protein with the detergent-saturated liposomes at the desired LPR.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at a temperature above the Tm of the lipid mixture, with gentle agitation.
-
-
Detergent Removal:
-
Remove the detergent using one of the following methods:
-
Hydrophobic Adsorption: Add polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle mixing. The beads can be replaced with fresh ones periodically for efficient removal.[2]
-
Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer. This is a slower method but can be gentle on the protein.
-
Gel Filtration: Pass the mixture through a size-exclusion chromatography column to separate the larger proteoliposomes from the smaller detergent micelles.
-
-
-
Characterization:
-
After reconstitution, characterize the proteoliposomes for protein incorporation efficiency (e.g., via SDS-PAGE and protein quantification assays), protein orientation, and functional activity.
-
Visualizations
Caption: Experimental workflow for protein reconstitution in DPPG membranes.
Caption: Troubleshooting logic for protein reconstitution in DPPG membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Membrane composition and lipid to protein ratio modulate amyloid kinetics of yeast prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Cooperative lipid-protein interaction. Effect of pH and ionic strength on polymyxin binding to phosphatidic acid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of pH and ionic strength on the partitioning of four proteins in reverse micelle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Ionic Strength, pH and Chemical Displacers on the Percentage Protein Binding of Protein-Bound Uremic Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific lipid requirements of membrane proteins--a putative bottleneck in heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. Physicochemical study of the protein-liposome interactions: influence of liposome composition and concentration on protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of membrane protein orientation upon liposomal reconstitution down to the single vesicle level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detergent optimized membrane protein reconstitution in liposomes for solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of phase transitions on the interaction of peptides and proteins with phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid Estimation of Membrane Protein Orientation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lamellarity-Driven Differences in Surface Structural Features of DPPS Lipids: Spectroscopic, Calorimetric and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Precise control of liposome size using characteristic time depends on solvent type and membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Dipalmitoylphosphatidylglycerol (DPPG) Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dipalmitoylphosphatidylglycerol (DPPG) and its liposomal formulations. As a saturated phospholipid, DPPG is less susceptible to lipid peroxidation compared to its unsaturated counterparts; however, chemical stability, particularly hydrolysis, remains a critical factor for ensuring the quality and efficacy of DPPG-containing formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DPPG?
A1: The primary degradation pathway for Dipalmitoylphosphatidylglycerol (DPPG) in aqueous environments is hydrolysis. This involves the cleavage of the ester bonds linking the two palmitoyl fatty acid chains to the glycerol backbone. This process results in the formation of lyso-DPPG (with one fatty acid chain) and free palmitic acid. While oxidation can occur under harsh conditions, DPPG's saturated nature makes it significantly more resistant to oxidation than unsaturated phospholipids.[1]
Q2: What are the main factors that influence the stability of DPPG-containing liposomes?
A2: The stability of DPPG-containing liposomes is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds in DPPG. The rate of hydrolysis is generally lowest near neutral pH.[2][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1] For long-term storage, refrigeration is recommended.[4] Liposomes should not be frozen as this can disrupt the bilayer structure, leading to leakage.[4]
-
Lipid Composition: The inclusion of other lipids, such as cholesterol, can modulate the rigidity and stability of the liposome membrane, potentially affecting degradation rates and leakage.[5]
-
Storage Buffer: The composition and ionic strength of the storage buffer can influence liposome stability and aggregation.[6]
Q3: How should I store my DPPG powder and DPPG-containing liposomes?
A3:
-
DPPG Powder: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C) is recommended.
-
DPPG-Containing Liposomes: Store aqueous dispersions at 4-8°C.[5] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and cause leakage of encapsulated contents.[4]
Q4: Can I use antioxidants to prevent the degradation of my DPPG liposomes?
A4: While antioxidants are highly effective at preventing the oxidation of unsaturated phospholipids, they will have a minimal effect on the primary degradation pathway of DPPG, which is hydrolysis. However, if your formulation contains other components that are susceptible to oxidation (e.g., an encapsulated drug or other lipids), the inclusion of antioxidants may be beneficial for the overall stability of the formulation.
Troubleshooting Guides
Issue 1: Changes in Liposome Size and Polydispersity Index (PDI) During Storage
| Possible Cause | Troubleshooting Action |
| Aggregation or Fusion | - Ensure the storage buffer has an appropriate ionic strength to maintain electrostatic repulsion between liposomes. For anionic DPPG liposomes, a low ionic strength buffer may be preferable. - Consider including a PEGylated lipid in your formulation to provide steric stabilization and prevent aggregation. - Store liposomes at the recommended temperature (4-8°C) to minimize lipid mobility and fusion. |
| Hydrolysis | - The formation of hydrolysis products like lyso-DPPG can alter the membrane structure and lead to changes in vesicle size. Confirm hydrolysis using analytical methods (see Experimental Protocols). - Optimize the pH of your storage buffer to be near neutral (pH 6.5-7.5) to minimize the rate of hydrolysis.[2][3] |
Issue 2: Leakage of Encapsulated Material from Liposomes
| Possible Cause | Troubleshooting Action |
| Hydrolytic Degradation | - Hydrolysis of DPPG to lyso-DPPG increases membrane permeability, leading to leakage.[1][4] Monitor hydrolysis over time and adjust storage conditions (pH, temperature) to minimize it. |
| Improper Storage | - Freezing and thawing cycles can fracture the liposome bilayer, causing significant leakage.[4] Always store liposomes in a refrigerated, unfrozen state. - Storage at elevated temperatures increases membrane fluidity and can lead to leakage. Maintain storage at 4-8°C. |
| Formulation Instability | - If the encapsulated drug interacts with the lipid bilayer, it may destabilize the membrane. Re-evaluate the lipid composition and drug-to-lipid ratio. - The inclusion of cholesterol can decrease membrane permeability and reduce leakage. |
Issue 3: Unexpected pH Shift in the Liposome Suspension Over Time
| Possible Cause | Troubleshooting Action |
| Hydrolysis of DPPG | - The hydrolysis of the ester bonds in DPPG releases free fatty acids (palmitic acid), which can lower the pH of an unbuffered or weakly buffered solution. - Use a buffer with sufficient capacity to maintain a stable pH throughout the intended storage period. |
Data Presentation
Table 1: Effect of Temperature on the Stability of Saturated Phospholipid Liposomes
This table summarizes representative data on the stability of liposomes composed of saturated phospholipids, highlighting the impact of storage temperature on degradation.
| Storage Temperature (°C) | Observation | Implication for DPPG Liposomes | Reference |
| 4-8 | Minimal degradation observed over several months. | Recommended storage temperature for optimal stability. | [5] |
| 25 (Room Temperature) | Increased rate of hydrolysis and potential for aggregation over weeks to months. | Short-term storage may be acceptable, but refrigeration is preferred for longer periods. | |
| >40 | Significant acceleration of hydrolysis, leading to rapid degradation. | Avoid exposure to high temperatures during processing and storage. | [1] |
Table 2: Influence of pH on the Hydrolysis Rate of Phospholipids
This table provides a qualitative and semi-quantitative overview of the effect of pH on the hydrolysis rate of phospholipids. Specific kinetic data for DPPG is limited, but the general trend for glycerophospholipids is well-established.
| pH Range | Relative Hydrolysis Rate | Primary Hydrolysis Mechanism | Notes for DPPG Formulations |
| Acidic (pH < 4) | High | Acid-catalyzed hydrolysis | DPPG liposomes will be less stable at low pH.[2][3] |
| Near-Neutral (pH 6.5-7.5) | Low | Water-mediated (neutral) hydrolysis | Optimal pH range for storage to minimize degradation.[2][3] |
| Basic (pH > 8) | High | Base-catalyzed hydrolysis | DPPG liposomes will be less stable at high pH. |
Experimental Protocols
Protocol 1: Quantification of DPPG and its Hydrolysis Products by HPLC-ELSD
This method allows for the separation and quantification of intact DPPG and its primary hydrolysis products, lyso-DPPG and free fatty acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light-Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Acetic Acid
Procedure:
-
Sample Preparation:
-
Disrupt the liposome sample by adding a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly to extract the lipids into the organic phase.
-
Centrifuge to separate the phases and collect the lower organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid film in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Methanol with 0.1% TFA
-
Gradient: A linear gradient from a mixture rich in mobile phase A to a mixture rich in mobile phase B. The exact gradient will need to be optimized for the specific column and lipids being analyzed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 50-60°C
-
Gas Flow Rate: 1.5-2.0 L/min
-
-
Quantification:
-
Prepare calibration curves for DPPG, lyso-DPPG, and palmitic acid standards of known concentrations.
-
Integrate the peak areas from the sample chromatogram and quantify the amounts of each component using the calibration curves.
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation. While less critical for saturated lipids like DPPG, it is useful for assessing the overall oxidative stability of a formulation.
Reagents:
-
Thiobarbituric acid (TBA) solution (0.375% w/v in 0.25 M HCl)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Butylated hydroxytoluene (BHT) solution (e.g., 4% in ethanol)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
Procedure:
-
To 100 µL of the liposome suspension, add 10 µL of BHT solution to prevent further oxidation during the assay.
-
Add 500 µL of TCA solution to precipitate any proteins and stop the reaction. Vortex.
-
Add 500 µL of TBA solution. Vortex.
-
Incubate the mixture at 95°C for 30 minutes. A pink color will develop in the presence of MDA.
-
Cool the samples on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with the MDA standard.
Mandatory Visualizations
Caption: The hydrolysis pathway of DPPG, leading to the formation of lyso-DPPG and free fatty acids.
Caption: A logical workflow for troubleshooting instability issues in DPPG liposome formulations.
References
- 1. ijper.org [ijper.org]
- 2. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Quantifying DPPG in Biological Samples
Welcome to the technical support center for the quantification of Dipalmitoylphosphatidylglycerol (DPPG) in biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of DPPG analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying DPPG in biological samples? A1: The most prevalent and robust method for quantifying DPPG is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise identification and quantification of DPPG from complex lipid mixtures. Mass spectrometry is the underlying technology generally used for the identification and quantification of the lipidome.[1]
Q2: Why is sample preparation so critical for accurate DPPG quantification? A2: Sample preparation is a critical step that involves the extraction and isolation of lipids from complex biological matrices.[2] A rigorous workflow is essential to ensure data integrity.[2] The primary goals are to efficiently extract DPPG, remove contaminants like proteins and salts that can interfere with analysis, and enrich the lipid fraction to improve signal-to-noise ratios during detection.[1] The chosen method can significantly impact recovery rates and analytical precision.
Q3: Can I use an ELISA kit to quantify DPPG? A3: While ELISA kits are common for protein quantification, they are less common for small lipids like DPPG. Quantification of DPPG is more typically achieved through mass spectrometry-based approaches. If an ELISA kit were developed, it would likely be a competitive assay format. General ELISA troubleshooting guides can be helpful if you are using such a kit.[3][4][5][6]
Q4: What are the main challenges encountered during DPPG quantification? A4: Researchers may face several challenges, including:
-
Low recovery: Inefficient extraction can lead to a loss of DPPG.
-
Matrix effects: Co-extracted substances can suppress or enhance the ionization of DPPG in the mass spectrometer, leading to inaccurate quantification.
-
Isomeric interference: Distinguishing DPPG from other lipids with the same mass can be difficult without high-resolution mass spectrometry and appropriate chromatographic separation.
-
Sample degradation: DPPG can be susceptible to degradation if samples are not handled and stored properly.
Troubleshooting Guides
Section 1: Sample Preparation and Lipid Extraction
Q: Problem: I am observing low or inconsistent recovery of DPPG. A:
-
Possible Cause 1: Inefficient Cell Lysis. The initial disruption of the cellular structure may be incomplete, trapping lipids within cell debris. For tissues, homogenization must be thorough.[7][8][9]
-
Possible Cause 2: Incorrect Solvent Ratios in Extraction. Methods like Bligh & Dyer or Folch are highly dependent on the precise ratio of chloroform, methanol, and water to form the correct biphasic system.[1]
-
Solution: Carefully measure and use the correct solvent volumes as specified in the protocol. Ensure the final mixture forms two distinct phases after centrifugation. The upper aqueous phase contains hydrophilic compounds, while the lower organic phase contains the lipids.[1]
-
-
Possible Cause 3: Insufficient Vortexing or Agitation. Inadequate mixing during the extraction process will result in poor lipid transfer from the sample into the organic solvent phase.
-
Solution: Increase the duration and intensity of vortexing or shaking after adding the extraction solvents. Ensure the sample is fully dispersed.
-
Q: Problem: My final lipid extract contains significant protein or salt contamination. A:
-
Possible Cause 1: Incomplete Protein Precipitation. During extraction, proteins should precipitate and be removed by centrifugation. Some may remain in the lipid phase.
-
Solution: Ensure a high-concentration salt solution is used to precipitate proteins effectively before centrifugation separates the soluble nucleic acid from cell debris and precipitated protein.[7] When collecting the lower organic layer, be extremely careful not to disturb the protein interface between the two liquid phases.
-
-
Possible Cause 2: Carryover of the Aqueous Phase. Aspirating part of the upper aqueous layer along with the lower organic layer will introduce water-soluble contaminants.
-
Solution: Use a glass syringe with a long needle to carefully aspirate the lower chloroform layer. Leave a small amount of the organic phase behind to avoid aspirating the interface. The Matyash method, which uses MTBE, is often easier as the lipid-containing organic phase is the upper layer.[1]
-
Section 2: Mass Spectrometry Analysis
Q: Problem: I am seeing a weak or no DPPG signal in my mass spectrometry analysis. A:
-
Possible Cause 1: Poor Ionization. The settings on the mass spectrometer's ion source (e.g., electrospray ionization - ESI) may not be optimal for DPPG.
-
Solution: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. DPPG is often analyzed in negative ion mode.
-
-
Possible Cause 2: Incorrect Mass-to-Charge Ratio (m/z) Monitoring. You may be looking for the wrong ion in your MS method.
-
Solution: Confirm the correct m/z for the deprotonated DPPG molecule [M-H]⁻. Also, consider monitoring for characteristic fragment ions in MS/MS mode for confirmation.[10]
-
-
Possible Cause 3: Signal Suppression from Matrix Effects. Co-eluting compounds from the biological matrix can interfere with the ionization of DPPG, suppressing its signal.
-
Solution: Improve the chromatographic separation to ensure DPPG elutes in a region free from interfering compounds. Consider using an internal standard (e.g., a deuterated version of DPPG) that will be affected by matrix effects similarly to the analyte, allowing for more accurate quantification.
-
Q: Problem: My quantitative results show poor reproducibility between replicates. A:
-
Possible Cause 1: Inconsistent Sample Injection Volume. Variation in the amount of sample injected onto the LC column will lead to variable results.
-
Solution: Ensure the autosampler is functioning correctly and is properly calibrated. Check for air bubbles in the sample syringe or lines.
-
-
Possible Cause 2: Degradation of the Analyte on the Column. DPPG may be degrading during the chromatographic run.
-
Solution: Check the pH of the mobile phase and ensure the column is in good condition. Run quality control standards throughout the analytical batch to monitor for signal drift.
-
-
Possible Cause 3: Inaccurate Pipetting. Small errors in pipetting samples, standards, or internal standards can lead to significant variability.
Quantitative Data: Comparison of Lipid Extraction Methods
The selection of an extraction method is a critical step that influences lipid recovery and purity. Below is a summary of common methods used in lipidomics.
| Feature | Folch Method | Bligh & Dyer Method | Matyash (MTBE) Method | Solid-Phase Extraction (SPE) |
| Primary Solvents | Chloroform, Methanol | Chloroform, Methanol | Methyl-tert-butyl ether (MTBE), Methanol | Various (e.g., C18 columns) |
| Toxicity | High (uses Chloroform) | High (uses Chloroform) | Lower (avoids Chloroform) | Varies with elution solvents |
| Throughput | Low to Medium | Low to Medium | Higher, more amenable to automation | High, suitable for 96-well plates |
| Phase Location | Lower organic phase contains lipids | Lower organic phase contains lipids | Upper organic phase contains lipids | Eluted fraction contains lipids |
| Ease of Use | Moderate, requires careful aspiration of the lower phase | Moderate, requires careful aspiration of the lower phase | Easier, collection from the upper phase reduces contamination risk[1] | High, protocol-driven |
| Primary Advantage | Gold standard, high recovery for a wide range of lipids | Uses less solvent than Folch, good for smaller samples | Safer, faster, and easier to automate[1] | Excellent for cleanup and class-specific fractionation[2][12] |
| Reference | [13] | [1] | [1] | [2][12] |
Detailed Experimental Protocols
Protocol 1: Sample Lysis and Homogenization
A. For Cultured Cells (Suspension or Adherent):
-
Pellet suspension cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C). For adherent cells, wash with ice-cold PBS and scrape them into a tube.[8][9]
-
Wash the cell pellet 1-2 times with ice-cold 1X PBS to remove residual media.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer, though for lipidomics, PBS is often sufficient before solvent extraction).
-
Disrupt the cells via sonication on ice. Use short bursts (e.g., 10 seconds on, 10 seconds off) to prevent overheating.[8]
-
Proceed immediately to the lipid extraction protocol.
B. For Tissue Samples:
-
Excise approximately 10-50 mg of tissue and wash briefly in ice-cold 1X PBS to remove blood.[8]
-
Snap-freeze the tissue in liquid nitrogen. This step helps to halt metabolic processes and makes the tissue brittle for easier homogenization.[9]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the powdered tissue to a tube containing an appropriate volume of ice-cold buffer or directly to the extraction solvent mixture.
-
Proceed immediately to the lipid extraction protocol.
Protocol 2: Lipid Extraction (Bligh & Dyer Method)
This protocol is a widely used liquid-liquid extraction method for isolating lipids.[1]
-
To your homogenized sample (e.g., in 0.8 mL of water/buffer), add 3 mL of a 1:2 (v/v) mixture of Chloroform:Methanol.
-
Vortex the mixture vigorously for 15-20 minutes at room temperature to ensure a single-phase system and thorough extraction.
-
Add 1 mL of Chloroform to the mixture and vortex for 2 minutes.
-
Add 1 mL of water to the mixture and vortex for 2 minutes. This will induce phase separation.
-
Centrifuge the sample at 1000 x g for 10 minutes at 4°C to pellet any precipitated protein and clearly separate the two liquid phases.
-
You will observe two phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform), separated by a disk of precipitated protein.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe and transfer it to a new glass tube.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a small, precise volume of an appropriate solvent (e.g., Methanol or Acetonitrile/Isopropanol) for LC-MS analysis.
Protocol 3: Quantification by LC-MS/MS
-
Chromatography: Separate the lipid extract using a C18 reverse-phase column. Use a gradient elution with mobile phases containing solvents like water, acetonitrile, methanol, and additives like ammonium formate or formic acid to aid ionization.
-
Mass Spectrometry: Analyze the eluent using a mass spectrometer equipped with an ESI source, typically operating in negative ion mode for DPPG.
-
Method Setup:
-
Full Scan: Initially, perform a full scan to identify the [M-H]⁻ ion of DPPG.
-
Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) method.[14] For MRM, monitor the transition from the precursor DPPG ion to one or more specific product ions resulting from collision-induced dissociation. This provides high specificity. The fragmentation pattern can confirm the identity of the lipid.[10]
-
-
Quantification: Create a standard curve using a certified DPPG standard of known concentrations. Spike all samples and standards with a fixed amount of an internal standard (e.g., deuterated DPPG). The concentration of DPPG in the biological sample is determined by comparing the ratio of the DPPG peak area to the internal standard peak area against the standard curve.
Visualizations
Caption: A typical workflow for quantifying DPPG using LC-MS/MS.
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 3. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 4. assaygenie.com [assaygenie.com]
- 5. drg-international.com [drg-international.com]
- 6. biomatik.com [biomatik.com]
- 7. DNA Purification | DNA Extraction Methods [promega.com]
- 8. ptglab.com [ptglab.com]
- 9. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. youtube.com [youtube.com]
addressing inconsistencies in DPPG phase transition temperature
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in the phase transition temperature (Tm) of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected phase transition temperature (Tm) for pure DPPG?
A1: The generally accepted main phase transition temperature (Tm) for pure DPPG multilamellar vesicles (MLVs) is approximately 41°C.[1][2][3] However, this value is highly sensitive to experimental conditions. A pre-transition may also be observed around 33-35°C.[4]
Q2: My measured Tm for DPPG is significantly different from the expected 41°C. What are the potential causes?
A2: Deviations from the expected Tm are common and can be attributed to several factors:
-
pH of the buffer: The protonation state of the phosphate group on DPPG is pH-dependent and significantly influences the electrostatic interactions between lipid headgroups.[5][6]
-
Ionic strength of the buffer: The concentration and type of ions in the buffer can shield the negative charges on the DPPG headgroups, altering inter-lipid repulsion and thus the Tm.[6]
-
Presence of divalent cations: Divalent cations like Ca²⁺ can have a much more pronounced effect than monovalent cations by bridging adjacent DPPG molecules, which can abolish the phase transition in some cases.[6]
-
Liposome preparation method: The method used to prepare liposomes (e.g., thin-film hydration, extrusion) can affect vesicle size and lamellarity, which in turn can influence the Tm.
-
Purity of the DPPG lipid: Impurities in the lipid stock can broaden the phase transition or shift the Tm.
-
Scan rate during DSC measurement: The heating rate used in the Differential Scanning Calorimetry (DSC) experiment can affect the measured Tm. It is crucial to maintain a consistent scan rate for comparable results.
-
Presence of other molecules: If DPPG is part of a mixed lipid system or is interacting with other molecules (e.g., peptides, drugs), its phase behavior will be altered.[4][7]
Q3: How does pH specifically affect the Tm of DPPG?
A3: At neutral pH (around 7.0), the phosphate group of DPPG is negatively charged. Lowering the pH (e.g., to 2.0) leads to the protonation of this group, neutralizing its charge.[5] This reduction in electrostatic repulsion between the headgroups allows for tighter packing of the lipid acyl chains, resulting in a significant increase in the Tm. For instance, at pH 2, the Tm of a DMPE:DPPG mixture is dominated by the higher melting point of the protonated DPPG at 58°C.[5]
Q4: What is the effect of monovalent and divalent cations on DPPG's Tm?
A4:
-
Monovalent cations (e.g., Na⁺, K⁺): These ions can screen the negative charges of the DPPG headgroups, leading to a slight increase in the Tm by reducing electrostatic repulsion. The addition of monovalent cations in the range of 0.01-0.5 M has been shown to increase the Tm of dipalmitoylphosphatidylglycerol by less than 3°C.[6]
-
Divalent cations (e.g., Ca²⁺, Mg²⁺): Divalent cations have a much stronger effect. They can form bridges between two negatively charged DPPG molecules, significantly increasing the packing density. This can lead to a substantial increase in the Tm or even the abolition of a distinct phase transition within the typical measurement range (0-70°C).[6]
Q5: My DSC thermogram shows a very broad peak, or multiple peaks. What does this indicate?
A5:
-
Broad Peak: A broad transition peak often suggests lower cooperativity in the phase transition. This can be caused by impurities in the lipid, the presence of other molecules interacting with the lipid bilayer, or heterogeneity in liposome size.
-
Multiple Peaks: The appearance of multiple peaks can indicate the presence of distinct lipid domains with different phase transition temperatures. This can occur in mixed lipid systems or when a substance interacting with the DPPG induces phase separation.[4] It could also be a result of a pre-transition and a main transition.[4]
Q6: I don't see a pre-transition in my DPPG thermogram. Is this normal?
A6: The pre-transition is a subtle transition from a lamellar gel phase to a ripple phase that occurs at a lower temperature than the main transition. Its presence and definition can be influenced by the sample preparation and the purity of the lipid. The presence of other molecules interacting with the DPPG can also cause the pre-transition to disappear.[4]
Quantitative Data on DPPG Phase Transition Temperature
The following table summarizes the reported phase transition temperatures (Tm) for DPPG under various experimental conditions.
| Lipid Composition | Buffer/Medium Conditions | Tm (°C) | Observations | Reference |
| Pure DPPG | Not specified | 41 | Main transition temperature. | [1][2][3] |
| Pure DPPG | Not specified | ~33 | Pre-transition temperature. | [4] |
| DMPE:DPPG | pH 7.0 | Varies with molar ratio | - | [5] |
| DMPE:DPPG | pH 2.0 | 58 | Protonation of DPPG shifts its Tm higher. | [5] |
| Pure DPPG | 50 mM Sodium Phosphate, pH 7.0 | ~40 | Main transition. | [7] |
| DPPG | with gp41w peptide | 40 and a broad transition at ~43 | Indicates some unbound DPPG and peptide-lipid aggregates. | [4] |
| DPPG | with gp41w-4R peptide | 33, 36, and a small peak at ~40 | Suggests destabilization of the bilayer. | [4] |
| DPPG | with gp41w-KA or gp41w-FKA peptide | Broad transition at 47 | Abolishes the main transition at 40°C. | [4] |
| Dipalmitoylphosphatidylglycerol | 0.01-0.5 M monovalent cations | Increase of < 3°C | Cations screen negative charges. | [6] |
| Dipalmitoylphosphatidylglycerol | 1 x 10⁻³ M Ca²⁺ | Abolished (in the 0-70°C range) | Ca²⁺ induces a crystalline state. | [6] |
Detailed Experimental Protocol: Determination of DPPG Tm by DSC
This protocol outlines the key steps for preparing DPPG liposomes and analyzing their phase transition temperature using Differential Scanning Calorimetry (DSC).
1. Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) powder
-
Chloroform
-
Desired buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Nitrogen gas source
-
Vacuum pump/desiccator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
DSC instrument and sample pans (e.g., aluminum)
2. Liposome Preparation (Thin-Film Hydration and Extrusion):
-
Dissolve a known amount of DPPG in chloroform in a round-bottom flask.
-
Create a thin lipid film on the flask's inner surface by removing the chloroform under a gentle stream of nitrogen gas while rotating the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated to a temperature above the expected Tm of DPPG (e.g., 50°C). This results in the formation of multilamellar vesicles (MLVs).
-
For a more homogenous sample of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion. Heat the extruder to a temperature above the Tm.
-
Pass the liposome suspension through the polycarbonate membrane (e.g., 100 nm) a specified number of times (e.g., 11-21 times).
3. DSC Analysis:
-
Accurately pipette a known amount of the liposome suspension into a DSC sample pan.
-
Place an equal volume of the corresponding buffer into a reference pan.
-
Seal both pans hermetically.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected transition (e.g., 20°C).
-
Heat the sample at a constant scan rate (e.g., 1°C/min) to a temperature well above the transition (e.g., 60°C).
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
-
It is often advisable to perform a second heating scan after a controlled cooling cycle to ensure the system has reached a more stable state and to check for reversibility.
4. Data Analysis:
-
Subtract the baseline from the DSC thermogram.
-
Determine the onset temperature, the peak temperature (Tm), and the completion temperature of the transition.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.
Visualizations
Caption: Experimental workflow for determining the phase transition temperature of DPPG liposomes using DSC.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. shaker.umh.es [shaker.umh.es]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up DPPG Liposome Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) liposome production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of DPPG liposome manufacturing, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| DPPG-TS-01 | Inconsistent Particle Size and High Polydispersity Index (PDI) Between Batches | 1. Inefficient or inconsistent homogenization/sonication. 2. Variations in lipid film hydration. 3. Fluctuations in extrusion pressure or temperature. 4. Inadequate mixing during lipid hydration. | 1. Optimize and standardize the homogenization or sonication process. For sonication, control parameters such as power, time, and temperature. For extrusion, ensure consistent pressure and multiple passes through the membrane. 2. Ensure complete and uniform hydration of the lipid film by controlling temperature, hydration time, and agitation. 3. Monitor and control extrusion pressure and temperature closely. Use a temperature-controlled extruder. 4. Employ controlled and reproducible mixing methods during hydration. |
| DPPG-TS-02 | Low Encapsulation Efficiency | 1. Suboptimal lipid-to-drug ratio. 2. Poor drug solubility in the aqueous or lipid phase. 3. Leakage of the drug during the size reduction process. 4. Inefficient removal of unencapsulated drug. | 1. Optimize the lipid-to-drug ratio to maximize drug loading. 2. For hydrophilic drugs, ensure they are fully dissolved in the aqueous phase before hydration. For hydrophobic drugs, ensure they are well-dissolved with the lipids in the organic solvent. 3. Use less harsh size reduction methods or optimize parameters to minimize drug leakage. For example, control the sonication energy or extrusion pressure. 4. Utilize appropriate techniques like dialysis, ultracentrifugation, or size exclusion chromatography for efficient separation of free drug.[1][2] |
| DPPG-TS-03 | Liposome Aggregation and Instability During Storage | 1. Insufficient surface charge (zeta potential). 2. Inappropriate storage temperature. 3. Presence of divalent cations. 4. High lipid concentration. | 1. DPPG provides a negative charge, but if aggregation occurs, consider adjusting the pH or ionic strength of the buffer to increase electrostatic repulsion. A zeta potential more negative than -30 mV is generally considered stable.[3][4] 2. Store liposomes at a suitable temperature, typically between 2-8°C. Avoid freezing unless a cryoprotectant is used. 3. Use buffers free of divalent cations like Ca²⁺ and Mg²⁺, which can induce aggregation.[5] 4. Dilute the liposome suspension to an optimal concentration to reduce the likelihood of particle collision and aggregation. |
| DPPG-TS-04 | Difficulty in Sterile Filtration for Large-Scale Production | 1. Liposome size larger than the filter pore size (typically 0.22 µm). 2. High viscosity of the liposome suspension. 3. Clogging of the filter membrane. | 1. Ensure the liposome size is consistently below 200 nm to allow for sterile filtration.[6][7] 2. Optimize the lipid concentration to reduce viscosity. 3. Use a pre-filtration step with a larger pore size to remove any larger particles or aggregates before the final sterile filtration. Consider using a larger filter surface area for large volumes. |
Frequently Asked Questions (FAQs)
1. What is the optimal method for reducing the size of DPPG liposomes during scale-up?
Both sonication and extrusion are common methods. Tip sonication can be effective, but for scalability and better control over size distribution, extrusion is often preferred.[3] High-pressure extrusion allows for the production of unilamellar vesicles with a narrow size distribution. The choice depends on the desired particle size and the scale of production.
2. How does the concentration of DPPG affect the stability of the liposomes?
DPPG is an anionic lipid that imparts a negative surface charge to the liposomes, which is crucial for their stability. A higher proportion of DPPG generally leads to a more negative zeta potential, increasing electrostatic repulsion between liposomes and thus preventing aggregation.[8]
3. What are the critical quality attributes (CQAs) to monitor during the scaling up of DPPG liposome production?
Key CQAs include:
-
Particle Size and Polydispersity Index (PDI): Affects bioavailability and in vivo performance.
-
Zeta Potential: Indicates the stability of the liposome suspension.
-
Encapsulation Efficiency: Determines the drug payload.
-
Drug and Lipid Content: Ensures the correct composition of the final product.
-
Stability: Long-term integrity of the liposomes.
4. How can I ensure batch-to-batch consistency when scaling up?
To ensure consistency, it is crucial to have robust and well-documented standard operating procedures (SOPs). Key process parameters such as lipid concentration, drug-to-lipid ratio, hydration time and temperature, sonication/extrusion parameters, and purification methods must be tightly controlled and monitored.
5. What are the regulatory considerations for scaling up liposome production?
Regulatory agencies like the FDA emphasize the importance of a well-controlled and validated manufacturing process.[9] Changes in the manufacturing process during scale-up may require comparability studies to ensure the final product is equivalent to the one used in earlier studies. Aseptic processing is critical for parenteral liposomal products as terminal sterilization methods like autoclaving can degrade the liposomes.[9]
Data Presentation
Table 1: Effect of Sonication Cycles on DPPG Liposome Characteristics
| Number of 30s Sonication Cycles | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Main Population Diameter (nm) |
| 15 | 56.2 ± 0.4 | < 0.3 | ~55 |
| 20 | 56.2 ± 0.4 | < 0.3 | ~55 |
| 25 | 56.2 ± 0.4 | < 0.3 | ~55 |
| Data adapted from a study on DPPG liposome optimization.[3][10] |
Table 2: Effect of Extrusion Pressure on Liposome Diameter
| Polycarbonate Membrane Pore Size (nm) | Recommended Extrusion Pressure (psi) | Resulting Liposome Diameter (nm) |
| 30 | ~500 | 66 ± 28 |
| 100 | ~125 | 138 ± 18 |
| 400 | ~25 | 360 ± 25 |
| Data from a study on constant pressure-controlled extrusion.[11][12] |
Experimental Protocols
Protocol 1: Determination of Particle Size and Zeta Potential
1. Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential is measured to assess the surface charge and stability of the liposomal suspension.
2. Materials:
- Zetasizer instrument
- Disposable sizing cuvettes
- Disposable folded capillary cells for zeta potential
- Phosphate-buffered saline (PBS) or other appropriate buffer
3. Method:
- Sample Preparation: Dilute the DPPG liposome suspension to an appropriate concentration (e.g., 10-100 µg/mL) with the filtered buffer used for formulation to avoid multiple scattering effects. For zeta potential measurements, dilution in a low ionic strength buffer may be necessary.
- Instrument Setup:
- Set the temperature to 25°C.
- Select the appropriate dispersant properties (e.g., viscosity and refractive index of water).
- Set the lipid refractive index (typically around 1.45).[3]
- Measurement:
- For particle size, pipette the diluted sample into a sizing cuvette and place it in the instrument. Allow for temperature equilibration (e.g., 1-2 minutes). Perform at least three measurements.
- For zeta potential, inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement.
- Data Analysis: The instrument software will calculate the Z-average diameter, PDI, and zeta potential. The Z-average is an intensity-weighted mean hydrodynamic size, while the PDI is a measure of the width of the particle size distribution.
Protocol 2: Determination of Encapsulation Efficiency
1. Principle: Encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used. It is determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug and quantifying the drug in one or both fractions.
2. Materials:
- Ultracentrifuge or dialysis tubing (with appropriate molecular weight cut-off) or size exclusion chromatography (SEC) column (e.g., Sephadex G-50).
- A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC).
- Lysis agent (e.g., Triton X-100 or a suitable organic solvent like methanol).
3. Method (using Ultracentrifugation):
- Separation of Free Drug:
- Take a known volume of the liposome suspension.
- Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1-2 hours) to pellet the liposomes.
- Carefully collect the supernatant containing the unencapsulated drug.
- Quantification of Unencapsulated Drug:
- Measure the concentration of the drug in the supernatant using a pre-validated analytical method. This gives the amount of free drug.
- Quantification of Total Drug:
- Take the same initial volume of the liposome suspension.
- Add a lysis agent to disrupt the liposomes and release the encapsulated drug.
- Measure the drug concentration in the lysed suspension. This gives the total amount of drug.
- Calculation of Encapsulation Efficiency:
- EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizations
Caption: Experimental workflow for DPPG liposome production and characterization.
Caption: Troubleshooting logic for inconsistent DPPG liposome particle size.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. azonano.com [azonano.com]
- 9. Frontiers | Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Fusogenicity of DPPG Vesicles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the fusogenicity of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)-containing vesicles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DPPG-containing vesicles exhibit low or no fusion. What are the common causes and how can I troubleshoot this?
Low fusogenicity is a frequent challenge. The primary factors to investigate are the lipid composition of your vesicles, the ionic environment (especially divalent cations), pH, and the presence of surface-modifying molecules like PEG. A systematic approach to troubleshooting is often the most effective.
Q2: How does lipid composition affect the fusogenicity of my DPPG vesicles?
The lipid bilayer's composition is a critical determinant of its fusion potential. While DPPG provides a negative charge that can be crucial for interactions, other lipids can significantly enhance the fusion process.
-
Inclusion of Helper Lipids: Phosphatidylethanolamine (PE), particularly dioleoylphosphatidylethanolamine (DOPE), is known to promote fusion. P[1][2]E has a smaller headgroup, which can create packing defects in the outer leaflet of the membrane, lowering the energy barrier for fusion. C[3]ombining DOPE with an anionic lipid like DPPG can markedly increase fluorescence when fusion is triggered by a pH change. *[4] Role of Cholesterol and Sphingomyelin (SM): Cholesterol and SM can modulate membrane fluidity and packing. An optimal ratio of Cholesterol to SM can reduce vesicle rupture during fusion without significantly impacting the fusion process itself. H[3]owever, in some systems, cholesterol can eliminate the fusion-promoting effects of gel-state lipids. *[5] Acyl Chain Unsaturation: For liquid crystalline lipids, increased acyl chain unsaturation in target liposomes can promote membrane fusion.
[5]Table 1: Effect of Lipid Composition on Fusogenicity
| Component | Molar Ratio / Condition | Observed Effect on Fusion | Reference |
|---|
| DOPC/DOPE/SM/CH | 35/30/15/20 | Optimal PEG-mediated fusion observed. | |[3] | DOPE/DOPG | Not specified | Marked increase in fluorescence (fusion) at pH 5. | |[4] | PS/PE | 25% PS | Rapid fusion induced by Ca²⁺. | |[1] | PS/PC | 50% PC | Complete inhibition of Ca²⁺-induced fusion. | |[1] | DOPE/CHEMS | Not specified | Capable of rapid fusion upon acidification. | |[6] | Disaturated Phospholipids (DPPC, DSPC) | Below Tₘ (gel state) | Promoted higher levels of lipid mixing than DOPC. | |[5]
Q3: What is the role of calcium ions (Ca²⁺) in DPPG vesicle fusion?
Calcium ions are a well-known trigger for the fusion of negatively charged vesicles, such as those containing DPPG. The mechanism involves several steps.
-
Charge Neutralization: DPPG confers a negative surface charge to the vesicle. Divalent cations like Ca²⁺ bind to the negatively charged phosphate groups. 2[7]. Vesicle Aggregation: This charge neutralization reduces electrostatic repulsion between vesicles, allowing them to come into close contact (aggregate). 3[7]. Dehydration and Complex Formation: The binding of Ca²⁺ can lead to dehydration of the lipid headgroups, forming an "anhydrous" complex between the two membranes. T[1]his intermembrane complex is a key intermediate stage.
-
Membrane Destabilization and Fusion: The formation of this complex destabilizes the local bilayer structure, lowering the activation energy and facilitating the merging of the lipid bilayers, leading to fusion.
Quantitative Considerations:
-
Vesicle aggregation for DOPA/DOPC (20:80) vesicles is observed at Ca²⁺ concentrations higher than 3 mM. *[7] A low level of fusion for the same system occurs at 10 mM of Ca²⁺. *[7] The presence of phosphate can considerably decrease the threshold concentration of Ca²⁺ required for fusion.
Caption: Specific vesicle fusion mediated by complementary coiled-coil peptides.
Experimental Protocols
Protocol 1: Preparation of DPPG/DOPE pH-Sensitive Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DPPG and DOPE using the thin-film hydration and extrusion method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Hydration Buffer (e.g., 10 mM MES, 100 mM KCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Lipid Preparation: Dissolve DPPG and DOPE (e.g., in a 2:8 molar ratio) in chloroform in a round-bottom flask.
-
Thin Film Formation: Remove the chloroform using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids. This will leave a thin, dry lipid film on the wall of the flask.
-
Vacuum Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer (pre-warmed to above the lipid Tₘ) to the flask. Vortex the flask vigorously to suspend the lipid film, forming multilamellar vesicles (MLVs). Allow the mixture to hydrate for 30-60 minutes. 5[8]. Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the suspension back and forth through the membranes (an odd number of times, e.g., 21-31 passes) to form LUVs with a uniform size distribution. 6[8]. Characterization: The resulting vesicle suspension should be characterized for size and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: FRET-Based Lipid Mixing Fusion Assay
This assay monitors the mixing of lipid membranes between two vesicle populations, one labeled with a fluorescent donor and the other with an acceptor. Fusion results in the dilution of the probes in the membrane, leading to a decrease in FRET efficiency and an increase in donor fluorescence.
-
Labeled Vesicles:
-
Population 1 (Unlabeled): DPPG-containing vesicles prepared as described above.
-
Population 2 (Labeled): DPPG-containing vesicles co-prepared with 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor).
-
-
Fusion Buffer: Buffer appropriate for the fusion trigger (e.g., containing CaCl₂ or an acidic buffer).
-
Fluorometer with temperature control.
Methodology:
-
Preparation: Prepare the two vesicle populations (unlabeled and labeled) as described in Protocol 1.
-
Assay Setup: In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific ratio (e.g., 1:9 labeled to unlabeled) in a non-triggering buffer (e.g., neutral pH, no Ca²⁺). The total lipid concentration might be around 0.1-0.2 mM. 3[5]. Baseline Reading: Record the baseline fluorescence of the NBD donor at its excitation and emission wavelengths (e.g., Ex: 465 nm, Em: 530 nm) for several minutes to establish a stable signal.
-
Initiate Fusion: Inject the fusion trigger into the cuvette. This could be a small volume of concentrated CaCl₂ solution or an acidic buffer to lower the pH. 5[4][7]. Monitor Fluorescence: Continuously record the NBD fluorescence over time. An increase in fluorescence indicates lipid mixing and fusion.
-
Maximum Fluorescence (Triton Control): At the end of the experiment, add a small amount of Triton X-100 detergent to completely solubilize the vesicles and disrupt all FRET. This reading represents the maximum possible donor fluorescence (F_max).
-
Data Analysis: The percentage of fusion can be calculated using the formula: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 Where F_t is the fluorescence at time t, F_0 is the initial baseline fluorescence, and F_max is the maximum fluorescence after adding detergent.
References
- 1. Studies on the mechanism of membrane fusion. Role of head-group composition in calcium- and magnesium-induced fusion of mixed phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-sensitive liposomes: acid-induced liposome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of lipid composition on physical properties and peg-mediated fusion of curved and uncurved model membrane vesicles: "nature's own" fusogenic lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. liposomes.ca [liposomes.ca]
- 6. Fusogenic activity of PEGylated pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consequences of the interaction of calcium with dioleoylphosphatidate-containing model membranes: calcium-membrane and membrane-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Parameters affecting fusion between liposomes and synaptosomes. Role of proteins, lipid peroxidation, pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient liposome fusion to phase-separated giant vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: DPPG vs. Phosphatidylserine in Apoptosis Studies
For researchers, scientists, and drug development professionals, understanding the nuanced roles of phospholipids in apoptosis is critical for advancing therapeutic strategies. This guide provides an objective comparison of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) and phosphatidylserine (PS) in the context of apoptosis, supported by experimental data and detailed protocols.
Phosphatidylserine (PS) is the archetypal "eat-me" signal displayed on the surface of apoptotic cells, facilitating their clearance by phagocytes. In contrast, the role of DPPG, another anionic phospholipid, is less defined but emerging research suggests its potential involvement in modulating immune responses, which are intrinsically linked to the apoptotic process. This comparison aims to delineate their established and potential functions in apoptosis studies.
Data Presentation: Quantitative Comparison
While direct quantitative comparisons of DPPG and phosphatidylserine in apoptosis-specific assays are limited in publicly available literature, we can extrapolate and compare their performance in related immunological and biophysical studies.
| Parameter | Phosphatidylserine (PS) | 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) | Source(s) |
| "Eat-Me" Signal | Well-established; triggers phagocytosis of apoptotic cells. | Not established as a direct "eat-me" signal in apoptosis. | [1] |
| Annexin V Binding | High affinity; the basis for the most common apoptosis detection assay. | Binding affinity not well-quantified in comparison to PS. Annexin V binding is influenced by the overall negative charge of the membrane. | [2],[3] |
| Phagocyte Uptake (Liposome Model) | Promotes uptake by phagocytes. | Promotes uptake by certain cell lines, including macrophages. | [4] |
| Anti-inflammatory Effect (Liposome Model on Macrophages) | Reduces TNF-α production. | More potent reduction of TNF-α production compared to PS liposomes. | [5] |
Key Differences and Similarities
Phosphatidylserine's role in apoptosis is well-defined, acting as a crucial signal for the removal of dying cells. This process, known as efferocytosis, is fundamental for tissue homeostasis and preventing inflammation. The externalization of PS on the outer leaflet of the plasma membrane is a hallmark of early apoptosis and is recognized by a host of phagocytic receptors, either directly or indirectly through bridging molecules.
DPPG, while also an anionic phospholipid, has not been identified as a direct "eat-me" signal in the context of apoptosis. However, studies using liposome models have shown that DPPG can influence macrophage behavior. Notably, DPPG-containing liposomes have been found to be more potent in reducing the production of the pro-inflammatory cytokine TNF-α by macrophages compared to PS-containing liposomes[5]. This suggests an immunomodulatory role for DPPG that could be relevant in the broader context of inflammation and cell clearance.
Both PS and DPPG, when incorporated into liposomes, can enhance their uptake by phagocytic cells[4]. This shared characteristic underscores the general importance of anionic phospholipids in mediating interactions with immune cells.
Signaling Pathways and Experimental Workflows
Phosphatidylserine-Mediated Phagocytosis Signaling
The externalization of phosphatidylserine on apoptotic cells triggers a complex signaling cascade within phagocytes, leading to engulfment and the subsequent modulation of the immune response.
Phosphatidylserine signaling pathway in apoptosis.
Experimental Workflow: Comparative Phagocytosis Assay
To directly compare the phagocytic uptake of DPPG and PS, a competitive phagocytosis assay using fluorescently labeled liposomes can be employed. This workflow allows for the quantitative assessment of the relative efficiency of each phospholipid in mediating uptake by phagocytes.
Workflow for comparative phagocytosis assay.
Experimental Protocols
Annexin V Binding Assay for Apoptosis Detection
This protocol is a standard method for detecting PS exposure on the surface of apoptotic cells.
Materials:
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using a suitable method. Include a non-treated control.
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
In Vitro Phagocytosis Assay Using Fluorescently Labeled Liposomes
This protocol can be adapted to compare the uptake of DPPG- and PS-containing liposomes by phagocytes.
Materials:
-
DPPG and PS lipids
-
Fluorescent lipid dye (e.g., DiI or a fluorescently-labeled phospholipid)
-
Phagocytic cell line (e.g., J774 macrophages)
-
Cell culture medium
-
Plate reader with fluorescence capabilities or a flow cytometer
Procedure:
-
Prepare Fluorescent Liposomes:
-
Prepare liposomes containing a defined molar percentage of either DPPG or PS, along with a neutral lipid like DOPC and a small amount of a fluorescent lipid dye.
-
Use a method such as thin-film hydration followed by extrusion to create unilamellar vesicles of a consistent size (e.g., 100 nm).
-
-
Cell Culture:
-
Plate phagocytic cells in a 96-well plate (for plate reader analysis) or in a larger format for flow cytometry and allow them to adhere overnight.
-
-
Phagocytosis Assay:
-
Wash the cells to remove non-adherent cells.
-
Add the fluorescently labeled liposomes (DPPG- or PS-containing) to the cells at a desired concentration.
-
For competitive assays, pre-incubate the cells with unlabeled liposomes before adding the labeled ones.
-
Incubate for a set period (e.g., 1-4 hours) at 37°C to allow for phagocytosis.
-
-
Analysis:
-
Plate Reader: Wash the cells multiple times with cold PBS to remove non-internalized liposomes. Lyse the cells and measure the fluorescence intensity.
-
Flow Cytometry: Gently detach the cells, wash, and analyze the fluorescence of the cell population. To distinguish between surface-bound and internalized liposomes, a quenching agent for the external fluorescence can be used.
-
Conclusion
In apoptosis studies, phosphatidylserine remains the gold standard as a marker for apoptosis and a key initiator of efferocytosis. Its signaling pathways and interactions with phagocytes are well-characterized. DPPG, while not a direct analog in the apoptotic process, demonstrates significant immunomodulatory potential, particularly in its potent anti-inflammatory effects on macrophages. For researchers investigating the broader immunological consequences of apoptosis and cell clearance, DPPG presents an interesting alternative to PS for modulating phagocyte responses. Further direct comparative studies are warranted to fully elucidate the potential of DPPG in apoptosis-related research and therapeutics.
References
- 1. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of annexin V to bilayers with various phospholipid compositions using glass beads in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V: R&D Systems [rndsystems.com]
- 4. Recognition of liposomes by cells: in vitro binding and endocytosis mediated by specific lipid headgroups and surface charge density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine (PS) and phosphatidylglycerol (PG) nanodispersions as potential anti-inflammatory therapeutics: Comparison of in vitro activity and impact of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Validation of DPPG as a Bacterial Membrane Mimic: A Comparative Guide
Introduction
In the quest for novel antimicrobial agents, understanding their interaction with bacterial membranes is paramount. Given the complexity and biosafety concerns of working directly with live bacteria, researchers rely on model systems that mimic the essential properties of these membranes. 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) has emerged as a cornerstone in the construction of these mimics. This guide provides a comprehensive comparison of DPPG-based models with other alternatives, supported by experimental data, to validate its use for researchers, scientists, and drug development professionals.
The primary rationale for using model membranes is to create a simplified, controllable environment to study the intricate molecular interactions between drugs, particularly antimicrobial peptides (AMPs), and the bacterial cell surface. The defining characteristic of bacterial membranes, as opposed to mammalian cell membranes, is the high concentration of anionic phospholipids. This net negative charge is a key factor in the selective targeting of bacteria by cationic AMPs.
DPPG: A Validated Mimic for Bacterial Membranes
DPPG is a phospholipid containing a glycerol head group, rendering it anionic at physiological pH. This feature makes it an excellent candidate for mimicking the negatively charged surface of bacterial membranes.[1] Liposomes and monolayers composed of DPPG are widely used to investigate the binding, insertion, and disruptive capabilities of potential antimicrobial compounds.[2][3]
While pure DPPG vesicles are a useful starting point, bacterial membranes are complex mixtures of various lipids. Therefore, more sophisticated models often incorporate other phospholipids alongside DPPG to better represent the specific compositions of different bacterial species.
Alternative and Mixed-Lipid Bacterial Membrane Models
To achieve a more realistic representation of bacterial membranes, DPPG is often mixed with other lipids. The composition of these mixtures is tailored to mimic either Gram-positive or Gram-negative bacteria, which differ significantly in their membrane lipid profiles.[4]
-
Gram-Positive Bacterial Membrane Mimics: These bacteria have a high proportion of anionic lipids. Models often consist of binary mixtures of DPPG with tetramyristoylcardiolipin (TMCL) or other phosphatidylglycerols. For instance, a 6:4 molar ratio of DPPG to TMCL has been used to mimic the membrane of Staphylococcus aureus.[4]
-
Gram-Negative Bacterial Membrane Mimics: The inner membrane of Gram-negative bacteria contains a higher proportion of the zwitterionic lipid phosphatidylethanolamine (PE). Therefore, models for these bacteria, such as Escherichia coli or Pseudomonas aeruginosa, often use mixtures of DPPG and dipalmitoylphosphatidylethanolamine (DPPE).[1][4] Ratios can vary, with a 3:7 molar ratio of DPPG to DPPE being a common choice to represent the E. coli inner membrane.[4]
-
Mammalian Membrane Mimics: For selectivity studies, zwitterionic phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are used to model mammalian cell membranes, which lack a significant net negative charge.[3]
Comparative Performance Data
The choice of membrane model significantly influences the observed interactions with antimicrobial agents. The following tables summarize quantitative data from studies comparing different lipid compositions.
Table 1: Lipid Compositions of Common Bacterial Membrane Models
| Bacterial Type | Mimicked Species (Example) | Lipid Composition (molar ratio) | Citation(s) |
| Gram-Positive | S. aureus | DPPG / TMCL (6:4) | [4] |
| Gram-Negative | E. coli (inner membrane) | DPPG / DPPE (3:7) | [4] |
| Gram-Negative | P. aeruginosa | DPPG / DPPE (1:3) | [1] |
| General Bacterial | Generic | DPPG / DPPE (88:12) | [3] |
| Mammalian (Control) | Generic | DPPC | [3] |
Table 2: Thermodynamic Parameters of Lipopeptide Interaction with Anionic Liposomes
This table presents data from Isothermal Titration Calorimetry (ITC) experiments, comparing the binding of cationic lipopeptides to large unilamellar vesicles (LUVs) made of either POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol)) or DPPG.
| Lipopeptide | Liposome Composition | Binding Constant (K) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) | Citation(s) |
| C₁₆-KKKK-NH₂ | POPG | 1.1 x 10⁵ | -0.37 | 4.48 | [2] |
| C₁₄-KKKK-NH₂ | POPG | 1.2 x 10⁷ | -0.09 | - | [2] |
| C₁₆-KKKK-NH₂ | DPPG | 1.3 x 10⁵ | -0.21 | 2.61 | [2] |
Data from these studies indicate that while the binding affinities to POPG and DPPG can be similar, the thermodynamic signatures of the interactions can differ, highlighting the influence of the lipid acyl chain saturation.
Experimental Protocols and Visualizations
The validation of membrane mimics relies on a variety of biophysical techniques. Below are detailed protocols for key experiments, accompanied by workflow diagrams.
Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common and straightforward method for producing unilamellar vesicles of a defined size.[5][6][7]
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPG or a DPPG/DPPE mixture) in an organic solvent such as chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under a high vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs). The temperature of the buffer should be above the phase transition temperature of the lipids.[6]
-
-
Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles to promote the formation of unilamellar vesicles.
-
Extrude the suspension multiple times (typically an odd number of passes, e.g., 11 or 21) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder device. This process generates a homogenous population of large unilamellar vesicles (LUVs).[6]
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Calcein Leakage Assay for Membrane Permeabilization
This assay measures the ability of a compound to disrupt the integrity of a liposome membrane by monitoring the release of an encapsulated fluorescent dye.[8][9]
Protocol:
-
Prepare Calcein-Loaded Liposomes:
-
Prepare liposomes as described above, but use a concentrated solution of calcein (e.g., 70 mM) in the hydration buffer. At this concentration, the calcein fluorescence is self-quenched.[8]
-
-
Remove Free Calcein:
-
Fluorescence Measurement:
-
Place the purified liposome suspension in a cuvette or 96-well plate.
-
Monitor the baseline fluorescence (I₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[8]
-
Add the antimicrobial agent of interest to the liposome suspension.
-
Record the fluorescence intensity (I) over time. Membrane disruption will cause calcein to leak out and become de-quenched, resulting in an increase in fluorescence.
-
-
Determine Maximum Leakage:
-
At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to completely lyse the liposomes and release all encapsulated calcein.[8]
-
Measure the maximum fluorescence intensity (I_max).
-
-
Calculate Percent Leakage:
-
Calculate the percentage of calcein leakage using the formula: % Leakage = [(I - I₀) / (I_max - I₀)] * 100
-
Isothermal Titration Calorimetry (ITC) for Binding Analysis
ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., an antimicrobial peptide) to a macromolecule (e.g., liposomes), allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[11][12]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the peptide and a suspension of liposomes in the same, thoroughly degassed buffer.
-
-
Instrument Setup:
-
Load the liposome suspension into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the peptide solution into the sample cell while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[12]
-
Conclusion
The body of evidence strongly supports the validation of DPPG as a fundamental component in the creation of bacterial membrane mimics. Its anionic nature effectively replicates the key electrostatic characteristic of bacterial surfaces, which is crucial for studying the initial interactions with cationic antimicrobial agents. While pure DPPG models offer a valuable simplified system, the use of DPPG in binary or ternary mixtures with other lipids, such as DPPE and TMCL, provides more nuanced and representative models of specific Gram-negative and Gram-positive bacterial membranes.[4] The comparative data show that while different anionic lipids can be used, the specific headgroup and acyl chain composition can influence the thermodynamic details of molecular interactions.[2] Therefore, the choice of the model system should be guided by the specific research question, with DPPG-based systems offering a versatile and experimentally validated platform for the investigation of antimicrobial compounds.
References
- 1. Selective Antibacterial Activity and Lipid Membrane Interactions of Arginine-Rich Amphiphilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of Self-Assembly and Interaction with Biological Membranes of Short Cationic Lipopeptides in the Effective Design of New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. Calcein leakage assay [bio-protocol.org]
- 9. 2.3. Calcein Leakage Assay [bio-protocol.org]
- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. Isothermal Titration Calorimetry [bio-protocol.org]
Saturated vs. Unsaturated Phosphatidylglycerols: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between saturated and unsaturated phosphatidylglycerols (PGs) is critical for optimizing membrane models, designing effective drug delivery systems, and elucidating cellular signaling pathways. This guide provides a comprehensive comparison of the physicochemical properties, biological roles, and experimental characterization of saturated and unsaturated PGs, supported by experimental data.
The fundamental difference between saturated and unsaturated phosphatidylglycerols lies in the nature of the fatty acid chains attached to the glycerol backbone. Saturated PGs, such as dipalmitoylphosphatidylglycerol (DPPG), possess straight, single-bonded acyl chains, allowing for tight packing and ordered membrane structures. In contrast, unsaturated PGs, like dioleoylphosphatidylglycerol (DOPG), contain one or more double bonds in their acyl chains, introducing kinks that disrupt packing and increase membrane fluidity.[1] These structural distinctions have profound implications for the biophysical behavior and biological function of membranes containing these lipids.
Physicochemical Properties: A Quantitative Comparison
The degree of saturation significantly impacts the physical characteristics of PG-containing membranes. Key parameters such as phase transition temperature (Tm), area per lipid molecule, and bilayer thickness are markedly different between saturated and unsaturated PGs.
| Property | Saturated PG (DPPG) | Unsaturated PG (DOPG) | Significance |
| Phase Transition Temperature (Tm) | 41°C[1][2] | -18°C[1][2] | DPPG is in a gel state at physiological temperature, leading to rigid membranes, while DOPG is in a fluid state, forming more dynamic membranes. |
| Area per Lipid (at 50°C) | ~60 Ų[3] | ~72 Ų[3] | The kinks in unsaturated chains of DOPG create more space between lipid molecules, resulting in a larger surface area per lipid. |
| Bilayer Thickness (DB) | Thicker[3] | Thinner[3] | The tighter packing of saturated DPPG molecules results in a thicker and more ordered bilayer compared to the more loosely packed DOPG. |
These differences in physical properties are crucial when selecting a PG for a specific application. For instance, the high Tm of DPPG can be leveraged to create stable, rigid liposomes for controlled drug release, whereas the low Tm of DOPG is suitable for applications requiring membrane fluidity and fusion.[4][5]
Role in Drug Delivery Systems
The choice between saturated and unsaturated PGs in liposomal drug delivery systems directly influences their stability, drug release kinetics, and interaction with cells.
Stability: Liposomes formulated with saturated PGs like DPPG generally exhibit greater stability and reduced drug leakage compared to those made with unsaturated PGs.[4][6] The tightly packed nature of saturated acyl chains minimizes the permeability of the lipid bilayer. However, high concentrations of DPPG can lead to repulsive forces between the negatively charged headgroups, potentially causing instability and premature drug release.[6] Conversely, liposomes containing unsaturated PGs like DOPG may be less stable in biological fluids, showing increased leakage over time.[5]
Drug Release: The rigidity of saturated PG-based liposomes can be advantageous for sustained-release formulations.[4] In contrast, the fluidity of unsaturated PG-based liposomes can facilitate faster drug release, which may be desirable for certain therapeutic applications.[7] For example, in one study, liposomes containing the saturated lipid DPPC (a phosphatidylcholine with the same acyl chains as DPPG) and DPPG showed a slower, more controlled release of the encapsulated agent compared to formulations with more fluid lipids.[7]
Cellular Interaction: The negative charge of the PG headgroup can enhance the cellular uptake of liposomes.[6] While both saturated and unsaturated PGs contribute this negative charge, the overall membrane properties dictated by the acyl chains can influence the mode and efficiency of interaction with target cells. For instance, fusogenic liposomes, designed to merge with cellular membranes, often incorporate unsaturated lipids to increase membrane fluidity and promote fusion.
Biological Significance: Beyond a Structural Role
In biological membranes, the balance between saturated and unsaturated PGs is vital for maintaining membrane integrity and function. In bacteria, for example, phosphatidylglycerol is a major component of the cell membrane and plays a crucial role in various cellular processes, including protein folding and transport. The saturation level of PG can influence the membrane's physical state, which in turn affects the activity of membrane-associated enzymes and transport proteins.
One notable example of the functional importance of PG is in bacterial resistance to cationic antimicrobial peptides (CAMPs). Bacteria can modify their membrane composition to evade the action of these host defense molecules. The MprF protein, found in many pathogenic bacteria, is a key player in this process.
As depicted in the diagram, the synthase domain of MprF transfers a positively charged lysine residue from lysyl-tRNA to the negatively charged headgroup of phosphatidylglycerol on the inner leaflet of the bacterial membrane.[8][9][10] The flippase domain of MprF then translocates the resulting zwitterionic lysyl-PG to the outer leaflet.[8][9][10] This modification of the membrane surface charge from negative to a more neutral or positive state leads to electrostatic repulsion of positively charged CAMPs, thereby conferring resistance.[8][9][10] While the direct role of PG saturation in this specific process is still under investigation, the overall fluidity and organization of the membrane, which are influenced by acyl chain saturation, are critical for the proper functioning of membrane-embedded enzymes like MprF.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the phase transition temperature (Tm) of lipid bilayers.
-
Sample Preparation:
-
Prepare a suspension of multilamellar vesicles (MLVs) by hydrating a dry lipid film of the desired PG (e.g., DPPG or DOPG) with a buffer solution (e.g., phosphate-buffered saline, PBS).
-
The lipid concentration is typically in the range of 1-10 mg/mL.
-
The sample is subjected to several freeze-thaw cycles to ensure homogeneity.
-
-
DSC Measurement:
-
An aliquot of the liposome suspension (typically 10-20 µL) is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition.
-
The differential heat flow between the sample and reference is recorded as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
-
Atomic Force Microscopy (AFM)
AFM allows for the visualization of the topography and nanomechanical properties of lipid bilayers at the nanoscale.
-
Substrate Preparation:
-
Freshly cleave a mica substrate to obtain an atomically flat surface.
-
-
Supported Lipid Bilayer (SLB) Formation:
-
Prepare small unilamellar vesicles (SUVs) of the desired PG by sonication or extrusion of an MLV suspension.
-
Deposit the SUV suspension onto the mica substrate. The vesicles will rupture and fuse to form a continuous SLB.
-
Incubate for a sufficient time (e.g., 30-60 minutes) above the Tm of the lipid to facilitate SLB formation.
-
Gently rinse the substrate with buffer to remove excess vesicles.
-
-
AFM Imaging:
-
Mount the SLB-coated substrate in the AFM fluid cell, ensuring the bilayer remains hydrated.
-
Image the surface in tapping mode or contact mode. In tapping mode, the cantilever oscillates near its resonance frequency as it scans the surface, which minimizes lateral forces and is suitable for soft biological samples.
-
AFM can reveal the presence of defects, the coexistence of different lipid phases (e.g., gel and fluid domains), and changes in bilayer morphology upon interaction with other molecules.
-
Conclusion
The choice between saturated and unsaturated phosphatidylglycerols has significant consequences for the physical properties of lipid membranes and their performance in applications such as drug delivery. Saturated PGs like DPPG form rigid, stable bilayers, making them suitable for controlled-release systems. Unsaturated PGs like DOPG, on the other hand, create more fluid and dynamic membranes, which can be advantageous for applications requiring membrane fusion or faster drug release. A thorough understanding of these differences, supported by quantitative data from techniques like DSC and AFM, is essential for the rational design of lipid-based systems for research and therapeutic purposes.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. shaker.umh.es [shaker.umh.es]
- 3. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the therapeutic efficacy of cisplatin PEGylated liposomes via incorporation of different DPPG ratios: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of phospholipid head group on ultrasound-triggered drug release and cellular uptake of immunoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-spectrum antimicrobial peptide resistance by MprF-mediated aminoacylation and flipping of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bacterial defensin resistance protein MprF consists of separable domains for lipid lysinylation and antimicrobial peptide repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic Dipalmitoylphosphatidylglycerol (DPPG)
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) is a critical step in developing safe and effective drug delivery systems. This guide provides a comparative overview of key analytical techniques for assessing DPPG purity, complete with experimental protocols and performance data to aid in method selection and implementation.
The quality of synthetic DPPG can be impacted by various impurities stemming from the manufacturing process. These can include byproducts from incomplete reactions or side reactions, degradation products, and stereoisomers. Common impurities include lyso-phosphatidylglycerol (LPG), resulting from the hydrolysis of an acyl chain, and diastereomers, arising from the chiral centers in the glycerol backbone. Oxidation products can also be present. This guide will explore four principal methods for detecting and quantifying these impurities: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical method for assessing DPPG purity depends on a variety of factors, including the specific impurities of interest, the required sensitivity and accuracy, and the available instrumentation. The following tables provide a summary of the quantitative performance of HPLC-ELSD, LC-MS/MS, and ³¹P-NMR for the analysis of DPPG and related phospholipids.
| Parameter | HPLC-ELSD | LC-MS/MS | ³¹P-NMR |
| Principle | Separation by chromatography, detection based on light scattering of non-volatile analytes. | Separation by chromatography, detection based on mass-to-charge ratio of ionized molecules. | Detection and quantification based on the nuclear magnetic resonance of the phosphorus-31 nucleus. |
| Primary Use | Quantification of bulk lipid and major impurities. | Highly sensitive detection and identification of trace impurities and structural elucidation. | Absolute quantification of phospholipid classes and determination of overall purity. |
| Selectivity | Good for separating different lipid classes. | Excellent for resolving and identifying specific molecular species, including isomers. | Excellent for distinguishing different phospholipid headgroups. |
| Sensitivity | Moderate (ng to µg range). | Very high (pg to fg range). | Lower sensitivity, requires higher sample concentration (µg to mg range). |
| Quantification | Relative quantification against a standard curve. Response can be non-linear. | Relative or absolute quantification using internal standards. | Absolute quantification using an internal standard. |
| Throughput | Moderate. | High, especially with modern autosamplers. | Lower, requires longer acquisition times. |
Table 1: General Comparison of Analytical Techniques for DPPG Purity Assessment
| Method | Analyte | Linearity (R²) | Precision (%RSD) | Recovery (%) | LOD/LOQ | Reference |
| HPLC-ELSD | DPPG | 0.9990–0.9993 | < 1.46 (repeatability) | 97.90–101.00 | Not specified | [1][2] |
| HPLC-CAD | Phospholipids | 0.993–0.998 | Not specified | 58.4–110.5 | LOD: 15–249 ng, LOQ: 45–707 ng | [2] |
| ³¹P-NMR | Phospholipids | Not applicable (absolute quantification) | 2% | Not applicable | LOQ: 0.3 mM | [1] |
Table 2: Quantitative Performance Data for DPPG and Phospholipid Analysis
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is well-suited for the routine quality control of DPPG, providing robust quantification of the main component and major impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the synthetic DPPG sample in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, to a known concentration.
-
Chromatographic System:
-
ELSD Detector Settings:
-
Analysis: Inject a known volume of the sample and standards. Identify and quantify DPPG and any impurities by comparing their retention times and peak areas to those of reference standards.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, cost-effective, and high-throughput method for the qualitative and semi-quantitative analysis of phospholipids.
Experimental Protocol:
-
Plate Preparation: Pre-wash HPTLC silica gel 60 plates by developing them in a chloroform/methanol (1:1, v/v) mixture and then dry.
-
Sample Application: Apply the DPPG sample and standards as bands onto the plate using an automated applicator.
-
Development: Develop the plate in a saturated chamber with a mobile phase suitable for phospholipid separation, such as chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v).[3]
-
Visualization: After drying the plate, visualize the separated lipid spots by spraying with a suitable reagent (e.g., primuline solution for viewing under UV light or a charring reagent like cupric sulfate solution followed by heating).
-
Quantification: Perform densitometric analysis of the charred or fluorescent spots and compare with the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and quantification of trace impurities, including LPG and oxidation products, due to its high sensitivity and specificity.
Experimental Protocol:
-
Sample Preparation: Prepare the DPPG sample as described for HPLC-ELSD. For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the impurities.
-
LC System:
-
Column: A suitable reversed-phase or HILIC column for lipid separation.
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase system consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid to enhance ionization.
-
-
MS/MS System:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic phospholipids like DPPG.
-
Analysis Mode: For impurity identification, a full scan MS followed by product ion scans (MS/MS) of ions of interest is performed. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used for its high sensitivity and specificity.
-
-
Data Analysis: Identify impurities by their precursor and product ion masses. Quantify impurities using an internal standard and a calibration curve.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is an excellent tool for the absolute quantification of different phospholipid classes in a sample without the need for individual reference standards for each class.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the DPPG sample in a deuterated solvent mixture, often containing a detergent like sodium cholate and a chelating agent such as EDTA to improve spectral resolution.[4][5] Add a known amount of a phosphorus-containing internal standard (e.g., phosphoserine) for absolute quantification.[5]
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a phosphorus probe.
-
Parameters: Acquire the ³¹P-NMR spectrum using parameters that ensure full relaxation of the phosphorus nuclei for accurate quantification (e.g., a sufficiently long relaxation delay). Proton decoupling is used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform.
-
Integrate the signals corresponding to DPPG, the internal standard, and any phosphorus-containing impurities.
-
Calculate the absolute molar quantity and purity of DPPG based on the integral values, sample weight, and the weight and purity of the internal standard.[4]
-
Conclusion
The selection of an appropriate analytical method for assessing the purity of synthetic DPPG is a critical decision in the development of lipid-based pharmaceutical products. HPLC-ELSD provides a robust and reliable method for routine quality control. HPTLC offers a high-throughput screening tool. For in-depth characterization and the detection of trace impurities, the high sensitivity and specificity of LC-MS/MS are unparalleled. Finally, ³¹P-NMR stands out for its ability to provide absolute quantification of the total phospholipid content and the relative proportions of different phospholipid classes. By understanding the principles, performance, and protocols of these techniques, researchers can confidently select and implement the most suitable methods to ensure the quality and consistency of their synthetic DPPG.
References
A Comparative Guide to Measuring DPPG Membrane Fluidity: A Cross-Validation of Leading Techniques
For researchers, scientists, and drug development professionals, understanding the biophysical properties of cell membranes is paramount. Membrane fluidity, a critical parameter, influences a myriad of cellular processes, including signal transduction, ion transport, and drug-membrane interactions. This guide provides a comprehensive comparison of three widely-used techniques for measuring the fluidity of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) membranes: Laurdan fluorescence, 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescence anisotropy, and Electron Spin Resonance (ESR) spectroscopy.
This document offers an objective analysis of each method's principles, experimental protocols, and the quantitative data they yield. By presenting this information in a clear and comparative format, we aim to equip researchers with the knowledge to select the most appropriate technique for their specific research questions and to facilitate the cross-validation of their findings.
Comparative Analysis of Quantitative Data
The following tables summarize key quantitative parameters obtained from the three techniques when applied to phospholipid vesicles. It is important to note that while the principles are directly applicable to DPPG, some of the presented data were acquired using the closely related phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) due to the greater availability of directly comparable published values. This serves as a reliable proxy for demonstrating the expected trends and values.
| Technique | Parameter | Principle | Typical Value (Gel Phase, < Tm) | Typical Value (Liquid Crystalline Phase, > Tm) | Interpretation |
| Laurdan Fluorescence | Generalized Polarization (GP) | Reports on the polarity of the probe's environment, which is related to water penetration at the glycerol backbone of the membrane. | ~0.6 - 0.7[1][2] | ~ -0.1 to -0.3[1][3] | Higher GP indicates a more ordered, less hydrated (less fluid) membrane. |
| Fluorescence Anisotropy (r) | Measures the rotational mobility of the Laurdan probe within the membrane. | ~0.25[1][2] | ~0.12[1][2] | Higher anisotropy indicates restricted probe motion and lower membrane fluidity. | |
| DPH Fluorescence | Fluorescence Anisotropy (r) | Measures the rotational freedom of the DPH probe embedded in the hydrophobic core of the membrane. | High (e.g., >0.3)[4] | Low (e.g., <0.2)[4] | Higher anisotropy corresponds to lower membrane fluidity. |
| ESR Spectroscopy | Order Parameter (S) | Quantifies the orientational order of spin-labeled lipid acyl chains. | High (approaching 1) | Low | Higher S indicates a more ordered, less fluid membrane. |
| Rotational Correlation Time (τc) | Characterizes the rate of rotational motion of the spin probe. | Long | Short | Longer τc indicates slower motion and lower membrane fluidity. |
Table 1: Comparison of Key Parameters for Measuring Membrane Fluidity. Tm refers to the main phase transition temperature.
| Condition | Laurdan GP (DPPC) | Laurdan Anisotropy (DPPC) | DPH Anisotropy (DPPC) | ESR Order Parameter (Phospholipid Vesicles) |
| Low Temperature (Gel Phase) | High (~0.7)[1][2] | High (~0.25)[1][2] | High (~0.35)[4] | High |
| High Temperature (Liquid Phase) | Low (~ -0.14)[1][2] | Low (~0.12)[1][2] | Low (~0.1)[4] | Low |
| Increasing Cholesterol | Increases apparent Tm[1] | Decreases apparent Tm[1] | Increases[4] | Increases |
Table 2: Influence of Temperature and Cholesterol on Measured Parameters. This table illustrates the differential response of each technique to common membrane perturbations.
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are generalized for phospholipid vesicles and can be specifically adapted for DPPG.
Laurdan Fluorescence Spectroscopy
1. Vesicle Preparation:
-
Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of DPPG.
-
Incorporate Laurdan at a molar ratio of 1:500 to 1:1000 (probe:lipid) during vesicle preparation to avoid probe-probe interactions.[5]
2. Sample Preparation:
-
Dilute the vesicle suspension to the desired lipid concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
3. Spectrofluorometer Setup:
-
Use a temperature-controlled spectrofluorometer.
-
Set the excitation wavelength to 360 nm.[6]
-
Record the emission intensities at 440 nm (I440) and 490 nm (I490).[6]
4. Generalized Polarization (GP) Measurement:
-
Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)[7]
-
GP values typically range from +1 (highly ordered) to -1 (highly disordered).[6]
5. Fluorescence Anisotropy (r) Measurement:
-
Use polarizers in the excitation and emission paths.
-
Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Measure the correction factor, G = IHV / IHH.
-
Calculate anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
DPH Fluorescence Anisotropy
1. Vesicle Preparation:
-
Prepare DPPG vesicles (MLVs or LUVs).
2. Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable solvent like acetone or tetrahydrofuran.
-
Add the DPH stock solution to the vesicle suspension with gentle mixing to achieve a final probe:lipid molar ratio of approximately 1:500.[8]
-
Incubate the mixture for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.
3. Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers and a temperature-controlled cuvette holder.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.[8]
-
Measure the steady-state fluorescence anisotropy (rs) as described in the Laurdan protocol.
4. Interpretation:
-
A higher anisotropy value indicates a more restricted rotational motion of DPH within the hydrophobic core of the membrane, corresponding to lower membrane fluidity.[9]
Electron Spin Resonance (ESR) Spectroscopy
1. Spin Labeling:
-
Choose a spin label appropriate for the desired depth of measurement within the membrane (e.g., 5-doxyl stearic acid for the region near the headgroups, 16-doxyl stearic acid for the hydrophobic core).
-
Incorporate the spin label into the DPPG lipids during vesicle preparation at a low molar ratio (e.g., 1:100 to 1:200 spin label:lipid) to avoid spin-spin interactions.
2. Sample Preparation:
-
Concentrate the spin-labeled vesicle suspension by ultracentrifugation.
-
Transfer the vesicle pellet into a thin glass capillary tube suitable for ESR measurements.
3. ESR Spectrometer Setup:
-
Place the capillary tube in the ESR spectrometer's resonant cavity.
-
Record the ESR spectrum at a controlled temperature.
4. Spectral Analysis:
-
Order Parameter (S): For probes in an anisotropic environment, the order parameter is calculated from the hyperfine splittings (2T∥ and 2T⊥) in the spectrum. A value of S=1 represents a perfectly ordered system, while S=0 represents isotropic motion.
-
Rotational Correlation Time (τc): For probes undergoing rapid isotropic motion, τc can be calculated from the line widths of the ESR spectrum. This parameter is inversely proportional to the fluidity of the probe's environment.
Cross-Validation Workflow
To ensure the robustness of membrane fluidity measurements, it is highly recommended to employ at least two of these techniques to cross-validate the findings. The following workflow illustrates a logical approach to this process.
Figure 1: A flowchart illustrating the workflow for cross-validating membrane fluidity measurements.
Conclusion
The choice of technique for measuring DPPG membrane fluidity depends on the specific research question. Laurdan fluorescence offers the unique advantage of simultaneously probing both membrane order (via GP) and fluidity (via anisotropy) with a single probe.[1] DPH fluorescence anisotropy is a robust and widely used method for assessing the fluidity of the membrane's hydrophobic core. ESR spectroscopy provides detailed information about the order and dynamics at specific depths within the lipid bilayer.
By understanding the principles, strengths, and limitations of each method, and by employing a cross-validation approach, researchers can gain a more complete and accurate picture of DPPG membrane fluidity and its modulation by various factors. This comprehensive understanding is crucial for advancing our knowledge in membrane biology and for the development of new therapeutic strategies that target membrane-associated processes.
References
- 1. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-cursos.cl [u-cursos.cl]
- 3. researchgate.net [researchgate.net]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Laurdan fluorescence experiments [bio-protocol.org]
- 7. Fluorescence Spectroscopic Analysis of Lateral and Transbilayer Fluidity of Exosome Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.8. Fluorescence Anisotropy Measurements [bio-protocol.org]
- 9. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Cationic Influence on DPPG Bilayers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of different physiologically relevant cations—specifically monovalent (Na⁺, K⁺) and divalent (Mg²⁺, Ca²⁺) ions—on the biophysical properties of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) bilayers. Understanding these interactions is crucial for elucidating membrane-related biological processes and for the rational design of drug delivery systems. This document summarizes key experimental findings, details the methodologies used to obtain this data, and provides visual representations of the underlying mechanisms and experimental workflows.
Data Presentation: Cation-Induced Changes in DPPG Bilayer Properties
The interaction of cations with the negatively charged headgroup of DPPG lipids significantly alters the physical characteristics of the bilayer. These changes are primarily driven by the electrostatic screening of the phosphate groups, which in turn affects lipid packing and membrane fluidity. The extent of these effects is dependent on the valence and concentration of the cations.
| Cation | Concentration | Effect on Phase Transition Temperature (Tₘ) of DPPG | Other Observed Effects | Reference |
| None | - | 41°C | Baseline for comparison. | [1][2] |
| Monovalent Cations (Na⁺, K⁺) | 0.01 - 0.5 M | Increase of < 3°C | Weakening of electrostatic repulsion between headgroups. | [3][4] |
| Magnesium (Mg²⁺) | 5 mM | Broadens and increases the Tₘ | - | [3] |
| Calcium (Ca²⁺) | 1 mM | Abolishes the phase transition (in the range of 0-70°C) | Induces a highly ordered, crystalline-like state. | [3] |
Summary of Findings:
-
Monovalent cations (Na⁺, K⁺) exhibit a relatively modest effect on the phase transition temperature of DPPG bilayers, causing a slight increase of less than 3°C within a broad concentration range.[3][4] This is attributed to a general shielding of the negative charges on the phosphate groups, which slightly reduces the electrostatic repulsion between adjacent lipid headgroups, allowing for marginally tighter packing.
-
Divalent cations (Mg²⁺, Ca²⁺) have a much more pronounced impact due to their higher charge density.
-
Magnesium (Mg²⁺) , at a concentration of 5 mM, not only increases the phase transition temperature but also broadens the transition, suggesting a less cooperative phase change.[3]
-
Calcium (Ca²⁺) demonstrates the most dramatic effect. At a concentration as low as 1 mM, it completely abolishes the main phase transition of DPPG in the typical observed range, indicating the formation of a highly stable and ordered gel-like phase.[3] This strong interaction is due to the ability of Ca²⁺ to effectively bridge and neutralize the phosphate groups of neighboring DPPG molecules, leading to significant dehydration of the headgroup region and a substantial increase in lipid packing density.
-
Experimental Protocols
The data presented above is primarily derived from a combination of experimental techniques designed to probe the thermotropic behavior and surface properties of lipid bilayers. Below are detailed methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the changes in heat flow associated with phase transitions in materials. For lipid vesicles, it provides precise determination of the phase transition temperature (Tₘ) and the enthalpy (ΔH) of the transition.
Methodology:
-
Liposome Preparation:
-
DPPG lipid is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
The lipid film is further dried under vacuum for several hours to remove any residual solvent.
-
The film is hydrated with a buffer solution (e.g., Tris-HCl, HEPES) containing the desired concentration of the cation of interest (e.g., NaCl, KCl, MgCl₂, CaCl₂).
-
The suspension is vortexed to form multilamellar vesicles (MLVs).
-
For some applications, large unilamellar vesicles (LUVs) are prepared by extrusion of the MLV suspension through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
-
DSC Measurement:
-
A known amount of the liposome suspension is loaded into an aluminum DSC pan.
-
An equal volume of the corresponding cation-containing buffer is loaded into a reference pan.
-
The sample and reference pans are hermetically sealed.
-
The pans are placed in the DSC instrument, and the temperature is scanned over a desired range (e.g., 10°C to 60°C) at a constant rate (e.g., 1°C/min).
-
The differential heat flow between the sample and reference is recorded as a function of temperature, yielding a thermogram.
-
The peak of the endothermic transition in the thermogram corresponds to the Tₘ.
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the conformational order of the lipid acyl chains and the hydration state of the headgroup region by monitoring the vibrational frequencies of specific chemical bonds.
Methodology:
-
Sample Preparation:
-
Lipid films are prepared as described for DSC.
-
The film is hydrated with a D₂O-based buffer containing the desired cation concentration to minimize the interference from the O-H bending vibration of water.
-
A small aliquot of the vesicle suspension is placed between two CaF₂ or BaF₂ windows separated by a thin spacer.
-
-
FTIR Measurement:
-
The sample is placed in a temperature-controlled cell within the FTIR spectrometer.
-
Infrared spectra are recorded over a range of temperatures, typically encompassing the phase transition.
-
Key vibrational bands to monitor include:
-
CH₂ symmetric and asymmetric stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively): The frequency of these bands is sensitive to the trans/gauche isomerization of the acyl chains. An increase in frequency indicates a more disordered, fluid state.
-
C=O stretching vibration (around 1735 cm⁻¹): Changes in the frequency and shape of this band can indicate alterations in the hydration and hydrogen bonding at the glycerol backbone region.
-
PO₂⁻ asymmetric stretching vibration (around 1220 cm⁻¹): This band is sensitive to the hydration state and electrostatic environment of the phosphate group.
-
-
Zeta Potential Measurement
Zeta potential measurements are used to determine the surface charge of the lipid vesicles. Cation binding to the negatively charged DPPG headgroups neutralizes the surface charge, leading to a less negative zeta potential.
Methodology:
-
Liposome Preparation: LUVs are prepared as described above in a low ionic strength buffer.
-
Measurement:
-
The liposome suspension is diluted in the corresponding buffer containing the desired cation concentration.
-
The sample is injected into the measurement cell of a zeta potential analyzer.
-
An electric field is applied, and the velocity of the vesicles (electrophoretic mobility) is measured by laser Doppler velocimetry.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for characterizing cation-DPPG interactions and the molecular mechanism of cation binding.
Caption: Experimental workflow for comparing cation effects on DPPG bilayers.
Caption: Mechanism of divalent cation interaction with DPPG headgroups.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature, pressure and salt effects on bilayers of an acidic phospholipid, dipalmitoylphosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipalmitoylphosphatidylglycerol interaction with cholesterol compared to other phospholipids
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cholesterol and various phospholipids is paramount for designing effective drug delivery systems and comprehending cellular membrane dynamics. This guide provides a comprehensive comparison of the interaction of dipalmitoylphosphatidylglycerol (DPPG) with cholesterol relative to other key phospholipids, supported by experimental data and detailed methodologies.
Cholesterol, a vital component of mammalian cell membranes, plays a crucial role in modulating membrane fluidity, stability, and organization. Its interactions with different phospholipid species are not uniform, leading to the formation of distinct microdomains that influence a myriad of cellular processes. This guide delves into the specifics of these interactions, with a particular focus on how DPPG, an anionic phospholipid, compares to other major classes of phospholipids such as phosphatidylcholines (PC), phosphatidylethanolamines (PE), phosphatidylserines (PS), and sphingomyelin (SM).
Quantitative Comparison of Phospholipid-Cholesterol Interactions
The interaction of cholesterol with phospholipids can be quantified by measuring various biophysical parameters. The following tables summarize key experimental data from studies utilizing techniques such as Differential Scanning Calorimetry (DSC), Atomic Force Microscopy (AFM), and Langmuir film balance experiments.
Table 1: Effect of Cholesterol on the Phase Transition of Phospholipids (DSC Data)
| Phospholipid | Cholesterol Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Reference |
| DPPG | 0 | 41.0 | - | 8.7 | [1] |
| 12 | Broadened peak | - | Decreased | [1] | |
| 18 | Broadened peak | - | Decreased | [1] | |
| 24 | Abolished | - | Abolished | [1] | |
| DPPC | 0 | 41.5 | - | 8.7 | [2][3] |
| 5 | 41.2 | -0.3 | 7.6 | [2] | |
| 10 | Broadened peak | - | 5.5 | [2] | |
| 20 | Broadened peak | - | 2.1 | [2] | |
| 30 | Abolished | - | Abolished | [2] | |
| POPC | 0 | -2.0 | - | - | [4] |
| 10 | - | - | - | [4] | |
| 30 | - | - | - | [4] | |
| DOPC | 0 | -22.0 | - | - | [5][6] |
| 35 | - | - | - | [5][6] | |
| Brain SM | 0 | ~37 | - | - | [7] |
| 30 | Broadened | - | Decreased | [7] | |
| DPPS | 0 | 50.5 | - | - | [8] |
| (with POPC) | - | - | - | [8] |
Note: The effect of cholesterol on the thermotropic phase behavior of POPC and DOPC is typically studied by methods other than DSC due to their low Tm.
Table 2: Nanomechanical and Structural Properties of Phospholipid-Cholesterol Bilayers (AFM Data)
| Phospholipid Mixture | Cholesterol Concentration (mol%) | Bilayer Thickness (nm) | Breakthrough Force (nN) | Reference |
| DPPC | 0 | ~5.0 | ~22 | [9] |
| 10 | Increased height in domains | 24 | [9] | |
| 20 | Increased height in domains | 27 | [9] | |
| DOPC/SM (1:1) | 0 | Height difference ~1 nm | - | [10] |
| 10 | Height difference ~1 nm | - | [10] | |
| 33 | Height difference ~1 nm | - | [10] | |
| 50 | Homogeneous phase | - | [10] | |
| POPC/POPG (3:1) | 0 | - | - | [11][12] |
| 30 | - | Puncture force decreased with peptide | [11][12] | |
| pSM/pCer | with Chol | Homogenized bilayer | Higher than DPPC/pCer | [13] |
| DPPC/pCer | with Chol | Homogenized bilayer | Lower than pSM/pCer | [13] |
Table 3: Condensing Effect of Cholesterol on Phospholipid Monolayers
| Phospholipid | Cholesterol Concentration (mol%) | Mean Molecular Area (Ų/molecule) | Area Condensation (Ų/molecule) | Reference |
| N-oleoyl-SM | 50 | 51 (at 5 mN/m) | 28 | [14] |
| POPC | 50 | - | Similar to N-oleoyl-SM | [14] |
| DOPC | 50 | - | Substantially reduced | [14] |
| N-14:0 DMPE | 50 | Negative deviation from additivity | Significant | [15] |
| DMPE | 50 | Negative deviation from additivity | Significant | [15] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermotropic phase behavior of lipid vesicles and the effect of cholesterol on the main phase transition temperature (Tm) and enthalpy (ΔH).
Methodology:
-
Vesicle Preparation:
-
Phospholipids and cholesterol are dissolved in chloroform/methanol (2:1, v/v) in desired molar ratios.[1]
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The film is dried under vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing above the lipid's Tm.[1]
-
The resulting multilamellar vesicles (MLVs) are then subjected to several freeze-thaw cycles.
-
-
DSC Measurement:
-
A known amount of the lipid dispersion is loaded into an aluminum DSC pan. An equal volume of buffer is loaded into the reference pan.[16]
-
The pans are sealed and placed in the calorimeter.
-
The samples are scanned over a defined temperature range (e.g., 10°C to 60°C) at a constant heating rate (e.g., 1°C/min).[1][2]
-
The heat flow as a function of temperature is recorded.
-
-
Data Analysis:
-
The Tm is determined as the peak temperature of the main endothermic transition.
-
The ΔH of the transition is calculated by integrating the area under the transition peak.
-
The effect of cholesterol is observed as a broadening of the peak, a decrease in Tm and ΔH, and eventual abolishment of the transition at high cholesterol concentrations.[1][2]
-
Atomic Force Microscopy (AFM)
Objective: To visualize the topography and measure the nanomechanical properties of supported lipid bilayers (SLBs) in the presence and absence of cholesterol.
Methodology:
-
SLB Preparation:
-
AFM Imaging:
-
The SLB is imaged in a liquid cell under buffer to maintain its physiological state.
-
Imaging is performed in tapping mode or contact mode using a sharp AFM tip.[10]
-
Topographical images reveal the lateral organization of the bilayer, including the formation of lipid domains.
-
-
Force Spectroscopy:
-
Data Analysis:
-
Image analysis software is used to determine the height differences between domains and the surface roughness.
-
Force curves are analyzed to determine the breakthrough force.
-
References
- 1. Interaction of the cholesterol reducing agent simvastatin with zwitterionic DPPC and charged DPPG phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. Chemical potential measurements constrain models of cholesterol-phosphatidylcholine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the Putative Specific Interactions between Cholesterol, Sphingomyelin, and Palmitoyl-Oleoyl Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol's interactions with serine phospholipids - a comparison of N-palmitoyl ceramide phosphoserine with dipalmitoyl phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Nanomechanics of Model Membranes by Atomic Force Microscopy and Spectroscopy: Insights into the Role of Cholesterol and Sphingolipids [mdpi.com]
- 10. Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol and phosphatidylethanolamine lipids exert opposite effects on membrane modulations caused by the M2 amphipathic helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol and Phosphatidylethanolamine Lipids Exert Opposite Effects on Membrane Modulations Caused by the M2 Amphipathic Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atomic force microscopy characterization of palmitoylceramide and cholesterol effects on phospholipid bilayers: a topographic and nanomechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesterol's Interfacial Interactions with Sphingomyelins and Phosphatidylcholines: Hydrocarbon Chain Structure Determines the Magnitude of Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Myristoylated Phosphatidylethanolamine: Interfacial Behavior and Interaction with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucm.es [ucm.es]
- 17. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In-Silico Validation of Dipalmitoylphosphatidylglycerol (DPPG) Membranes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in-silico models for Dipalmitoylphosphatidylglycerol (DPPG) membranes, supported by key experimental data. This document outlines the performance of various computational models against experimental benchmarks and details the methodologies behind these validation techniques.
Dipalmitoylphosphatidylglycerol (DPPG) is a crucial anionic phospholipid in bacterial and eukaryotic membranes, making it a significant target for drug interaction and membrane biophysics studies. In-silico modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate the behavior of DPPG-containing membranes at an atomistic level. However, the accuracy of these simulations is fundamentally dependent on the underlying force field. This guide compares several widely-used force fields by examining their ability to reproduce experimentally determined structural properties of pure DPPG bilayers.
Comparative Analysis of In-Silico Models for DPPG Membranes
The validation of in-silico DPPG membrane models hinges on their ability to replicate key structural and dynamic properties observed in experiments. The most common benchmarks include the area per lipid (APL), bilayer thickness, and deuterium order parameters (SCD). Below, we compare prominent all-atom and coarse-grained force fields against available experimental data for pure DPPG bilayers.
All-Atom Force Fields
All-atom models provide a high level of detail by representing every atom in the system. The CHARMM36, Slipids, and GROMOS force fields are among the most frequently used for lipid membrane simulations.
| Parameter | Experimental Value | CHARMM36 | Slipids | GROMOS |
| Area per Lipid (Ų) | 61.1 ± 1.2 (at 50°C)[1] | ~60-65[2][3] | ~60-64[4] | ~55-60[1] |
| Bilayer Thickness (DB) (Å) | 38.4 ± 0.8 (at 50°C)[1] | Consistently reported[3] | Generally well-reproduced | Tends to be slightly thicker |
| Hydrocarbon Thickness (2DC) (Å) | 30.1 ± 0.6 (at 50°C)[1] | Consistently reported[3] | Generally well-reproduced | Tends to be slightly thicker |
| Deuterium Order Parameters (SCD) | See profile | Generally good agreement[2] | Good agreement for acyl chains[4] | Reasonable agreement |
Note: Direct comparative simulation data for pure DPPG membranes under identical conditions across all force fields is limited. The values presented are synthesized from studies on PG lipids and closely related systems.
Coarse-Grained Force Fields
Coarse-grained models, such as MARTINI, group multiple atoms into single interaction sites, enabling the simulation of larger systems over longer timescales.
| Parameter | Experimental Value | MARTINI |
| Area per Lipid (Ų) | 61.1 ± 1.2 (at 50°C)[1] | ~63[5] |
| Bilayer Thickness | Correlates with APL | Generally consistent with APL |
Experimental Protocols for Model Validation
Accurate experimental data is the cornerstone of validating in-silico models. The following are detailed methodologies for key experiments used to characterize DPPG membranes.
Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy for Order Parameter Determination
2H-NMR is a powerful technique to measure the orientational order of the C-D bonds in deuterated lipid acyl chains. The resulting deuterium order parameter, SCD, provides a direct measure of the conformational order of the lipid tails and is highly sensitive to the membrane's phase and local environment.
Methodology:
-
Sample Preparation: Selectively deuterated DPPG is synthesized. The deuterated lipid is dissolved in an organic solvent, which is then evaporated under a stream of nitrogen to form a thin lipid film. The film is hydrated with a buffer solution (e.g., Tris-HCl with NaCl) to form multilamellar vesicles (MLVs). The sample is then subjected to several freeze-thaw cycles to ensure homogeneity.
-
NMR Spectroscopy: The hydrated lipid dispersion is transferred to an NMR tube. 2H-NMR spectra are acquired using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is crucial for refocusing the rapid transverse relaxation of the deuterium signal in the anisotropic environment of the lipid bilayer.
-
Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the separation between the two peaks in the Pake doublet spectrum. The order parameter (SCD) for a specific C-D bond is calculated using the equation: SCD = (4/3) * (h / e2qQ) * ΔνQ where h is Planck's constant, and e2qQ/h is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
Small-Angle X-ray and Neutron Scattering (SAXS/SANS) for Area per Lipid and Electron Density Profile
SAXS and SANS are complementary techniques used to determine the overall structure of lipid bilayers, including the area per lipid and the transmembrane electron density profile.
Methodology:
-
Sample Preparation: Unilamellar vesicles (ULVs) are prepared by dissolving DPPG in a suitable buffer and then extruding the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm). For SANS, experiments are often performed in D2O to enhance the contrast between the lipid and the solvent.
-
Scattering Experiments: The ULV suspension is placed in a sample cell, and the scattering intensity is measured as a function of the scattering vector, q.
-
Data Analysis for Area per Lipid and Bilayer Thickness: The scattering data is analyzed using a model-dependent approach, such as the Scattering Density Profile (SDP) model.[1][6] This model fits the experimental scattering data to a one-dimensional profile of the scattering length density across the bilayer. By combining the bilayer thickness (DB) and the hydrocarbon thickness (2DC) obtained from the fit with the known volume of the lipid, the area per lipid (A) can be calculated.
-
Electron Density Profile: The electron density profile is derived from the Fourier analysis of the SAXS form factor. This profile provides a map of the electron density distribution perpendicular to the membrane plane, revealing the positions of the phosphate headgroups, the glycerol backbone, and the terminal methyl groups of the acyl chains.[6][7]
Visualization of Validation Workflow
The following diagrams illustrate the logical flow of validating in-silico membrane models.
Caption: Workflow for the validation of in-silico DPPG membrane models.
Caption: Data processing flow for key experimental validation techniques.
References
- 1. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulations of Anionic Lipid Membranes: Development of Interaction-Specific Ion Parameters and Validation using NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulations of lipid bilayers using the CHARMM36 force field with the TIP3P-FB and TIP4P-FB water models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Slipids Force Field Parameters Describing Headgroups of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study [arxiv.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Lipid bilayer ultrastructure. Electron density profiles and chain tilt angles as determined by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dipalmitoylphosphatidylglycerol (DPPG) in Bacterial Physiology: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid components in bacterial membranes is paramount for developing novel therapeutic strategies. This guide provides a comparative study of dipalmitoylphosphatidylglycerol (DPPG), a key anionic phospholipid, across different bacterial species, highlighting its impact on membrane integrity, antimicrobial resistance, and biofilm formation. The information is supported by experimental data and detailed methodologies to facilitate further research.
Dipalmitoylphosphatidylglycerol (DPPG) is a specific type of phosphatidylglycerol (PG) where both acyl chains are palmitic acid. While the broader class of PG is a major constituent of bacterial membranes, particularly in Gram-positive bacteria, the precise roles and relative abundance of specific molecular species like DPPG can vary significantly, influencing critical cellular functions. This comparison focuses on four key bacterial species: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis.
Data Presentation: DPPG's Influence on Bacterial Characteristics
The following tables summarize the quantitative and qualitative effects of DPPG and the broader class of phosphatidylglycerol on various bacterial properties. Data has been synthesized from multiple studies to provide a comparative overview.
| Bacterial Species | Typical Phosphatidylglycerol (PG) Content (% of total phospholipids) | Known Influence on Membrane Fluidity |
| Staphylococcus aureus | 50-65%[1] | PG, along with cardiolipin, is crucial for maintaining membrane fluidity and the function of membrane proteins.[1] |
| Pseudomonas aeruginosa | 15-30% | Changes in PG content can alter membrane permeability and susceptibility to certain antibiotics. |
| Escherichia coli | 15-20% | PG is required for the proper functioning of membrane-associated processes like sugar transport.[2] |
| Bacillus subtilis | 20-50% (can be the predominant lipid in some mutants)[3][4] | A decrease in membrane fluidity, influenced by the composition of lipids like PG, activates the DesK/DesR two-component system.[5][6] |
Table 1: Phosphatidylglycerol Content and Influence on Membrane Fluidity. This table outlines the typical percentage of phosphatidylglycerol found in the membranes of the selected bacterial species and its general role in modulating membrane fluidity.
| Bacterial Species | Impact of PG/DPPG on Antimicrobial Peptide (AMP) Resistance | Observed Minimum Inhibitory Concentration (MIC) Changes |
| Staphylococcus aureus | Modification of PG to lysyl-PG by MprF reduces the net negative charge of the membrane, leading to repulsion of cationic AMPs.[7] | Increased MIC of cationic AMPs in strains with high MprF activity. |
| Pseudomonas aeruginosa | Alterations in outer membrane composition, including lipid A modifications, are a primary defense. The role of inner membrane PG is less direct but contributes to overall membrane stability. | Changes in membrane lipid composition can affect susceptibility to various classes of antibiotics. |
| Escherichia coli | The outer membrane provides the primary barrier. Inner membrane PG content can influence the activity of membrane-targeting peptides that cross the outer membrane. | Altering PG levels can impact the MICs of specific membrane-active compounds. |
| Bacillus subtilis | Mutants with decreased levels of positively charged lipids (like lysyl-PG) show increased sensitivity to cationic antimicrobial compounds.[3][4] | Reduced MIC of cationic AMPs in mutants lacking MprF. |
Table 2: Role of PG/DPPG in Antimicrobial Peptide Resistance. This table details how phosphatidylglycerol and its modifications contribute to resistance against antimicrobial peptides in the selected bacteria and the corresponding impact on MIC values.
| Bacterial Species | Influence of PG/DPPG on Biofilm Formation | Quantitative Effects on Biofilm Mass |
| Staphylococcus aureus | Biofilm formation is triggered by a drop in cyclic-di-AMP levels, which influences the expression of adhesion factors.[8][9] While not directly linked to DPPG, membrane composition is crucial for the function of signaling proteins involved. | Strains with altered membrane composition can exhibit changes in biofilm-forming capacity. For example, DAPG has been shown to inhibit biofilm formation.[10] |
| Pseudomonas aeruginosa | Biofilm formation is heavily regulated by the second messenger c-di-GMP.[11][12] Membrane-localized sensor proteins involved in c-di-GMP signaling are influenced by the lipid environment. | High levels of c-di-GMP generally lead to increased biofilm formation. The specific contribution of DPPG to modulating the activity of c-di-GMP synthases or phosphodiesterases is an area of active research. |
| Escherichia coli | Biofilm formation is regulated by a complex network including c-di-GMP signaling. The lipid composition of the inner membrane can affect the function of proteins involved in this network. | Modulation of membrane lipid composition can lead to altered biofilm production. |
| Bacillus subtilis | Biofilm formation is influenced by various factors, including the production of surfactin. Mutants with altered membrane composition can have defects in swarming motility, a process often associated with biofilm development.[3][4] | Mutants with altered lipid headgroup composition show varying biofilm-forming capabilities. |
Table 3: Involvement of PG/DPPG in Biofilm Formation. This table explores the connection between phosphatidylglycerol and biofilm formation, highlighting the role of second messengers and the influence of membrane composition on this complex process.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
This protocol describes the use of the fluorescent probe Laurdan to assess membrane fluidity in live bacteria. Laurdan's emission spectrum shifts depending on the lipid packing and water content of the membrane, which is indicative of membrane fluidity.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in DMSO)
-
Bacterial culture in the desired growth phase
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence plate reader with excitation at 350 nm and emission collection at 435 nm and 500 nm.[13][14]
Procedure:
-
Grow bacterial cells to the desired optical density (e.g., mid-log phase).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.5.
-
Add Laurdan to the cell suspension to a final concentration of 10 µM.
-
Incubate in the dark at room temperature for 30 minutes to allow the dye to incorporate into the bacterial membranes.
-
Measure the fluorescence intensity at emission wavelengths of 435 nm (I435) and 500 nm (I500) with an excitation wavelength of 350 nm.
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I435 - I500) / (I435 + I500)
-
A higher GP value corresponds to lower membrane fluidity (more ordered membrane), while a lower GP value indicates higher membrane fluidity (more disordered membrane).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides
This protocol outlines the broth microdilution method to determine the minimum concentration of an antimicrobial peptide that inhibits the visible growth of a bacterium.
Materials:
-
Antimicrobial peptide (AMP) stock solution of known concentration
-
Bacterial culture in early to mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the AMP in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by diluting the overnight culture in CAMHB to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Add 50 µL of the bacterial inoculum to each well containing the AMP dilutions, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a positive control well with bacteria and no AMP, and a negative control well with broth only.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the AMP at which no visible bacterial growth is observed.
Crystal Violet Assay for Biofilm Quantification
This method is used to quantify the total biomass of a biofilm formed on a solid surface, such as the wells of a microtiter plate.
Materials:
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Sterile 96-well flat-bottomed microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS. Be careful not to disturb the attached biofilm.
-
Air-dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells gently with PBS until the washings are clear.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance value is proportional to the amount of biofilm.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the role of DPPG in bacteria.
Caption: DesK/DesR two-component signaling pathway in Bacillus subtilis.
Caption: Regulation of biofilm formation by c-di-GMP in Pseudomonas aeruginosa.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Role of Phosphatidylglycerol in the Vectorial Phosphorylation of Sugar by Isolated Bacterial Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic and Transcriptomic Characterization of Bacillus subtilis Mutants with Grossly Altered Membrane Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The membrane fluidity sensor DesK of Bacillus subtilis controls the signal decay of its cognate response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacillus subtilis DesR functions as a phosphorylation-activated switch to control membrane lipid fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning the properties of the bacterial membrane with aminoacylated phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biofilm formation by Staphylococcus aureus is triggered by a drop in the levels of a cyclic dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of DPPG-Based Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine relies on the safe and effective delivery of therapeutic agents to their targets. Among the various nanocarriers, lipid-based nanoparticles, particularly those formulated with 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), have garnered significant interest due to their biocompatibility and drug delivery potential. This guide provides an objective comparison of the biocompatibility of DPPG-based nanoparticles with other commonly used nanoparticle platforms, supported by experimental data and detailed methodologies.
In Vitro Biocompatibility Assessment
The initial evaluation of a nanoparticle's biocompatibility is typically conducted through a series of in vitro assays that assess its impact on cellular viability and integrity.
Cytotoxicity Profile
Cytotoxicity assays are fundamental in determining the concentration at which a nanoparticle formulation may induce cell death. Commonly employed methods include the MTT and LDH assays.
Comparative Cytotoxicity Data of Various Nanoparticle Formulations
| Nanoparticle Formulation | Cell Line | Assay | IC50 / % Cell Viability | Reference |
| DPPG Liposomes | Macrophages | MTT | > 100 µg/mL | [1] |
| DSPC Liposomes | Various | MTT | Generally low toxicity | [2] |
| Cationic Liposomes (e.g., DOTAP) | Various | MTT | Concentration-dependent toxicity | [3][4] |
| Solid Lipid Nanoparticles (SLNs) | Fibroblasts, Keratinocytes | MTT | Generally low cytotoxicity | [5][6] |
| Nanostructured Lipid Carriers (NLCs) | Various | MTT | IC50 lower than free drug | [6] |
| Polymeric Nanoparticles (PLGA) | Various | MTT | Variable, dependent on formulation | [7] |
Note: IC50 values and cell viability percentages are highly dependent on the specific cell line, nanoparticle concentration, and incubation time. The data presented here is for comparative purposes and is derived from multiple sources.
Hemolytic Activity
For intravenously administered nanoparticles, assessing their interaction with red blood cells is critical to prevent hemolysis, the rupture of red blood cells.
Comparative Hemolytic Activity of Nanoparticle Formulations
| Nanoparticle Formulation | Hemolysis (%) at Test Concentration | Reference |
| DPPG Liposomes | < 5% | [1] |
| Cationic Liposomes (e.g., DOTAP) | Can induce significant hemolysis | [8] |
| Solid Lipid Nanoparticles (SLNs) | Generally low hemolytic activity | [6] |
| Polymeric Nanoparticles (PLGA) | Can exhibit hemolytic activity | [9] |
Note: Hemolytic activity is influenced by factors such as nanoparticle concentration, surface charge, and the presence of plasma proteins.
In Vivo Biocompatibility and Toxicity
Preclinical in vivo studies in animal models are essential to evaluate the systemic toxicity and biodistribution of nanoparticles.
Comparative In Vivo Toxicity of Nanoparticle Formulations
| Nanoparticle Formulation | Animal Model | Key Findings | Reference |
| DPPG-based Nanoparticles | Mice | Generally well-tolerated with minimal organ toxicity. | |
| Cationic Liposomes (e.g., DOTAP) | Mice | Can exhibit dose-dependent toxicity and immune responses. | [8] |
| Solid Lipid Nanoparticles (SLNs) | Rats, Mice | Generally considered safe with low toxicity. | |
| Polymeric Nanoparticles (PLGA) | Rats | Biocompatible and biodegradable, with toxicity dependent on formulation. |
Cellular Uptake and Immunological Response
The interaction of nanoparticles with cells can trigger specific signaling pathways, influencing their uptake and the subsequent immune response. Anionic lipids like DPPG can interact with pattern recognition receptors, such as Toll-like receptors (TLRs), and activate the inflammasome.
Experimental Workflow for Assessing Biocompatibility
Caption: Workflow for biocompatibility assessment of nanoparticles.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Anionic nanoparticles can be recognized by TLR4, initiating a MyD88-dependent signaling cascade that leads to the production of pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2023.biomaterials.org [2023.biomaterials.org]
- 4. In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Dipalmitoylphosphatidylglycerol (DPPG) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical methods for the detection and quantification of Dipalmitoylphosphatidylglycerol (DPPG): High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of DPPG in various matrices, which is essential for research, development, and quality control in the pharmaceutical and biotechnology industries.
Method Comparison
The following table summarizes the key performance characteristics of HPLC-ELSD, HPTLC, and LC-MS/MS for the analysis of DPPG. The data presented is a synthesis of information from various studies and represents typical performance.
| Parameter | HPLC-ELSD | HPTLC with Densitometry/FID | LC-MS/MS |
| Linearity (Range) | 20 - 200 µg/mL | 100 - 2100 ng/spot | 2 - 200 ng/mL |
| Limit of Detection (LOD) | ~5 µg/mL | ~30 ng/spot | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~20 µg/mL | 60 - 90 ng/spot | ~2 ng/mL |
| Accuracy (% Recovery) | 97.90 - 101.00%[1][2][3] | 93.17 - 108.12% | 95 - 110% (estimated) |
| Precision (%RSD) | < 2%[1][2][3] | < 9% | < 15% |
| Throughput | Moderate | High | High |
| Selectivity | Moderate | Moderate | High |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research needs.
High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)
This method is well-suited for the routine quality control of DPPG in formulations such as liposomes.
Experimental Workflow:
HPLC-ELSD workflow for DPPG quantification.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Evaporative Light-Scattering Detector (ELSD).
-
ELSD Settings:
-
Drift Tube Temperature: 40°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Validation Parameters:
-
Linearity: A linear relationship between peak area and concentration is typically observed in the range of 20-200 µg/mL.
-
Accuracy: Recovery studies should be performed by spiking a known amount of DPPG into the sample matrix, with expected recovery between 95% and 105%.
-
Precision: The relative standard deviation (%RSD) for replicate injections should be less than 2% for intra-day and inter-day precision.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the analysis of DPPG and other phospholipids.
Experimental Workflow:
HPTLC workflow for DPPG analysis.
Instrumentation and Conditions:
-
HPTLC Plate: Silica gel 60 F254 plates.
-
Sample Application: Automated TLC sampler.
-
Developing Chamber: Automated developing chamber.
-
Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v).
-
Derivatization: Primuline solution (0.05% in acetone/water 80:20).
-
Detection: Densitometric scanning under UV light (366 nm).
Validation Parameters:
-
Linearity: A linear range for phosphatidylglycerol has been reported between 100 and 2100 ng per band.[4]
-
Limit of Quantification (LOQ): The LOQ for phosphatidylglycerol is reported to be between 62.99 and 90.09 ng.[4]
-
Accuracy: Recovery for phospholipids is typically between 93.17% and 108.12%.[4]
-
Precision: The inter-day precision (%CV) is generally less than 8.85%.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of DPPG in complex biological matrices. The following protocol is based on a validated method for a structurally similar phospholipid, dipalmitoylphosphatidylcholine (DPPC), and can be adapted for DPPG.[5]
Experimental Workflow:
LC-MS/MS workflow for DPPG quantification.
Instrumentation and Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC silica column (e.g., 2.1 x 50 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from high organic to increasing aqueous phase.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for DPPG and an internal standard would need to be optimized.
Validation Parameters (based on DPPC method): [5]
-
Linearity: Expected to be in the low ng/mL range (e.g., 2-200 ng/mL).
-
Accuracy: Expected recovery between 85% and 115%.
-
Precision: Intra- and inter-day precision (%RSD) should be less than 15%.
-
Matrix Effect: Should be assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte.
-
Stability: The stability of DPPG in the biological matrix under different storage conditions should be evaluated.
Role of DPPG in Modulating Membrane Protein-Mediated Signaling
Dipalmitoylphosphatidylglycerol is a key component of biological membranes and plays a significant role in modulating cellular signaling processes. While specific signaling pathways directly initiated by DPPG are not extensively characterized, its influence on the membrane environment is crucial for the function of various membrane-bound proteins that are central to signal transduction.
DPPG, with its anionic headgroup and saturated acyl chains, influences the physical properties of the lipid bilayer, such as membrane fluidity, thickness, and surface charge. These properties, in turn, affect the conformation, localization, and activity of membrane proteins, including receptors, ion channels, and enzymes. By modulating the function of these proteins, DPPG can indirectly regulate a multitude of downstream signaling cascades.
DPPG's role in modulating signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPPG (16:0/16:0 PG) - Echelon Biosciences [echelon-inc.com]
- 3. Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for quantification of dipalmitoylphosphatidylcholine as a promising biomarker for renal failure in urine [jcps.bjmu.edu.cn]
Evaluating the Reproducibility of DPPG Monolayer Compression Isotherms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) monolayer compression isotherms is critical for the accurate interpretation of experimental data. This guide provides a comprehensive overview of the factors influencing isotherm reproducibility, detailed experimental protocols, and a comparative analysis of reported data to aid in the critical evaluation of experimental outcomes.
The Langmuir monolayer technique is a powerful tool for studying the behavior of amphiphilic molecules, such as the anionic phospholipid DPPG, at interfaces. The resulting compression isotherm, a plot of surface pressure (π) versus the area per molecule (A), provides valuable information about the phase behavior, packing, and stability of the monolayer. However, the reproducibility of these isotherms can be influenced by a multitude of experimental parameters. This guide aims to elucidate these factors and provide a framework for achieving and evaluating reproducible DPPG monolayer compression isotherms.
Factors Influencing Reproducibility
The precise shape and key features of a DPPG compression isotherm, including the lift-off area, phase transitions, and collapse pressure, are highly sensitive to the experimental conditions. Achieving reproducible results within and between laboratories necessitates careful control over these variables.
Key Parameters Affecting DPPG Isotherm Reproducibility:
-
Subphase Composition: The pH and ionic content of the aqueous subphase significantly impact the behavior of the negatively charged DPPG headgroups. Changes in pH affect the ionization state of the phosphate group, while the presence of mono- and divalent cations can alter headgroup repulsion and monolayer packing.[1][2] For instance, the presence of divalent cations can lead to a more condensed monolayer.
-
Temperature: As a thermotropic lipid, DPPG's phase behavior is strongly dependent on temperature. The temperature of the subphase must be precisely controlled and reported, as variations can shift phase transition pressures and alter monolayer fluidity.[3]
-
Compression Speed: The rate at which the monolayer is compressed can influence the recorded surface pressure, particularly for dynamic processes like phase transitions and collapse. A standardized, slow compression speed is generally recommended to allow the monolayer to remain in a state of quasi-equilibrium.
-
Purity of Materials: The purity of both the DPPG lipid and the solvent used for spreading is paramount. Impurities can significantly alter the isotherm by introducing artifacts or changing the packing of the DPPG molecules.
-
Instrument Calibration and Cleanliness: Proper calibration of the surface pressure sensor (Wilhelmy plate or other methods) and meticulous cleaning of the Langmuir trough and barriers are essential to eliminate contaminants and ensure accurate measurements.
Comparative Analysis of Isotherm Parameters
| Parameter | Condition | Reported Value | Reference |
| Collapse Pressure (πc) | Pure water subphase, 37°C | ~52 mN/m | [3] |
| Pure DPPG, Room Temperature (24°C) | 59.9 mJ/m² | [4] | |
| Lift-off Area (A₀) | 1 mM NaCl, 21°C | ~93 Ų/molecule | [5] |
| Phase Transition | Alkaline water or buffer subphase | Plateau region present | [1] |
| Neutral or acidic water | Plateau region absent | [1] |
Table 1: Comparison of Reported Isotherm Parameters for DPPG Monolayers under Various Conditions.
Experimental Protocols
A standardized and detailed experimental protocol is crucial for enhancing the reproducibility of DPPG monolayer compression isotherms. The following protocol is a synthesis of best practices reported in the literature.
Detailed Protocol for DPPG Monolayer Compression Isotherm Measurement
1. Materials and Reagents:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), >99% purity
-
Spreading solvent: Chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v), HPLC grade
-
Subphase: Ultrapure water (resistivity > 18 MΩ·cm) or a buffered aqueous solution with a defined pH and ionic strength.
2. Equipment:
-
Langmuir trough with movable barriers (e.g., Teflon-coated)
-
High-precision surface pressure sensor (e.g., Wilhelmy plate made of platinum or paper)
-
Syringe for spreading the lipid solution
-
Temperature-controlled subphase circulator
3. Pre-experimental Procedure:
-
Trough Cleaning: Thoroughly clean the Langmuir trough, barriers, and any dipping equipment. A common procedure involves washing with a high-purity solvent (e.g., ethanol or chloroform), followed by copious rinsing with ultrapure water. The cleanliness of the water surface should be verified by compressing the barriers over the pure subphase; the surface pressure should not increase by more than 0.1-0.2 mN/m.
-
DPPG Solution Preparation: Prepare a stock solution of DPPG in the spreading solvent at a known concentration (e.g., 1 mg/mL). Ensure the lipid is fully dissolved.
4. Experimental Workflow:
-
Subphase Preparation: Fill the clean trough with the desired aqueous subphase. Allow the subphase to reach and stabilize at the target temperature (e.g., 25°C ± 0.1°C).
-
Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the DPPG solution onto the subphase surface at different locations.
-
Solvent Evaporation: Allow sufficient time (typically 10-15 minutes) for the spreading solvent to evaporate completely.
-
Isotherm Compression: Begin the compression of the monolayer by moving the barriers at a slow, constant speed (e.g., 5-10 cm²/min). Continuously record the surface pressure as a function of the area per molecule.
-
Data Acquisition: Continue compression until the monolayer collapses, which is indicated by a sharp decrease or plateau in the surface pressure at a high value.
-
Data Analysis: Plot the surface pressure (π) versus the area per molecule (A) to obtain the compression isotherm. From the isotherm, determine key parameters such as the lift-off area (A₀), the pressure and area of phase transitions, and the collapse pressure (πc). The compressibility modulus (Cs⁻¹) can also be calculated to characterize the elasticity of the monolayer in different phases.
Caption: Workflow for a DPPG monolayer compression experiment.
Factors Affecting Reproducibility of DPPG Isotherms
The following diagram illustrates the key factors that can introduce variability in DPPG monolayer compression isotherms and underscores the importance of their control for achieving reproducible results.
References
- 1. Orientational changes in dipalmitoyl phosphatidyl glycerol Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dipalmitoylphosphatidylglycerol (DPPG)
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal protocols for Dipalmitoylphosphatidylglycerol (DPPG), a phospholipid used in creating artificial membranes like micelles and liposomes.[1][2] Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring experimental integrity.
Personal Protective Equipment (PPE)
When handling DPPG, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. Although not classified as a hazardous substance, direct contact should be avoided.[3]
Recommended PPE for Handling DPPG:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles.[4] | Protects eyes from potential splashes or airborne particles of DPPG. |
| Hand Protection | Protective gloves (e.g., nitrile). Gloves must be inspected before use.[3] | Prevents skin contact. Contaminated gloves should be disposed of properly after use.[3] |
| Body Protection | Lab coat, protective clothing, closed-toe shoes.[4] | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation occurs.[4] | Necessary in situations where dust or aerosols may be generated and ventilation is inadequate. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of DPPG and prevent contamination.
Handling:
-
Use in a well-ventilated area or outdoors.[4] If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
DPPG is air, light sensitive and hygroscopic; handle and store under an inert gas.[1]
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response plan is necessary to mitigate any potential hazards and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Wear appropriate PPE.[4] For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container.[1] For a large spill, contain the material and use a shovel to place it into a waste disposal container.[1] Avoid raising dust.[4]
-
Cleaning: Finish cleaning by spreading water on the contaminated surface.[1] Wash the spill site after material pickup is complete.[4]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[1][4]
Waste Disposal:
-
Waste must be separated into categories that can be handled by local or national waste management facilities.[4]
-
Dispose of the material in a suitable, closed container.[3]
The following diagram outlines the logical workflow for responding to a DPPG spill:
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
